PPI-2458
Description
Structure
2D Structure
3D Structure
Propriétés
Key on ui mechanism of action |
PPI-2458's potent inhibition of MetAP-2 presents the potential for use as a new therapy for non-Hodgkin's lymphoma (NHL). MetAP-2 is highly expressed in human germinal center B cells. The neoplastic counterparts of these cells are the cell types observed in certain NHL subtypes, such as diffuse large B cell lymphoma and follicular lymphoma. PPI-2458 has been shown to reduce the formation of germinal centers in lymphoid tissues in vivo, have direct anti-proliferative activity on NHL cells in vitro and inhibit the growth of NHL tumors in a preclinical model in vivo. The anti-tumor activity of PPI-2458 was dose-dependent in this preclinical in vivo model and directly correlated with the level of molecular target MetAP-2 enzyme inhibition in tumor tissue, as measured by a proprietary, pharmacodynamic assay developed by PRAECIS. Additionally, the activity of PPI-2458 in this preclinical model was synergistic with several chemotherapeutic agents that are routinely used in combination in NHL patients. |
|---|---|
Numéro CAS |
431077-35-9 |
Formule moléculaire |
C22H36N2O6 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C22H36N2O6/c1-12(2)7-8-15-21(5,30-15)18-17(27-6)14(9-10-22(18)11-28-22)29-20(26)24-16(13(3)4)19(23)25/h7,13-18H,8-11H2,1-6H3,(H2,23,25)(H,24,26)/t14-,15-,16-,17-,18-,21+,22+/m1/s1 |
Clé InChI |
QBDVVYNLLXGUGN-XGTBZJOHSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N)NC(=O)O[C@@H]1CC[C@]2(CO2)[C@H]([C@@H]1OC)[C@@]3([C@H](O3)CC=C(C)C)C |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)OC1CCC2(CO2)C(C1OC)C3(C(O3)CC=C(C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PPI 2458 PPI-2458 PPI2458 |
Origine du produit |
United States |
Foundational & Exploratory
PPI-2458 as a Fumagillin Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PPI-2458, a potent and selective irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). As a structural analog of fumagillin, this compound was developed to retain the anti-angiogenic and anti-proliferative activities of its parent compound while exhibiting an improved safety profile, particularly with reduced central nervous system (CNS) toxicity. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and illustrates the critical signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of oncology, inflammation, and drug development.
Introduction: Fumagillin and the Discovery of MetAP-2 Inhibitors
Fumagillin is a natural product derived from the fungus Aspergillus fumigatus. It was initially identified as an antimicrobial agent but later discovered to possess potent anti-angiogenic properties.[1] This anti-angiogenic activity is mediated through the selective and irreversible inhibition of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in protein synthesis and maturation.[2] MetAP-2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step for the proper function of many proteins.[3]
The therapeutic potential of MetAP-2 inhibition in diseases characterized by pathological angiogenesis, such as cancer and rheumatoid arthritis, led to the development of fumagillin analogs. One of the first analogs, TNP-470, showed promising anti-tumor activity in preclinical and clinical studies. However, its clinical development was hampered by dose-limiting neurotoxicity.[4] This prompted the rational design of new fumagillin analogs with an improved therapeutic index.
This compound: A Second-Generation Fumagillin Analog
This compound is a synthetic analog of fumagillin designed to retain the potent MetAP-2 inhibitory activity while minimizing CNS toxicity.[4] Structural modifications to the fumagillin scaffold resulted in a compound with an improved pharmacokinetic and safety profile.[5] this compound irreversibly inhibits MetAP-2 by forming a covalent bond with the active site residue His-231.[6] This irreversible binding leads to the potent and sustained inhibition of the enzyme's activity.
Structure-Activity Relationship (SAR) of Fumagillin Analogs
The development of this compound was guided by extensive structure-activity relationship (SAR) studies of fumagillin analogs. Key findings from these studies include:
-
The Spiroepoxide Moiety: The spiroepoxide ring is essential for the covalent modification of His-231 in the MetAP-2 active site and is critical for irreversible inhibition.[7]
-
Side-Chain Modifications: Modifications to the C6 side chain of the fumagillin core were explored to enhance potency and improve pharmacokinetic properties. The replacement of the chloroacetyl group in TNP-470 with a carbamate moiety in this compound contributed to its improved safety profile.[8]
-
Ring Substitutions: Alterations to the cyclohexane ring of the fumagillin scaffold were investigated to optimize binding affinity and selectivity for MetAP-2 over MetAP-1.[8]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the irreversible inhibition of MetAP-2. The inhibition of MetAP-2 disrupts normal protein processing, leading to downstream effects on several signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Inhibition of Protein Synthesis and Cell Cycle Arrest
By inhibiting MetAP-2, this compound can lead to the accumulation of proteins with an N-terminal methionine, which can affect their stability and function. A key downstream effect of MetAP-2 inhibition is the modulation of the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation status. MetAP-2 can protect eIF2α from inhibitory phosphorylation.[3] Inhibition of MetAP-2 can therefore lead to increased eIF2α phosphorylation, resulting in a general shutdown of protein synthesis and cell cycle arrest in the G1 phase.[9]
Anti-Angiogenic Effects
The anti-angiogenic properties of this compound are a direct consequence of its potent inhibitory effect on endothelial cell proliferation. By inducing G1 cell cycle arrest in endothelial cells, this compound prevents the formation of new blood vessels, a process critical for tumor growth and the pathogenesis of rheumatoid arthritis.
Anti-proliferative Effects in Cancer and Inflammatory Cells
This compound has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly those derived from non-Hodgkin's lymphoma (NHL), as well as against human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).[4]
Downstream Signaling Pathways
The inhibition of MetAP-2 by this compound triggers a cascade of downstream signaling events that contribute to its therapeutic effects.
Caption: MetAP-2 signaling cascade and points of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cell Type | GI₅₀ (nM) | Maximum Inhibition (%) | Reference |
| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | >95% at 1 nM | [4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | >95% at 1 nM | [4] |
| SU-DHL-16 | Human Non-Hodgkin's Lymphoma | 1.9 | 60% at 100 nM | |
| NHDF-Ad | Normal Human Dermal Fibroblasts | >1000 | 25% at 1 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Outcome | Reference |
| Rat PG-PS Induced Arthritis | Rheumatoid Arthritis | 50 mg/kg, orally, qod | Marked attenuation of paw swelling | |
| SCID Mice with SR Tumor Xenografts | Non-Hodgkin's Lymphoma | 0-100 mg/kg, orally, qod | Significant, dose-dependent suppression of tumor growth |
Table 3: CNS Toxicity Profile of this compound vs. TNP-470
| Compound | Dose (mg/kg, i.v.) | Incidence of Seizures in Rats (n=8) | Reference |
| This compound | 6 | 0% | [4] |
| This compound | 60 | 0% | [4] |
| TNP-470 | 6 | 0% | [4] |
| TNP-470 | 60 | 100% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and other fumagillin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METAP2 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure of human methionine aminopeptidase-2 complexed with fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. MetAP-2 inhibitors based on the fumagillin structure. Side-chain modification and ring-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Irreversible Inhibition of Methionine Aminopeptidase-2 (MetAP-2) by PPI-2458
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the irreversible inhibition of methionine aminopeptidase-2 (MetAP-2) by PPI-2458, a potent fumagillin analog. It details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, inflammation, and drug development who are interested in the therapeutic potential of MetAP-2 inhibition.
Introduction
Methionine aminopeptidases (MetAPs) are a class of metalloproteases that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1] The type 2 isoform, MetAP-2, has been identified as a key regulator of cell proliferation and angiogenesis, making it an attractive target for therapeutic intervention, particularly in cancer and inflammatory diseases.[2][3]
This compound is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic properties.[4] Like other members of the fumagillin class, this compound acts as a potent and irreversible inhibitor of MetAP-2.[4][5] This irreversible mechanism of action leads to sustained target inhibition and potent anti-proliferative effects in various cell types.[4][6] This guide will delve into the technical details of this interaction.
Mechanism of Irreversible Inhibition
This compound's inhibitory activity stems from its ability to form a covalent bond with a key residue in the active site of MetAP-2. The molecule contains a spiroepoxide functional group that is critical for this irreversible interaction.[2][5]
The proposed mechanism involves the nucleophilic attack by the imidazole nitrogen of the histidine-231 (His231) residue in the MetAP-2 active site on one of the epoxide carbons of this compound.[5] This results in the opening of the epoxide ring and the formation of a stable covalent adduct between the inhibitor and the enzyme, thereby permanently inactivating it.[5]
Quantitative Data
The potency of this compound has been evaluated in various in vitro systems. The following tables summarize the key quantitative data for its inhibitory activity.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Description | GI₅₀ (nM) | Maximum Inhibition (%) | Reference |
| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | >95% at 1 nM | [4][7] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | >95% at 1 nM | [4][7] |
| SR | Non-Hodgkin's Lymphoma | 0.5 | ~80% | [8] |
| SU-DHL-16 | Non-Hodgkin's Lymphoma | 1.9 | ~60% at 100 nM | [9] |
Table 2: In Vitro MetAP-2 Enzyme Inhibition by this compound
| Cell Line | IC₅₀ (nM) | Reference |
| HFLS-RA | 0.04 | [1] |
| HUVEC | 0.2 | [1] |
| NHDF-Ad | 0.2 | [1] |
Signaling Pathways
The inhibition of MetAP-2 by this compound triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and the inhibition of proliferation. A key pathway implicated is the p53-p21 axis.
Caption: Downstream signaling cascade following MetAP-2 inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of MetAP-2 by this compound.
Cell Proliferation Assay ([³H]thymidine Incorporation)
This assay measures the anti-proliferative effect of this compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HUVEC, HFLS-RA) in 96-well plates at a density of 8 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound (typically ranging from 10⁻¹² to 10⁻⁶ M) to the cell cultures.
-
Incubation: Incubate the cells with the compound for a period appropriate for the cell line's doubling time (e.g., 4 days for HUVEC, 7 days for HFLS-RA).[4]
-
Radiolabeling: For the final 24 hours of incubation, add 1 µCi/well of [³H]thymidine.
-
Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporation of [³H]thymidine using a scintillation counter.
-
Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of cell growth (GI₅₀) by fitting the data to a dose-response curve.
Caption: Workflow for the [³H]thymidine incorporation cell proliferation assay.
MetAP-2 Enzyme Inhibition Assay (ELISA-based)
This assay quantifies the amount of active MetAP-2 in cell lysates after treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound as in the proliferation assay. Lyse the cells to release intracellular proteins.
-
Labeling of Free MetAP-2: Incubate the cell lysates with a biotinylated analog of this compound. This probe will covalently bind to the active site of any MetAP-2 that has not been inhibited by this compound.
-
Capture: Add the lysates to streptavidin-coated plates. The biotinylated MetAP-2-probe complex will bind to the streptavidin.
-
Washing: Wash the plates to remove unbound proteins.
-
Detection: Add a primary antibody specific for MetAP-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. The signal intensity is proportional to the amount of active MetAP-2.
-
Data Analysis: Determine the IC₅₀ value, the concentration of this compound that inhibits 50% of MetAP-2 activity.
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiroepoxytriazoles Are Fumagillin-like Irreversible Inhibitors of MetAP2 with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 7. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
PPI-2458: A Technical Overview of a Potent MetAP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-2458 is a semi-synthetic analog of fumagillin, a natural product known for its anti-angiogenic properties.[1][2] Developed by Praecis Pharmaceuticals, this compound is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of endothelial cells and certain tumor cells.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and preclinical data of this compound.
Discovery and Rationale
The discovery of this compound was the result of a targeted medicinal chemistry effort to improve upon the therapeutic profile of earlier fumagillin analogs, such as TNP-470.[5] While TNP-470 demonstrated significant anti-angiogenic and anti-tumor efficacy, its clinical development was hampered by dose-limiting central nervous system (CNS) toxicity.[5]
The lead optimization strategy for this compound focused on increasing the polarity of the molecule to limit its ability to cross the blood-brain barrier.[5] This was achieved by replacing the chloroacetyl moiety of TNP-470 with a carbamoyl-linked D-valinamide side chain.[6] This modification successfully maintained the potent inhibitory activity against MetAP-2 while significantly reducing CNS-related side effects observed with previous-generation compounds. Praecis Pharmaceuticals utilized traditional medicinal chemistry lead optimization to develop this compound, rather than their broader DirectSelect™ high-throughput screening technology.[7]
Synthesis Pathway
The synthesis of this compound starts from fumagillol, which can be obtained by the saponification of fumagillin, a commercially available natural product. The detailed, step-by-step synthesis of this compound is proprietary and is likely described in patent WO 02/422952002. However, based on the known chemistry of fumagillin analogs, a probable synthetic route involves the formation of a carbamate linkage at the C6 hydroxyl group of fumagillol.
General synthetic approaches for creating fumagillol carbamates have been described, often involving the reaction of fumagillol with an isocyanate reagent or a two-step process with an amine. For this compound, this would involve the coupling of fumagillol with a D-valinamide derivative.
Caption: Generalized synthesis pathway of this compound from fumagillin.
Mechanism of Action
This compound exerts its biological effects through the irreversible inhibition of MetAP-2.[3] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.
The mechanism of inhibition involves the covalent modification of a key histidine residue (His-231) in the active site of MetAP-2 by the spiroepoxide ring of this compound.[7] This irreversible binding permanently inactivates the enzyme. The inhibition of MetAP-2 leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of endothelial cells and susceptible tumor cells.[8]
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (nM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | GI₅₀ | 0.2 | [3] |
| Human Fibroblast-Like Synoviocytes (HFLS-RA) | Proliferation Assay | GI₅₀ | 0.04 | [3] |
| Non-Hodgkin's Lymphoma Cell Lines | Proliferation Assay | GI₅₀ | 0.2 - 1.9 | [4] |
| Recombinant Human MetAP-2 | Enzyme Inhibition Assay | Kᵢ | 0.245 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Rheumatoid Arthritis
| Treatment Group (oral, every other day) | Paw Swelling Reduction (%) | Reference |
| 5 mg/kg this compound | Significant attenuation | [9] |
| 50 mg/kg this compound | Marked attenuation | [9] |
Table 3: In Vivo Efficacy of this compound in a Non-Hodgkin's Lymphoma Xenograft Model
| Treatment Group (oral) | MetAP-2 Inhibition in Tumor (%) | Tumor Growth Inhibition | Reference |
| 100 mg/kg this compound | >85 | Significant | [4] |
Experimental Protocols
MetAP-2 Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against recombinant human MetAP-2.
Materials:
-
Recombinant human MetAP-2
-
MetAP-2 peptide substrate (e.g., MGWMDF)
-
Assay Buffer: 50 mM HEPES, 100 µM MnCl₂, 100 mM NaCl, 0.005% (w/v) BSA, 0.006% (w/v) CHAPS, pH 7.5
-
This compound stock solution in DMSO
-
384-well microplate
-
Plate reader capable of detecting the cleaved substrate product
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1.5 nM of recombinant human MetAP-2 to each well containing assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be 1% (v/v).
-
Incubate the plate at room temperature for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µM of the MetAP-2 peptide substrate to each well.
-
Monitor the cleavage of the substrate over time using a plate reader at the appropriate wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ or Kᵢ value by fitting the data to an appropriate dose-response curve.
Caption: Experimental workflow for the MetAP-2 enzyme inhibition assay.
HUVEC Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVEC).
Materials:
-
HUVEC cell line
-
Complete growth medium (e.g., EGM-2)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, [³H]-thymidine)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions. For [³H]-thymidine, it is typically added for the final 18-24 hours of incubation.
-
After the appropriate incubation time with the reagent, measure the cell proliferation using a microplate reader. For MTT, this involves solubilizing the formazan crystals and measuring absorbance. For [³H]-thymidine, it involves harvesting the cells and measuring radioactive incorporation.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration that inhibits cell growth by 50%) by plotting the inhibition data against the log of the inhibitor concentration.
Clinical Development
This compound entered a Phase 1 clinical trial (NCT00100347) for the treatment of non-Hodgkin's lymphoma and solid tumors. The trial was designed to assess the safety, tolerability, and pharmacodynamics of the drug. However, the trial was terminated.
Conclusion
This compound is a potent, second-generation, irreversible inhibitor of MetAP-2 discovered through a targeted medicinal chemistry approach. Its design successfully addressed the CNS toxicity associated with earlier fumagillin analogs while retaining strong anti-proliferative and anti-angiogenic activity. Preclinical data demonstrated significant efficacy in models of cancer and rheumatoid arthritis. While its clinical development was halted, the story of this compound provides a valuable case study in the rational design of semi-synthetic natural product analogs to improve therapeutic index.
References
- 1. Carbamate Analogues of Fumagillin as Potent, Targeted Inhibitors of Methionine Aminopeptidase-2 - HitGen OpenDEL™ [opendelcommunity.com]
- 2. Best Practices Extend Beyond GLP for Investigational New Drug (IND) Enabling Studies | VxP Pharma [vxppharma.com]
- 3. (3S,4R,5S)-4-Hydroxy-5-methoxy-4-((2S,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)octan-6-one | C16H24O5 | CID 10957430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fumagillin: an overview of recent scientific advances and their significance for apiculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MetAP-2 inhibitors based on the fumagillin structure. Side-chain modification and ring-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of PPI-2458: A Novel Methionine Aminopeptidase-2 Inhibitor for Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PPI-2458 is a novel, orally active, and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme implicated in angiogenesis and cellular proliferation.[1][2] As a member of the fumagillin class of compounds, this compound has demonstrated potent anti-tumor activity in a range of preclinical models, positioning it as a promising therapeutic candidate for the treatment of solid tumors.[1][2] This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects by covalently binding to and irreversibly inhibiting MetAP-2.[2][3] MetAP-2 is a metalloprotease responsible for the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.[4] Inhibition of MetAP-2 disrupts this process, leading to a cascade of downstream effects that collectively suppress tumor growth.
The primary mechanisms through which MetAP-2 inhibition impacts cancer cells include:
-
Inhibition of Angiogenesis: MetAP-2 is highly expressed in endothelial cells, and its inhibition is a potent anti-angiogenic strategy. By blocking MetAP-2, this compound prevents the formation of new blood vessels, thereby depriving tumors of the essential nutrients and oxygen required for their growth and metastasis.[1][5]
-
Cell Cycle Arrest: MetAP-2 inhibition has been shown to induce G1 cell cycle arrest in tumor cells.[4][5] This is often mediated by the upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[6]
-
Induction of Apoptosis: In some cancer cell lines, inhibition of MetAP-2 can lead to programmed cell death, or apoptosis.[5]
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Caption: Mechanism of Action of this compound.
Quantitative Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in various preclinical models, demonstrating potent inhibition of both cancer cell proliferation in vitro and tumor growth in vivo.
In Vitro Cytotoxicity
This compound has shown potent growth inhibitory effects across a panel of cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values for selected cell lines are summarized in the table below.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| B16F10 | Melanoma | 0.2 | [3] |
| SU-DHL-16 | Non-Hodgkin's Lymphoma | 1.9 | [7] |
| SR | Non-Hodgkin's Lymphoma | 0.5 | [7] |
| HUVEC | Endothelial Cells | 0.2 | [8][9] |
| HFLS-RA | Rheumatoid Arthritis Synoviocytes | 0.04 | [8][9] |
In Vivo Tumor Growth Inhibition
Oral administration of this compound has been shown to significantly inhibit tumor growth in xenograft models. The efficacy data from key in vivo studies are presented below.
| Tumor Model | Host | Treatment | Tumor Growth Inhibition (%) | Reference |
| B16F10 Melanoma | Mice | 100 mg/kg, p.o. | 62 | [3] |
| SR NHL Xenograft | Mice | 100 mg/kg, p.o. | >85 | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Proliferation Assay
The anti-proliferative activity of this compound is typically assessed using a standard colorimetric assay, such as the MTT or SRB assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Staining: After the incubation period, a staining solution (e.g., MTT or SRB) is added to each well.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The GI50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Xenograft Tumor Model
The in vivo efficacy of this compound is evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice.
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Administration: Once tumors reach a specific size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.
-
Efficacy Assessment: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess the level of MetAP-2 inhibition using a pharmacodynamic assay.[1]
The general workflow for a preclinical xenograft study is illustrated in the following diagram.
Caption: Workflow for a preclinical xenograft study.
Pharmacokinetics
Preclinical studies have shown that this compound has an improved pharmacokinetic profile compared to earlier fumagillin derivatives.[1] While it has low apparent oral bioavailability, it demonstrates equipotent efficacy in vivo via both oral and parenteral routes.[10] This suggests that its metabolites may also possess significant MetAP-2 inhibitory activity.[10] A Phase 1 clinical trial in patients with non-Hodgkin lymphoma has been conducted to evaluate the safety and pharmacokinetics of this compound in humans.[10]
Logical Drug Development Pathway
The development of this compound follows a logical progression from preclinical discovery to potential clinical application.
Caption: Logical drug development pathway for this compound.
Conclusion
The preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for solid tumors. Its potent dual mechanism of inhibiting both angiogenesis and tumor cell proliferation, combined with a favorable preclinical safety profile, makes it a compelling candidate for further clinical development. Future studies should focus on expanding the evaluation of this compound in a broader range of solid tumor models and exploring potential combination therapies to enhance its anti-tumor efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of melanoma tumor growth by a pharmacological inhibitor of MetAP-2, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Anti-angiogenic Properties of PPI-2458: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme implicated in the regulation of protein synthesis and cell proliferation.[1][2][3] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. The potent anti-proliferative effects of this compound on endothelial cells, coupled with its efficacy in preclinical models of cancer and inflammatory diseases, underscore its potential as a therapeutic agent targeting pathological angiogenesis.[1][3][4]
Mechanism of Action
This compound is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic and anti-proliferative activities.[3][5] The primary molecular target of this compound is MetAP-2, a cytosolic metalloprotease responsible for the cleavage of the N-terminal methionine from nascent polypeptide chains. This enzymatic process is crucial for the proper maturation and function of a variety of proteins essential for cell growth and proliferation.
By irreversibly binding to the active site of MetAP-2, this compound inhibits its enzymatic activity.[2][5] This inhibition leads to a disruption of normal protein synthesis and subsequent cell cycle arrest, primarily affecting rapidly proliferating cells such as endothelial cells and certain tumor cells. The anti-angiogenic effects of this compound are a direct consequence of its potent inhibition of endothelial cell proliferation.[3][4]
Quantitative Data
The anti-angiogenic and anti-proliferative activities of this compound have been quantified in a variety of in vitro and in vivo models. The following tables summarize key efficacy data.
Table 1: In Vitro Anti-proliferative and MetAP-2 Inhibitory Activity of this compound
| Cell Line/Enzyme | Assay Type | Parameter | Value (nM) | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | GI₅₀ | 0.2 | [3][4] |
| Human Fibroblast-Like Synoviocytes (HFLS-RA) | Proliferation Assay | GI₅₀ | 0.04 | [3][6] |
| B16F10 Murine Melanoma | Proliferation Assay | GI₅₀ | 0.2 | [1] |
| SR Non-Hodgkin's Lymphoma | Proliferation Assay | GI₅₀ | 0.5 | [7] |
| SU-DHL-16 Non-Hodgkin's Lymphoma | Proliferation Assay | GI₅₀ | 1.9 | [7] |
| MetAP-2 Enzyme (in HFLS-RA) | Enzyme Inhibition Assay | IC₅₀ | 0.04 | [3] |
| MetAP-2 Enzyme (in HUVEC) | Enzyme Inhibition Assay | IC₅₀ | 0.2 | [3] |
| MetAP-2 Enzyme (in NHDF-Ad) | Enzyme Inhibition Assay | IC₅₀ | 0.2 | [3] |
GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.
Table 2: In Vivo Anti-tumor and Anti-angiogenic Efficacy of this compound
| Animal Model | Tumor Type | Administration Route | Dose | Outcome | Reference(s) |
| C57BL/6 Mice | B16F10 Melanoma | Oral (p.o.) | 100 mg/kg | 62% tumor growth inhibition | [1] |
| Mice | SR Non-Hodgkin's Lymphoma Xenograft | Oral (p.o.) | 100 mg/kg | >85% tumor MetAP-2 inhibition, significant tumor growth inhibition | [7][8] |
| Lewis Rats | Peptidoglycan-Polysaccharide-Induced Arthritis | Oral (p.o.) | Not specified | Significant attenuation of paw swelling | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's anti-angiogenic properties are provided below.
Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the inhibitory effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human Vascular Endothelial Growth Factor (VEGF)
-
This compound
-
[³H]-Thymidine
-
Trypsin-EDTA
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete growth medium. Allow cells to attach overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Add fresh low-serum medium containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF) and varying concentrations of this compound or vehicle control (DMSO).
-
[³H]-Thymidine Labeling: After 24-48 hours of incubation with the test compound, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Lysis and DNA Harvesting: Aspirate the medium, wash the cells with PBS, and lyse the cells using a lysis buffer. Harvest the DNA onto glass fiber filters using a cell harvester.
-
Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. The amount of [³H]-thymidine incorporated is proportional to the rate of DNA synthesis and, therefore, cell proliferation.
In Vitro Tube Formation Assay
This assay assesses the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.
Materials:
-
HUVECs
-
Matrigel® Basement Membrane Matrix
-
Endothelial cell growth medium
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Resuspend HUVECs in a low-serum medium containing varying concentrations of this compound or vehicle control. Seed the cells onto the solidified Matrigel® at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast microscope. For quantitative analysis, the cells can be stained with Calcein AM, and images can be captured. The total tube length, number of branch points, and number of loops can be quantified using image analysis software.
In Vivo Matrigel Plug Angiogenesis Assay
This assay evaluates the effect of this compound on neovascularization in a living organism.
Materials:
-
Growth factor-reduced Matrigel®
-
Recombinant human basic Fibroblast Growth Factor (bFGF) or VEGF
-
Heparin
-
This compound (for systemic administration)
-
Mice (e.g., C57BL/6)
-
Anti-CD31 (PECAM-1) antibody for immunohistochemistry
Procedure:
-
Matrigel Preparation: On ice, mix growth factor-reduced Matrigel® with a pro-angiogenic factor (e.g., 150 ng/mL bFGF) and heparin (10 units/mL).
-
Subcutaneous Injection: Inject 0.5 mL of the Matrigel® mixture subcutaneously into the flank of the mice.
-
Treatment: Administer this compound or vehicle control to the mice systemically (e.g., orally) at the desired dose and schedule.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel® plugs.
-
Analysis:
-
Hemoglobin Content: Quantify the hemoglobin content in the plugs using a Drabkin's reagent-based assay as a measure of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an anti-CD31 antibody to visualize endothelial cells.
-
Microvessel Density (MVD) Quantification: Quantify the MVD by counting the number of CD31-positive vessels in multiple high-power fields.
-
MetAP-2 Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of this compound on the MetAP-2 enzyme.
Materials:
-
Recombinant human MetAP-2
-
Met-Gly-Met-Met (or other suitable peptide substrate)
-
This compound
-
Assay buffer (e.g., HEPES buffer with CoCl₂)
-
Detection reagents (e.g., L-amino acid oxidase and horseradish peroxidase for a colorimetric assay)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate recombinant MetAP-2 with varying concentrations of this compound or vehicle control in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate (e.g., Met-Gly-Met-Met).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection: Stop the reaction and measure the amount of product formed (e.g., free methionine) using a suitable detection method. For a coupled-enzyme colorimetric assay, the production of a chromogenic product is measured spectrophotometrically.
-
Data Analysis: Calculate the percent inhibition of MetAP-2 activity for each concentration of this compound and determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of the anti-angiogenic properties of a compound like this compound.
Conclusion
This compound is a potent inhibitor of MetAP-2 with significant anti-angiogenic properties demonstrated through a range of in vitro and in vivo studies. Its ability to inhibit endothelial cell proliferation and suppress tumor growth in preclinical models highlights its therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other MetAP-2 inhibitors in angiogenesis-dependent diseases. The detailed experimental protocols and summarized quantitative data offer a solid foundation for future research in this promising area of oncology and inflammation.
References
- 1. Inhibition of melanoma tumor growth by a pharmacological inhibitor of MetAP-2, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PPI-2458 on Endothelial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of PPI-2458, a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), on the proliferation of endothelial cells. By elucidating its mechanism of action, detailing experimental protocols for assessing its efficacy, and presenting key quantitative data, this document serves as a comprehensive resource for researchers in the fields of angiogenesis, cancer biology, and drug development. This compound, a synthetic analog of fumagillin, demonstrates significant anti-proliferative activity in endothelial cells, primarily through the induction of a G1 phase cell cycle arrest. This is mediated by the activation of the p53 tumor suppressor pathway and subsequent upregulation of the cyclin-dependent kinase inhibitor p21. The following sections will explore the core aspects of this compound's function and provide the necessary technical information for its study.
Introduction to this compound and its Target: MetAP-2
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cells are the primary cellular components of blood vessels, and their proliferation is a key step in the angiogenic cascade. Methionine aminopeptidase-2 (MetAP-2), a metalloenzyme responsible for the removal of N-terminal methionine from nascent proteins, has been identified as a key regulator of endothelial cell proliferation.
This compound is a member of the fumagillin class of compounds that specifically and irreversibly inhibits the enzymatic activity of MetAP-2. By targeting MetAP-2, this compound effectively halts the proliferation of endothelial cells, thereby inhibiting angiogenesis. This makes this compound and other MetAP-2 inhibitors promising candidates for anti-cancer and anti-inflammatory therapies.
Quantitative Analysis of this compound's Anti-Proliferative Effects
The potency of this compound in inhibiting endothelial cell proliferation has been quantified in various studies. The following table summarizes the key data on the growth inhibitory effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| HUVEC | Proliferation Assay | GI50 | 0.2 | [1] |
GI50 (Growth Inhibition 50): The concentration of a drug that causes 50% inhibition of cell growth.
Signaling Pathway of MetAP-2 Inhibition by this compound
The primary mechanism by which this compound inhibits endothelial cell proliferation is through the induction of cell cycle arrest. Inhibition of MetAP-2 by this compound leads to the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. p21, in turn, binds to and inhibits the activity of cyclin/CDK complexes, which are essential for cell cycle progression, particularly through the G1/S checkpoint. This results in an arrest of the cell cycle in the G1 phase, thereby preventing DNA replication and cell division.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on endothelial cell proliferation.
Endothelial Cell Proliferation Assays
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Workflow:
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 103 cells per well in complete endothelial cell growth medium. Allow cells to adhere overnight.
-
Cell Starvation (Optional): To synchronize the cells, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
Treatment: Replace the medium with fresh low-serum medium containing various concentrations of this compound or vehicle control. Incubate for 24 hours.
-
[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Lyse the cells by adding 0.1 N NaOH.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and calculate the GI50 value.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate as described for the thymidine incorporation assay.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
This assay detects the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.
Protocol:
-
Cell Seeding and Treatment: Seed and treat HUVECs with this compound as described above.
-
BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2-4 hours.[5][6][7][8]
-
Fixation and Denaturation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then denature the DNA using 2N HCl.[5][6]
-
Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Visualization and Quantification: Visualize the cells using a fluorescence microscope or quantify the signal using a plate reader.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Workflow:
Protocol:
-
Cell Culture and Treatment: Culture HUVECs and treat with this compound or vehicle for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[9][10][11][12][13]
-
RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.[10][11][12][13]
-
Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.[9][10][11][12][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission in the red channel.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat HUVECs with this compound as desired.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.[14][15][16][17]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[15][16]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
This compound is a potent inhibitor of endothelial cell proliferation, acting through the specific inhibition of MetAP-2. Its mechanism of action, involving the p53/p21 pathway and subsequent G1 cell cycle arrest, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of this compound and other MetAP-2 inhibitors. This comprehensive understanding of this compound's effects on endothelial cells underscores its therapeutic potential in angiogenesis-dependent diseases and provides a solid foundation for further research and development in this area.
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
Investigating PPI-2458: A Methionine Aminopeptidase-2 Inhibitor for Rheumatoid Arthritis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. A key pathological feature of RA is the uncontrolled proliferation of fibroblast-like synoviocytes (HFLS-RA) and pathological neovascularization. PPI-2458, a potent and selective irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), has emerged as a promising therapeutic candidate for RA. This document provides a comprehensive technical overview of the preclinical investigation of this compound in relevant RA models, detailing its mechanism of action, experimental protocols, and key efficacy data.
Introduction: Targeting Synovial Hyperplasia and Angiogenesis in RA
The synovium in RA is marked by extensive infiltration of inflammatory cells and the aggressive proliferation of HFLS-RA, which contribute to the degradation of cartilage and bone.[1] Pathological angiogenesis, the formation of new blood vessels, is also a critical process that sustains the inflamed synovium. Methionine aminopeptidase-2 (MetAP-2) is a metalloenzyme that plays a crucial role in protein maturation and has been identified as a key regulator of cell proliferation, particularly in endothelial cells. Its inhibition presents a therapeutic strategy to target both synovial hyperplasia and angiogenesis in RA.
This compound is a member of the fumagillin class of MetAP-2 inhibitors.[1][2] It has been shown to potently inhibit the proliferation of HFLS-RA and human umbilical vein endothelial cells (HUVEC).[1][2][3] Furthermore, studies in animal models of arthritis have demonstrated its ability to ameliorate disease severity, reduce inflammation, and protect against joint destruction.[1][4][5] This guide will delve into the preclinical data and methodologies used to evaluate the therapeutic potential of this compound in RA.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the irreversible inhibition of MetAP-2. This inhibition leads to a cytostatic effect on proliferating cells, including HFLS-RA and endothelial cells. The proposed signaling pathway is initiated by the binding of this compound to MetAP-2, which in turn disrupts downstream processes essential for cell cycle progression and proliferation. Additionally, this compound has been shown to inhibit osteoclast differentiation and activity, a crucial mechanism in preventing the bone erosion characteristic of RA.[4][5]
In Vitro Efficacy
Inhibition of HFLS-RA and HUVEC Proliferation
This compound demonstrates potent anti-proliferative effects on HFLS-RA and HUVEC. The growth inhibitory concentration 50 (GI50) values are summarized in the table below.
| Cell Type | GI50 (nM) | Maximum Inhibition | Reference |
| HFLS-RA | 0.04 | >95% at 1 nM | [1][2][3] |
| HUVEC | 0.2 | Not Reported | [1][2][3] |
Inhibition of MetAP-2 Enzyme Activity
The anti-proliferative activity of this compound is directly linked to its inhibition of MetAP-2 enzyme activity.
| Assay | IC50 (nM) | Reference |
| MetAP-2 Enzyme Inhibition | Not explicitly stated, but correlates with GI50 | [1][3] |
Inhibition of Osteoclastogenesis
In in vitro models, this compound has been shown to potently inhibit the differentiation and bone resorption activity of osteoclasts.[4][5]
In Vivo Efficacy in Rheumatoid Arthritis Models
Peptidoglycan-Polysaccharide (PG-PS)-Induced Arthritis in Rats
The PG-PS-induced arthritis model in Lewis rats is a well-established model that mimics many features of human RA. In this model, therapeutic administration of this compound after the onset of chronic disease significantly attenuated paw swelling.[1]
| Treatment | Dose | Route | Effect | Reference |
| This compound | 0.25, 1, 5, 50 mg/kg (qod) | Oral (po) | Dose-dependent reduction in paw volume | [1] |
| This compound | 1, 5, 10 mg/kg (qod) | Oral (po) | Significant protection against established disease | [4] |
| This compound | 5 mg/kg (qod) | Oral (po) | Complete alleviation of ankle swelling | [5] |
Histopathological assessment of the joints in this compound-treated animals showed improvements in inflammation, bone resorption, and cartilage erosion.[4][5]
Collagen-Induced Arthritis (CIA) in Rats
The CIA model in rats is another widely used model of RA. Studies have shown that this compound can regress established CIA.
Experimental Protocols
In Vitro Assays
-
Cell Culture: Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA) are purchased from Cell Applications, Inc. and cultured in synovial cell growth medium.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control.
-
Incubation: The plates are incubated for 7 days.
-
Proliferation Assessment: Cell proliferation is measured using a standard method such as the [3H]thymidine incorporation assay.
-
Data Analysis: The GI50 value is calculated from the dose-response curve.
A specific protocol for the this compound studies is not detailed in the primary literature. A general representative protocol is as follows:
-
Enzyme and Substrate: Recombinant human MetAP-2 and a suitable substrate (e.g., a methionine-starting peptide) are used.
-
Inhibitor Incubation: MetAP-2 is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction.
-
Detection: The amount of cleaved methionine is quantified using a colorimetric or fluorometric method.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
-
Cell Source: Bone marrow-derived macrophages (BMMs) are isolated from mice or rats.
-
Differentiation: BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.[6][7][8]
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Assessment of Differentiation: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells are counted.
-
Bone Resorption Assay: To assess function, osteoclasts are cultured on bone-mimicking substrates, and the area of resorption pits is measured.
In Vivo Models
-
Animals: Female Lewis rats are used.
-
Induction: Arthritis is induced by a single intraperitoneal (i.p.) injection of PG-PS from Streptococcus pyogenes (25 mg/kg).
-
Disease Progression: The model exhibits a biphasic character with an acute phase followed by a chronic, erosive phase.
-
Treatment: Therapeutic dosing with this compound or vehicle is initiated after the onset of chronic disease (e.g., day 15).
-
Assessment:
-
Clinical: Paw swelling is measured using a plethysmometer.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Data Analysis: Paw volume changes and histological scores are compared between treatment groups.
Conclusion
The preclinical data for this compound strongly support its potential as a disease-modifying anti-rheumatic drug. Its dual action of inhibiting the proliferation of HFLS-RA and endothelial cells, along with its inhibitory effect on osteoclastogenesis, addresses key pathological processes in rheumatoid arthritis. The significant efficacy observed in robust animal models of RA warrants further clinical investigation of this compound as a novel therapeutic agent for this debilitating disease.
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of inflammation and structural damage in experimental arthritis through molecular targeted therapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inhibitor of methionine aminopeptidase type-2, this compound, ameliorates the pathophysiological disease processes of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Commitment and Differentiation of Osteoclast Precursor Cells by the Sequential Expression of C-Fms and Receptor Activator of Nuclear Factor κb (Rank) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
PPI-2458: A Potent Inhibitor of Cell Cycle Progression Through MetAP-2 Blockade
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PPI-2458 is a novel small molecule inhibitor of Methionine Aminopeptidase-2 (MetAP-2), a key enzyme implicated in cellular proliferation and angiogenesis. This technical guide delineates the pivotal role of this compound in arresting cell cycle progression, primarily through the induction of a G1 phase block. By irreversibly inhibiting MetAP-2, this compound triggers a downstream signaling cascade involving the tumor suppressor p53, the cyclin-dependent kinase inhibitor p21, and the retinoblastoma protein (Rb), ultimately leading to a halt in cellular division. This guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Introduction
This compound belongs to the fumagillin class of compounds, which are known for their potent anti-angiogenic and anti-proliferative properties.[1] Its primary molecular target is MetAP-2, a metalloprotease responsible for the removal of the N-terminal methionine from nascent polypeptide chains.[1] Dysregulation of MetAP-2 activity has been linked to various pathological conditions, including cancer and rheumatoid arthritis, making it an attractive target for therapeutic intervention.[1] This document focuses on the specific cellular consequence of MetAP-2 inhibition by this compound: the disruption of the cell cycle.
Mechanism of Action: G1 Cell Cycle Arrest
The primary mechanism by which this compound exerts its anti-proliferative effects is by inducing a cell cycle arrest in the G1 phase.[2] This blockade prevents cells from progressing to the S phase, during which DNA synthesis occurs, thereby inhibiting cell division. The signaling pathway leading to this G1 arrest is initiated by the direct inhibition of MetAP-2.
The MetAP-2 Signaling Cascade
Inhibition of MetAP-2 by this compound initiates a cascade of events that culminates in G1 arrest. While the precise upstream events linking MetAP-2 inhibition to p53 activation are still under investigation, the downstream pathway is well-characterized for MetAP-2 inhibitors.
-
Activation of p53: Inhibition of MetAP-2 leads to the activation of the tumor suppressor protein p53.
-
Induction of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor, p21 (also known as WAF1/CIP1).
-
Inhibition of Cyclin-CDK Complexes: p21 binds to and inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for progression through the G1 phase.
-
Hypophosphorylation of Rb: The inhibition of G1 CDKs prevents the hyperphosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for S phase entry.
-
Downregulation of PCNA: A key downstream effector of this pathway is the Proliferating Cell Nuclear Antigen (PCNA), a crucial protein for DNA replication and repair. Treatment with this compound has been shown to markedly down-regulate PCNA protein levels. This reduction in PCNA is consistent with a G1 cell cycle arrest.
The following diagram illustrates this signaling pathway:
Quantitative Data
The efficacy of this compound in inhibiting cell proliferation has been quantified across various cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Growth Inhibition (GI50) of this compound
| Cell Line | Cell Type | GI50 (nM) | Reference |
| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | [3] |
| NHL Lines | Non-Hodgkin's Lymphoma | 0.2 - 1.9 |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 2: Representative Cell Cycle Distribution Following MetAP-2 Inhibition
While specific quantitative cell cycle data for this compound is not publicly available, data from studies on the related MetAP-2 inhibitor, fumagillin, in liver cancer stem-like cells provides a representative example of the expected effects.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | 45.3 | 40.1 | 14.6 | [1] |
| Fumagillin (10 µM) | 68.2 | 21.5 | 10.3 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle progression.
Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the GI50 values of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1 µM) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 10 nM) or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis for Cell Cycle Proteins
This protocol is used to assess the protein levels of key cell cycle regulators.
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against PCNA, p53, p21, Rb, and p-Rb overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
This compound is a potent inhibitor of MetAP-2 that effectively halts cell cycle progression at the G1 phase. Its mechanism of action, involving the p53/p21/Rb pathway and the subsequent downregulation of PCNA, provides a strong rationale for its investigation as a therapeutic agent in diseases characterized by uncontrolled cell proliferation, such as cancer. The experimental protocols detailed in this guide offer a robust framework for further research into the cellular effects of this compound and other MetAP-2 inhibitors.
References
PPI-2458: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-2458 is a potent, orally active, and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloenzyme that plays a crucial role in protein modification and cellular proliferation. As a synthetic derivative of fumagillin, this compound has demonstrated significant anti-angiogenic and anti-proliferative properties in preclinical and clinical studies.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to this compound, tailored for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name (3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl ((R)-1-amino-3-methyl-1-oxobutan-2-yl)carbamate.[2] Its structure is characterized by a spiro-epoxide moiety, which is essential for its irreversible binding to the active site of MetAP-2.[3]
Physicochemical and Biological Properties
| Property | Value | Reference(s) |
| Molecular Formula | C22H36N2O6 | [2] |
| Molecular Weight | 424.53 g/mol | [2] |
| CAS Number | 431077-35-9 | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as ethanol and DMSO. Poor water solubility is predicted for the parent compound, fumagillin (3.3 mg/L). | [4] |
| Stability | The epoxide moieties contribute to the molecule's reactivity and potential instability. Fumagillin, the parent compound, is known to be unstable. Storage of this compound stock solutions is recommended at -20°C for short-term and -80°C for long-term. | [4][5] |
| Mechanism of Action | Irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2) | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the irreversible inhibition of MetAP-2. This enzyme is responsible for the cleavage of the N-terminal methionine from nascent proteins, a critical step in their maturation and function. By covalently binding to a histidine residue (His-231) in the active site of MetAP-2, this compound inactivates the enzyme.[3][6]
The inhibition of MetAP-2 leads to a cascade of downstream effects, primarily impacting cell proliferation and angiogenesis. Disruption of N-terminal methionine excision can affect the function of proteins crucial for cell cycle progression, leading to a G1 phase cell cycle arrest.[7] Furthermore, MetAP-2 inhibition has been shown to suppress the proliferation of endothelial cells, a key process in the formation of new blood vessels (angiogenesis), which is vital for tumor growth and the progression of inflammatory diseases like rheumatoid arthritis.[1][6]
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumagillin inhibits growth of the enteric protozoan parasite Entamoeba histolytica by covalently binding to and selectively inhibiting methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis. (2004) | Sylvie G. Bernier | 120 Citations [scispace.com]
- 6. METAP2 - Wikipedia [en.wikipedia.org]
- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on PPI-2458 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research into the cytotoxic and anti-proliferative effects of PPI-2458, a novel irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). This document synthesizes key preclinical findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways and workflows to support further investigation and development in this area.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic and anti-proliferative properties. Like other members of the fumagillin class, this compound exerts its biological effects by irreversibly inhibiting MetAP-2, a metalloprotease responsible for the cleavage of the N-terminal methionine from nascent proteins.[1][2] This enzymatic process is crucial for the proper maturation and function of a variety of proteins involved in cell growth and proliferation.[1] Inhibition of MetAP-2 by this compound leads to a cytostatic effect, primarily through a G1 cell cycle arrest, rather than direct cytotoxicity.[1][3] Notably, this compound has demonstrated an improved central nervous system (CNS) toxicity profile compared to its parent compound, TNP-470.[4]
Quantitative Analysis of this compound's Anti-Proliferative Activity
The anti-proliferative activity of this compound has been evaluated across various cell lines, demonstrating potent effects, particularly in endothelial and certain cancer cell lines. The 50% growth inhibition (GI50) values from several key studies are summarized below.
| Cell Line | Cell Type | GI50 (nM) | Reference |
| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | [1][4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | [1][4] |
| NHL Cell Lines | Non-Hodgkin's Lymphoma | 0.2 - 1.9 | [2][5] |
| SR | Human Non-Hodgkin's Lymphoma | 0.5 | [5] |
| SU-DHL-16 | Human Non-Hodgkin's Lymphoma | 1.9 | [5] |
Note: The provided data primarily consists of GI50 values, which reflect a 50% reduction in cell growth. This is distinct from IC50 values, which would indicate a 50% inhibition of a specific molecular target or process.
Key Experimental Protocols
This section details the methodologies employed in the early-stage evaluation of this compound's effects on cell viability and proliferation.
Cell Proliferation Assays
A common method to assess the anti-proliferative effects of this compound is the ³H-thymidine incorporation assay, which measures DNA synthesis.
Protocol: ³H-Thymidine Incorporation Assay for HUVEC Proliferation [6]
-
Cell Plating: Seed Human Umbilical Vein Endothelial Cells (HUVEC) at a density of 3 x 10³ cells per well in 30 mm² wells.
-
Stimulation: Stimulate cells with either vascular endothelial growth factor (VEGF; 10 ng/ml) or fibroblast growth factor (FGF)-2 (50 ng/ml) in media containing 10% fetal calf serum. Include an untreated control group in serum-free medium.
-
Compound Treatment: Add this compound at desired concentrations (e.g., 0.01 to 10 nmol/l) or a vehicle control (e.g., 0.001% DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 24 hours.
-
Radiolabeling: Add 10 µCi per well of ³H-thymidine and incubate for an additional 24 hours.
-
Data Analysis: Measure the incorporation of ³H-thymidine as a marker of cell proliferation. Data is typically expressed as the mean ± standard deviation.
Cytotoxicity and Apoptosis Assays
To differentiate between cytostatic and cytotoxic effects, Annexin V and Trypan Blue exclusion assays are commonly utilized.
Protocol: Annexin V Staining for Apoptosis
While specific protocols for this compound are not detailed in the provided search results, a general protocol is as follows:
-
Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Gently harvest both adherent and floating cells.
-
Washing: Wash cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability stain (e.g., propidium iodide - PI) to distinguish between apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol: Trypan Blue Exclusion Assay for Cell Viability
This assay provides a straightforward method to determine the number of viable cells.
-
Cell Suspension: Create a single-cell suspension from the cell culture treated with this compound.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of unstained cells / Total number of cells) x 100.
MetAP-2 Enzyme Inhibition Assay
A specific ELISA-based assay was developed to measure the inhibition of MetAP-2 by this compound in cell lysates.[1]
Protocol: MetAP-2 Enzyme Inhibition ELISA [1]
-
Lysate Preparation: Prepare cell lysates from cells treated with and without this compound.
-
Incubation with Biotinylated Analog: Incubate 10-20 µg of cellular protein with a biotinylated analog of this compound. This analog will bind to any MetAP-2 that has not been inhibited by this compound.
-
Capture: Transfer the mixture to a streptavidin-coated plate and incubate for 1 hour to capture the biotinylated MetAP-2-inhibitor complex.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add an anti-MetAP-2 antibody (0.5 µg/ml) and incubate for 1 hour.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Substrate Addition and Measurement: Add an HRP substrate and measure the resulting signal to quantify the amount of uninhibited MetAP-2.
Visualizing Pathways and Workflows
Signaling Pathway of MetAP-2 Inhibition by this compound
The following diagram illustrates the proposed signaling cascade following the inhibition of MetAP-2 by this compound, leading to a G1 cell cycle arrest.
Experimental Workflow for Determining Cell Viability
This diagram outlines the general workflow for assessing the impact of this compound on cell viability using standard laboratory techniques.
Workflow for MetAP-2 Enzyme Inhibition Assay
The following diagram details the steps involved in the ELISA-based MetAP-2 inhibition assay.
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of PPI-2458: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PPI-2458, a novel molecule in the fumagillin class of compounds, has demonstrated significant anti-inflammatory and anti-proliferative properties by irreversibly inhibiting methionine aminopeptidase-2 (MetAP-2).[1][2][3][4][5] This technical guide provides an in-depth exploration of the pre-clinical data, mechanism of action, and experimental methodologies used to evaluate the efficacy of this compound, with a particular focus on its potential as a therapeutic agent for rheumatoid arthritis (RA).
Core Mechanism of Action: MetAP-2 Inhibition
The primary molecular target of this compound is MetAP-2, an enzyme crucial for cell proliferation. By irreversibly inhibiting MetAP-2, this compound induces growth arrest in the late G1 phase of the cell cycle.[1] This targeted action has a potent effect on rapidly dividing cells, including human fibroblast-like synoviocytes (HFLS-RA) and human umbilical vein endothelial cells (HUVEC), which are key players in the pathology of rheumatoid arthritis.[1][2][5] Notably, this anti-proliferative mechanism is distinct from many traditional anti-inflammatory agents, as this compound does not directly inhibit the secretion of inflammatory mediators such as IL-6 and vascular endothelial growth factor (VEGF) from activated HFLS-RA.[1][2][3][5][6]
A later study also revealed that this compound can inhibit the formation and activity of osteoclasts, suggesting a direct role in preventing bone erosion, a critical aspect of RA pathology.[7]
Quantitative Efficacy Data
The anti-proliferative and anti-inflammatory effects of this compound have been quantified in both in vitro and in vivo models.
In Vitro Anti-Proliferative Activity
This compound potently inhibits the proliferation of key cell types involved in rheumatoid arthritis pathology.
| Cell Type | Parameter | Value | Reference |
| Human Fibroblast-Like Synoviocytes (HFLS-RA) | GI₅₀ | 0.04 nM | [1][2][3][5] |
| Human Fibroblast-Like Synoviocytes (HFLS-RA) | Max. Inhibition | >95% at 1 nM | [1][2][3][5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | GI₅₀ | 0.2 nM | [1][2][3][5][6] |
| Non-Hodgkin's Lymphoma (NHL) Cell Lines | GI₅₀ | 0.2 - 1.9 nmol/L | [8] |
In Vivo Anti-Inflammatory Efficacy (Rat Arthritis Model)
In a peptidoglycan-polysaccharide (PG-PS)-induced arthritis model in rats, orally administered this compound demonstrated a significant, dose-dependent reduction in paw swelling.
| Dose (Oral, qod) | Outcome | Reference |
| 0.25 mg/kg | ~50% reduction in paw swelling | [1] |
| 5 mg/kg | Complete alleviation of ankle swelling | [7] |
| 50 mg/kg | Maximal protection, almost complete reduction in paw swelling | [1] |
Safety Profile: Improved CNS Toxicity
A significant advantage of this compound over its parent compound, TNP-470, is its improved central nervous system (CNS) toxicity profile.
| Compound | Dose (i.v., 14 days) | Incidence of Seizures | Reference |
| This compound | 60 mg/kg | 0% | [1] |
| TNP-470 | 60 mg/kg | 100% | [1] |
Detailed Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA), Human Umbilical Vein Endothelial Cells (HUVEC), and Normal Human Dermal Fibroblasts-Adult (NHDF-Ad).
-
Methodology:
-
Cells (8 x 10³) were seeded into appropriate culture plates.
-
Cells were incubated with increasing concentrations of this compound (ranging from 10⁻¹² to 10⁻⁶ M).
-
Incubation periods were 7 days for HFLS-RA and NHDF-Ad, and 4 days for HUVEC, based on their respective doubling times.
-
Cell proliferation was quantified to determine the Growth Inhibitory Concentration 50 (GI₅₀).
-
Peptidoglycan-Polysaccharide (PG-PS) Induced Arthritis in Rats
This in vivo model was used to assess the therapeutic efficacy of this compound in a chronic inflammatory setting.
-
Model: Peptidoglycan-polysaccharide (PG-PS)-induced arthritis in female Lewis rats.
-
Protocol:
-
Induction: Arthritis was induced by a single intraperitoneal injection of PG-PS.
-
Treatment Initiation: Treatment with this compound (at doses of 0.25, 1, 5, and 50 mg/kg, administered orally every other day) was initiated on day 15, after the chronic destructive phase of the disease was established.[1]
-
Duration: Treatment continued until day 31.
-
Endpoints: The primary endpoint was the measurement of paw swelling (volume). Histopathological analysis of the tarsal joints was also conducted to assess inflammation, pannus formation, cartilage damage, and bone resorption.[1][7]
-
CNS Toxicity Assessment
-
Model: Sprague-Dawley rats.
-
Protocol:
Summary and Future Directions
This compound demonstrates a potent and selective anti-proliferative effect on cell types integral to the pathology of rheumatoid arthritis. Its efficacy in reducing joint swelling and improving joint histology in preclinical models, combined with a favorable CNS safety profile, positions it as a promising candidate for a disease-modifying antirheumatic drug (DMARD).[1][2][7] The unique mechanism of action, targeting cell proliferation rather than directly inhibiting secreted inflammatory mediators, offers a novel therapeutic avenue. Further investigation into the inhibition of osteoclastogenesis provides another strong rationale for its development in treating RA and potentially other inflammatory and oncological conditions.[4][7][8]
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. An inhibitor of methionine aminopeptidase type-2, this compound, ameliorates the pathophysiological disease processes of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
PPI-2458: A Potent and Selective Inhibitor of Methionine Aminopeptidase 2 for Oncological and Inflammatory Disorders
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
PPI-2458 is a novel, orally bioavailable, irreversible, and highly potent small molecule inhibitor of methionine aminopeptidase 2 (MetAP-2), a bifunctional metalloprotease crucial for protein maturation and cellular proliferation. By targeting MetAP-2, this compound has demonstrated significant anti-proliferative and anti-angiogenic activity in a range of preclinical models of cancer and inflammatory diseases, most notably non-Hodgkin's lymphoma and rheumatoid arthritis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies, to support further research and development efforts. A key feature of this compound is its improved central nervous system (CNS) toxicity profile compared to its parent compound, TNP-470, a significant advancement for this class of drugs.
Introduction
Methionine aminopeptidase 2 (MetAP-2) is a cytosolic enzyme that plays a critical role in the post-translational modification of newly synthesized proteins by cleaving the N-terminal methionine.[1] This process is essential for the proper function and stability of a significant portion of the proteome. MetAP-2 has been identified as a key regulator of endothelial cell proliferation and, consequently, angiogenesis, the formation of new blood vessels.[2][3] Angiogenesis is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis.[2] Furthermore, MetAP-2 is implicated in the proliferation of other cell types, including fibroblast-like synoviocytes in rheumatoid arthritis.
This compound, a synthetic analog of fumagillin, is an irreversible inhibitor of MetAP-2. It belongs to the same class of compounds as TNP-470 (AGM-1470), another well-characterized MetAP-2 inhibitor.[2][4] While TNP-470 showed promise in clinical trials, its development was hampered by dose-limiting neurotoxicity. This compound was specifically designed to retain the potent anti-enzymatic activity of the fumagillin class while mitigating the associated CNS side effects.[5]
This whitepaper will delve into the technical details of this compound, presenting its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects on cellular pathways.
Mechanism of Action
This compound exerts its therapeutic effects through the irreversible covalent inhibition of MetAP-2.[6] The molecule contains a reactive epoxide group that forms a covalent bond with a histidine residue in the active site of MetAP-2, leading to its inactivation.[7]
The inhibition of MetAP-2's enzymatic activity has two major downstream consequences:
-
Inhibition of Protein N-terminal Methionine Excision: By blocking the removal of N-terminal methionine from a subset of newly synthesized proteins, this compound disrupts their proper folding, stability, and function. This can trigger cell cycle arrest, particularly in the G1 phase, and induce apoptosis.
-
Anti-Angiogenic Effects: MetAP-2 is highly expressed in proliferating endothelial cells.[3] Inhibition of MetAP-2 in these cells leads to a potent anti-angiogenic effect, thereby restricting tumor growth and inflammation.[2][4]
The signaling pathway affected by this compound is depicted in the following diagram:
Caption: Mechanism of action of this compound on MetAP-2 and its downstream cellular effects.
Quantitative Data
The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cell Type | GI₅₀ (nM) | Maximum Inhibition | Reference |
| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | >95% at 1 nM | [8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | >95% at 1 nM | [8] |
| NHDF-Ad | Normal Human Dermal Fibroblasts - Adult | >1000 | ~25% at 1 µM | [5] |
GI₅₀ (Growth Inhibitory Concentration 50): The concentration of a drug that inhibits cell growth by 50%.
Table 2: In Vivo Efficacy and CNS Toxicity of this compound vs. TNP-470
| Parameter | This compound | TNP-470 | Animal Model | Reference |
| Efficacy | ||||
| Paw Swelling Reduction | Significant attenuation | Not reported | Rat PG-PS Arthritis Model | |
| CNS Toxicity (Incidence of Seizures) | ||||
| 6 mg/kg i.v. (14 days) | 0% | Not reported | Sprague-Dawley Rats | |
| 60 mg/kg i.v. (14 days) | 0% | 100% (after 2nd dose) | Sprague-Dawley Rats | [5] |
PG-PS: Peptidoglycan-polysaccharide.
Table 3: Clinical Pharmacodynamics of this compound in Non-Hodgkin's Lymphoma
| Dose | Route | MetAP-2 Inhibition in Whole Blood | Duration of Inhibition | Clinical Trial Phase | Reference |
| 15 mg (every other day) | Oral | ~80% | Up to 48 hours | Phase 1 | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Cell Proliferation Assay
This assay is used to determine the anti-proliferative activity of this compound.
Caption: Workflow for a typical cell proliferation assay to evaluate this compound.
Methodology:
-
Cell Seeding: Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA), Human Umbilical Vein Endothelial Cells (HUVEC), or Normal Human Dermal Fibroblasts (NHDF-Ad) are seeded in 96-well plates at a density of 8 x 10³ cells per well.[6]
-
Incubation: The cells are allowed to adhere and grow for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of this compound (typically ranging from 10⁻¹² to 10⁻⁶ M).[6]
-
Prolonged Incubation: The cells are incubated with the compound for a period of 4 to 7 days, depending on the cell type's doubling time.[6]
-
Quantification of Proliferation: A viability/proliferation reagent (e.g., MTS or AlamarBlue) is added to each well. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated control cells, and the GI₅₀ value is calculated using non-linear regression analysis.
In Vivo Arthritis Model
The peptidoglycan-polysaccharide (PG-PS)-induced arthritis model in rats is used to assess the in vivo efficacy of this compound in a chronic inflammatory setting.
Methodology:
-
Induction of Arthritis: Arthritis is induced in female Lewis rats by a single intraperitoneal injection of PG-PS (25 mg/kg).[6]
-
Treatment Initiation: Treatment with this compound is initiated after the onset of chronic disease, typically around day 15 post-induction.[6] The compound can be administered orally.[10]
-
Assessment of Disease Progression: Paw swelling (a measure of inflammation) is monitored regularly using a plethysmometer.
-
Histopathological Analysis: At the end of the study, tarsal joints are collected for histopathological examination to assess joint destruction, synovial hyperplasia, and neovascularization.[10]
CNS Toxicity Assessment
The neurotoxic potential of this compound is compared to that of TNP-470 in Sprague-Dawley rats.
Methodology:
-
Animal Dosing: Sprague-Dawley rats (n=8 per group, equal number of males and females) are administered this compound or TNP-470 intravenously at doses of 6 or 60 mg/kg for 14 consecutive days.
-
Clinical Observation: The animals are observed daily for any clinical signs of toxicity, with a particular focus on the incidence of seizures.
-
Data Recording: The number of animals experiencing seizures in each treatment group is recorded.
MetAP-2 Enzyme Inhibition Assay
An ex vivo enzyme-linked immunosorbent assay (ELISA) can be used to determine the level of free (uninhibited) MetAP-2 in tissues and blood.
Methodology:
-
Sample Collection: Blood and tissue samples are collected from animals or patients treated with this compound.[9]
-
Lysate Preparation: Cell lysates are prepared from the collected samples.
-
ELISA: An ELISA-based assay is used to quantify the amount of active MetAP-2 that has not been inactivated by this compound. This typically involves capturing the enzyme and detecting its activity using a substrate that produces a colorimetric or fluorescent signal.[9]
Conclusion
This compound is a potent and selective inhibitor of methionine aminopeptidase 2 with a significantly improved CNS safety profile compared to earlier-generation compounds. Its dual action of inhibiting cell proliferation and angiogenesis makes it a promising therapeutic candidate for a variety of diseases, including non-Hodgkin's lymphoma and rheumatoid arthritis. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further investigation and clinical development of this compound and other MetAP-2 inhibitors. The successful demonstration of target engagement in a phase 1 clinical trial underscores the potential of this compound to translate preclinical findings into meaningful patient outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine aminopeptidase-2 blockade reduces chronic collagen-induced arthritis: potential role for angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. An inhibitor of methionine aminopeptidase type-2, this compound, ameliorates the pathophysiological disease processes of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing PPI-2458 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloenzyme that plays a critical role in protein maturation and angiogenesis.[1][2] MetAP-2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step for the proper function of numerous proteins involved in cell proliferation and survival.[1] Inhibition of MetAP-2 by this compound has been shown to suppress cell growth and angiogenesis, making it a promising therapeutic candidate for the treatment of various diseases, including cancer and rheumatoid arthritis.[2][3]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. The described assays are designed to assess the compound's impact on cell proliferation, direct inhibition of MetAP-2, cell migration, and vasculogenic mimicry.
Mechanism of Action of this compound
This compound exerts its biological effects through the irreversible inhibition of MetAP-2. This inhibition leads to a cytostatic effect, primarily through the induction of a G1 phase cell cycle arrest, rather than apoptosis.[4] The anti-proliferative effects of this compound have been demonstrated in various cell types, including human umbilical vein endothelial cells (HUVEC), human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA), and various non-Hodgkin's lymphoma (NHL) cell lines.[1][5]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the reported growth inhibitory concentrations (GI50) of this compound in various cell lines.
| Cell Line | Cell Type | GI50 (nM) | Reference |
| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | [1][6] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | [1][4] |
| NHL Cell Lines | Non-Hodgkin's Lymphoma | 0.2 - 1.9 | [5] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.
Materials:
-
Target cells (e.g., HUVEC, HFLS-RA, NHL cell lines)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan is completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Caption: Workflow for the MTT cell proliferation assay.
MetAP-2 Enzyme Inhibition Assay (ELISA-based)
This pharmacodynamic assay quantifies the level of active MetAP-2 in cell lysates following treatment with this compound. The assay is based on a competitive binding principle where a biotinylated analog of this compound competes with the free, active MetAP-2 in the lysate for binding to an anti-MetAP-2 antibody-coated plate.
Materials:
-
Target cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well high-binding ELISA plate
-
Anti-MetAP-2 antibody (for coating)
-
Biotinylated this compound analog
-
Bovine Serum Albumin (BSA) for blocking
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with anti-MetAP-2 antibody (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for a specified duration.
-
Wash the cells with cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysates.
-
-
Blocking: Wash the coated plate with wash buffer and block with 3% BSA in PBS for 1-2 hours at room temperature.
-
Competitive Binding:
-
Add a standardized amount of cell lysate (containing a fixed amount of total protein) to each well.
-
Immediately add a fixed concentration of biotinylated this compound analog to each well.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding of active MetAP-2 and the biotinylated analog to the capture antibody.
-
-
Detection:
-
Wash the plate thoroughly with wash buffer.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
The signal will be inversely proportional to the amount of active MetAP-2 in the lysate. A higher concentration of this compound will result in more inhibited MetAP-2, allowing more biotinylated analog to bind, thus producing a stronger signal.
-
Calculate the percentage of MetAP-2 inhibition relative to the vehicle-treated control.
-
Caption: Workflow for the MetAP-2 enzyme inhibition ELISA.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a cell-scratching insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.
Caption: Workflow for the wound healing (scratch) assay.
Vasculogenic Mimicry Assay
This assay evaluates the ability of aggressive tumor cells to form vessel-like structures, a process known as vasculogenic mimicry (VM). MetAP-2 inhibitors have been shown to suppress VM.
Materials:
-
Tumor cells with VM potential (e.g., highly invasive melanoma or glioblastoma cell lines)
-
Serum-free culture medium
-
This compound
-
Matrigel (growth factor reduced)
-
96-well tissue culture plates (pre-chilled)
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest and resuspend the tumor cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 104 cells/well.
-
Incubate the plate at 37°C and 5% CO2 for 4-24 hours.
-
Monitor the formation of tube-like structures using a microscope at different time points.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of closed loops.
Caption: Workflow for the vasculogenic mimicry assay.
References
- 1. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. microbenotes.com [microbenotes.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. FastScan Sandwich ELISA Protocol (Colormetric ELISA) | Cell Signaling Technology [cellsignal.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
Application Notes and Protocols for PPI-2458 in HUVEC Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing PPI-2458, a potent and selective inhibitor of methionine aminopeptidase-2 (MetAP-2), in a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay. This document offers a comprehensive guide for researchers investigating the anti-angiogenic potential of this compound and similar compounds.
Introduction
This compound is a novel molecule belonging to the fumagillin class of compounds that specifically and irreversibly inhibits MetAP-2.[1][2][3] This enzyme is crucial for the proliferation of endothelial cells, and its inhibition is a key mechanism for preventing angiogenesis, the formation of new blood vessels. Pathological angiogenesis is a hallmark of diseases such as cancer and rheumatoid arthritis.[2][4] this compound has demonstrated potent anti-proliferative activity against HUVECs in vitro, with a growth inhibitory concentration 50 (GI50) of 0.2 nM.[2][3] The following protocol details a robust method for quantifying the dose-dependent effect of this compound on HUVEC proliferation.
Data Presentation
The following table summarizes representative quantitative data from a HUVEC proliferation assay with this compound. The data illustrates the dose-dependent inhibitory effect of the compound on HUVEC proliferation stimulated by Vascular Endothelial Growth Factor (VEGF).
| This compound Concentration (nM) | Mean Absorbance (OD 450 nm) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1.25 | 0.08 | 0% |
| 0.01 | 1.12 | 0.07 | 10.4% |
| 0.1 | 0.78 | 0.05 | 37.6% |
| 0.2 | 0.61 | 0.04 | 51.2% |
| 1 | 0.25 | 0.03 | 80.0% |
| 10 | 0.10 | 0.02 | 92.0% |
| 100 | 0.08 | 0.01 | 93.6% |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs) (Passage 2-5)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human VEGF-A (165)
-
Cell Proliferation Assay Kit (e.g., WST-1 or MTS based)
-
96-well tissue culture plates, flat-bottom, sterile
-
Dimethyl sulfoxide (DMSO)
HUVEC Proliferation Assay Protocol
-
Cell Culture and Seeding:
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with medium containing FBS and centrifuge the cell suspension.
-
Resuspend the cell pellet in EGM-2 and perform a cell count.
-
Seed HUVECs into a 96-well plate at a density of 3,000 - 5,000 cells per well in 100 µL of EGM-2.[5][6]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, aspirate the medium and replace it with 100 µL of basal medium (EGM-2 without growth factors) containing 0.5-2% FBS.
-
Incubate for 4-6 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
Treatment with this compound and VEGF:
-
Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of recombinant human VEGF to each well to a final concentration of 10-50 ng/mL to stimulate proliferation.[5] Include a vehicle control group (DMSO) and a negative control group (no VEGF stimulation).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Assessment:
-
Add 20 µL of WST-1 or MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle control)] x 100
-
Plot the % inhibition against the log concentration of this compound to determine the GI50 value.
-
Mandatory Visualization
Signaling Pathway
Caption: VEGF signaling pathway in HUVECs and the inhibitory action of this compound on MetAP-2.
Experimental Workflow
Caption: Experimental workflow for the HUVEC proliferation assay with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pnas.org [pnas.org]
- 3. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: PPI-2458 in the Collagen-Induced Arthritis (CIA) Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. A key pathological feature of RA is pannus formation, a process highly dependent on angiogenesis.[1] PPI-2458, a fumagillin derivative, is an irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for endothelial cell proliferation.[1][2][3] By targeting MetAP-2, this compound effectively inhibits angiogenesis, presenting a promising therapeutic strategy for RA.[1][4] This document provides detailed application notes and protocols for the use of this compound in the collagen-induced arthritis (CIA) rat model, a widely used preclinical model that shares immunological and pathological features with human RA.[5]
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of MetAP-2.[1][2] MetAP-2 is a metalloprotease that removes the N-terminal methionine from newly synthesized proteins. This process is essential for the proper function and stability of numerous proteins involved in cell proliferation. By inhibiting MetAP-2, this compound blocks the proliferation of endothelial cells in the late G1 phase of the cell cycle, thereby suppressing angiogenesis.[1][2] This anti-angiogenic effect is critical in the context of RA, as the formation and maintenance of the destructive pannus tissue are dependent on the development of new blood vessels.[1] Additionally, this compound has demonstrated potent anti-proliferative activity on human fibroblast-like synoviocytes derived from RA patients (HFLS-RA).[2][3] While this compound leads to a dose-dependent decrease in white blood cells and lymphocytes, it does not appear to be broadly immunosuppressive.[1][6]
Mechanism of Action of this compound in Rheumatoid Arthritis.
Data Presentation
The efficacy of this compound has been evaluated in the rat CIA model, demonstrating significant reductions in clinical and radiographic signs of arthritis. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound in Collagen-Induced Arthritis (CIA) in LOU Rats[1][6]
| Treatment Group | Dose | Route of Administration | Mean Arthritic Score (Day 18 post-onset) | Radiographic Score (vs. Control) |
| Vehicle Control | - | - | 7.0 ± 0.04 | - |
| This compound | 15 mg/kg | Intravenous (i.v.) | Significantly Reduced (p < 0.001) | Significantly Reduced (p < 0.001) |
| This compound | 30 mg/kg | Subcutaneous (s.c.) | Significantly Reduced (p < 0.001) | Significantly Reduced (p < 0.001) |
| This compound | 100 mg/kg | Oral (p.o.) | Significantly Reduced (p < 0.001) | Significantly Reduced (p < 0.001) |
| This compound + Methotrexate | 10 mg/kg | Subcutaneous (s.c.) | 3.1 ± 0.5 | Significantly Reduced |
| This compound + Methotrexate | 30 mg/kg | Subcutaneous (s.c.) | 2.7 ± 0.6 | Significantly Reduced |
| Methotrexate | 0.3 mg/kg weekly | Subcutaneous (s.c.) | No significant effect | No significant effect |
Table 2: Effect of Orally Administered this compound on Paw Swelling in Peptidoglycan-Polysaccharide (PG-PS) Induced Arthritis in Female Lewis Rats[2]
| Treatment Group | Dose | Route of Administration | Paw Volume (at Day 31) |
| Vehicle Control | - | Oral (p.o.) | - |
| This compound | 0.25 mg/kg | Oral (p.o.) | Significantly Attenuated (p < 0.05) |
| This compound | 1 mg/kg | Oral (p.o.) | Significantly Attenuated (p < 0.01) |
| This compound | 5 mg/kg | Oral (p.o.) | Significantly Attenuated (p < 0.01) |
| This compound | 50 mg/kg | Oral (p.o.) | Maximally Attenuated (p < 0.01) |
| Dexamethasone | 1 mg/kg | Oral (p.o.) | Significantly Attenuated (p < 0.01) |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Rat Model
This protocol outlines the induction and assessment of CIA in rats, a widely accepted model for studying RA.
Materials:
-
Female Lewis or LOU rats (7-8 weeks old)[5]
-
Bovine Type II Collagen[7]
-
0.05 M Acetic Acid[7]
-
Incomplete Freund's Adjuvant (IFA)[1]
-
Complete Freund's Adjuvant (CFA) (optional, for some protocols)[7]
-
Syringes and needles
Protocol:
-
Preparation of Collagen Emulsion:
-
Induction of Arthritis:
-
Monitoring and Assessment:
-
Clinical signs of arthritis typically appear around day 10 after the initial immunization.[1]
-
Monitor rats daily for signs of arthritis, including paw swelling (erythema and edema), and score the severity of arthritis.[9]
-
Arthritis scoring can be based on a scale of 0-4 for each paw, with a maximum score of 16 per animal.[5]
-
Measure paw thickness using digital calipers.[9]
-
Body weight should be monitored regularly.[9]
-
-
Histopathological and Radiographic Analysis:
-
At the end of the study, collect paws for radiographic and histopathological assessment of joint destruction, pannus formation, and inflammation.[10]
-
Experimental Workflow for this compound Treatment in the CIA Rat Model.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., appropriate solvent for oral, intravenous, or subcutaneous administration)
-
Dosing syringes and needles
Protocol:
-
Preparation of this compound Solution:
-
Prepare the dosing solutions of this compound in the appropriate vehicle at the desired concentrations.
-
-
Administration:
-
Administer this compound to the rats via the chosen route (oral, intravenous, or subcutaneous) at the specified dosages and frequencies.[1]
-
Treatment is typically initiated after the onset of clinical arthritis to evaluate the therapeutic potential of the compound.[1]
-
A vehicle control group should be included in all experiments.
-
-
Pharmacokinetic Analysis (Optional):
-
Collect plasma samples at various time points after administration to determine the pharmacokinetic profile of this compound.[6]
-
Conclusion
This compound demonstrates significant therapeutic potential in the collagen-induced arthritis rat model by targeting angiogenesis through the inhibition of MetAP-2. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to further investigate the efficacy and mechanism of action of this compound and similar compounds for the treatment of rheumatoid arthritis.
References
- 1. Involution of Collagen-Induced Arthritis with an Angiogenesis Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chondrex.com [chondrex.com]
- 6. Involution of collagen-induced arthritis with an angiogenesis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen-induced arthritis rats model [bio-protocol.org]
- 8. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
Application Notes: Non-Hodgkin's Lymphoma (NHL) Cell Lines Sensitive to PPI-2458
Introduction
PPI-2458 is a synthetic analog of fumagillin, a natural product known for its anti-angiogenic and anti-proliferative properties. It acts as a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloprotease crucial for the post-translational modification of newly synthesized proteins. MetAP-2 is highly expressed in germinal center B-cells, the cellular origin of many Non-Hodgkin's lymphomas (NHL). This high expression makes MetAP-2 an attractive therapeutic target for these malignancies. This compound has demonstrated significant anti-proliferative activity against a range of NHL cell lines in preclinical studies, suggesting its potential as a targeted therapeutic agent.
Mechanism of Action
This compound covalently modifies and irreversibly inactivates MetAP-2. The inhibition of MetAP-2 in sensitive NHL cells leads to a cascade of downstream effects, culminating in cell cycle arrest at the G1 phase. One of the key mechanisms involves the regulation of eukaryotic initiation factor 2 alpha (eIF2α). MetAP-2 is known to protect eIF2α from inhibitory phosphorylation. Therefore, inhibition of MetAP-2 by this compound results in increased phosphorylation of eIF2α. Phosphorylated eIF2α is a potent inhibitor of global protein synthesis, which in turn leads to the arrest of the cell cycle at the G1 checkpoint, thereby inhibiting cell proliferation.
Sensitive Non-Hodgkin's Lymphoma Cell Lines
The following table summarizes the in vitro sensitivity of various NHL cell lines to this compound, as determined by the concentration required to inhibit cell growth by 50% (GI50) after a 6-day exposure.
| Cell Line | NHL Subtype | GI50 (nmol/L) |
| SR | Diffuse Large B-Cell Lymphoma (DLBCL) | 0.5 |
| WSU-FSCCL | Follicular Small Cleaved Cell Lymphoma | ~1.0 |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma (DLBCL) | ~1.2 |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma (DLBCL) | ~1.5 |
| SU-DHL-16 | Diffuse Large B-Cell Lymphoma (DLBCL) | ~1.9 |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol describes the methodology to determine the anti-proliferative effect of this compound on NHL cell lines.
Materials:
-
NHL cell lines (e.g., SR, WSU-FSCCL, SU-DHL-4, SU-DHL-6, SU-DHL-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the NHL cells in a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL of complete culture medium per well.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells, resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Counting: After the incubation period, resuspend the cells in each well thoroughly.
-
Viable Cell Determination: Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution. Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
MetAP-2 Pharmacodynamic Assay
This protocol outlines a method to measure the activity of MetAP-2 in NHL cell lysates following treatment with this compound.
Materials:
-
NHL cells treated with this compound or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
MetAP-2 activity assay kit (commercially available or prepared in-house)
-
Microplate reader
Procedure:
-
Cell Lysis: Harvest the treated and control cells and wash them with ice-cold PBS. Lyse the cells in cell lysis buffer on ice for 30 minutes, followed by centrifugation to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the cleared cell lysates using a BCA protein assay.
-
MetAP-2 Activity Measurement:
-
Normalize the protein concentration of all lysates with lysis buffer.
-
Add a standardized amount of protein from each lysate to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the MetAP-2 substrate provided in the assay kit.
-
Incubate the plate according to the manufacturer's instructions to allow for the enzymatic cleavage of the substrate.
-
Measure the fluorescence or absorbance of the product at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the MetAP-2 activity for each sample and express it as a percentage of the activity in the vehicle-treated control cells. This will demonstrate the extent of MetAP-2 inhibition by this compound.
Visualizations
Caption: this compound inhibits MetAP-2, leading to G1 cell cycle arrest.
Caption: Workflow for assessing this compound's effects on NHL cells.
Application Notes and Protocols for PPI-2458 in Preclinical Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the post-translational modification of newly synthesized proteins.[1][2][3] As a fumagillin analog, this compound exhibits significant anti-proliferative and anti-angiogenic properties, making it a compelling candidate for investigation in preclinical oncology settings.[1][2] MetAP-2 is highly expressed in germinal center B-cells and various derived non-Hodgkin's lymphomas (NHL), suggesting a therapeutic window for this agent.[1] These application notes provide detailed protocols for the in vitro and in vivo administration and evaluation of this compound in preclinical oncology studies, with a focus on non-Hodgkin's lymphoma models.
Mechanism of Action
This compound covalently modifies and irreversibly inhibits MetAP-2.[3] Inhibition of MetAP-2 disrupts the removal of N-terminal methionine from nascent proteins, a critical step in their maturation and function. This leads to G1 cell cycle arrest and cytostasis in sensitive tumor cells. The downstream effects of MetAP-2 inhibition include the modulation of key signaling pathways involved in cell proliferation and survival, such as the eIF2α and ERK pathways.
Figure 1: Simplified signaling pathway of MetAP-2 and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported preclinical efficacy of this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (nmol/L) | Reference(s) |
| Various NHL cell lines | Non-Hodgkin's Lymphoma | 0.2 - 1.9 | [1] |
| HFLS-RA | Rheumatoid Arthritis | 0.04 | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Cells | 0.2 | [4] |
Table 2: In Vivo Efficacy of this compound in a Non-Hodgkin's Lymphoma Xenograft Model (SR cell line)
| Dose (mg/kg) | Administration Route | MetAP-2 Inhibition in Tumor | Outcome | Reference(s) |
| 100 | Oral | >85% | Significant tumor growth inhibition | [1] |
Table 3: Comparative CNS Toxicity of this compound and TNP-470 in Rats
| Compound | Dose (mg/kg) | Administration Route | Seizure Incidence | Reference(s) |
| This compound | 60 | Intravenous | 0% | [5] |
| TNP-470 | 60 | Intravenous | 100% | [5] |
Experimental Protocols
In Vitro Studies
This protocol is designed to assess the anti-proliferative effects of this compound on non-Hodgkin's lymphoma cell lines.
Materials:
-
NHL cell lines (e.g., SU-DHL-4, SU-DHL-6, SR)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or WST-1 cell proliferation assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed NHL cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells to achieve final concentrations ranging from 0.01 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.
This protocol quantifies the induction of apoptosis in NHL cells following treatment with this compound.[6][7][8][9]
Materials:
-
NHL cells
-
RPMI-1640 medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x GI₅₀) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Acquire at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
In Vivo Studies
Figure 2: Experimental workflow for in vivo efficacy studies of this compound.
This protocol describes the establishment of a subcutaneous NHL xenograft model to evaluate the in vivo efficacy of orally administered this compound.
Materials:
-
SR human NHL cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 14% hydroxyl propyl β-cyclodextrin)[5]
-
Calipers
Procedure:
-
Cell Preparation: Harvest SR cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control (e.g., 14% hydroxyl propyl β-cyclodextrin), oral gavage, daily.
-
Group 2: this compound (e.g., 100 mg/kg), formulated in vehicle, oral gavage, daily.
-
-
Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity daily.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize mice and collect tumors for pharmacodynamic analysis.
-
Data Analysis: Compare tumor growth between the treatment and control groups. Calculate tumor growth inhibition (TGI).
Pharmacodynamic Studies
This protocol provides two methods to assess the in vivo target engagement of this compound.
Method A: Coupled Enzyme Assay [2]
Materials:
-
Tumor tissue lysates
-
Assay buffer (50 mM HEPES, 100 µM MnCl₂, 100 mM NaCl, 0.005% BSA, pH 7.5)
-
Peptide substrate for MetAP-2
-
L-amino acid oxidase and horseradish peroxidase
-
Spectrophotometer
Procedure:
-
Lysate Preparation: Homogenize tumor tissue and prepare a clarified lysate.
-
Reaction Setup: In a 96-well plate, combine the tumor lysate with the assay buffer and the coupled enzyme system.
-
Initiate Reaction: Add the MetAP-2 peptide substrate to initiate the reaction.
-
Data Acquisition: Monitor the release of N-terminal methionine by measuring the change in absorbance over time.
-
Analysis: Quantify the MetAP-2 activity in lysates from treated and control animals to determine the percentage of inhibition.
Method B: Biomarker-Based Assay (GAPDH N-terminal Processing) [10]
Materials:
-
Tumor tissue or circulating mononuclear cell lysates
-
Reagents for isoelectric focusing (IEF) and Western blotting
-
Anti-GAPDH antibody
Procedure:
-
Lysate Preparation: Prepare lysates from tumor tissue or isolated circulating mononuclear cells.
-
Isoelectric Focusing: Separate proteins in the lysates by isoelectric focusing.
-
Western Blotting: Transfer the proteins to a membrane and probe with an anti-GAPDH antibody.
-
Analysis: The unprocessed N-terminal methionine on GAPDH results in a variant with a different isoelectric point. Quantify the ratio of processed to unprocessed GAPDH to determine the level of MetAP-2 inhibition.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in oncology. The provided methodologies for in vitro and in vivo studies, along with pharmacodynamic assays, will enable researchers to thoroughly investigate the anti-tumor activity and mechanism of action of this promising MetAP-2 inhibitor. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, crucial for the advancement of this compound in the drug development pipeline.
References
- 1. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory activity of a methionine aminopeptidase-2 inhibitor on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for MetAP-2 Inhibition by PPI-2458
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine aminopeptidase-2 (MetAP-2) is a metalloprotease that plays a crucial role in protein maturation and cellular proliferation.[1][2] It catalyzes the removal of the N-terminal methionine from nascent polypeptide chains, a critical step for the proper function of many proteins.[1][2] Dysregulation of MetAP-2 activity has been implicated in various diseases, including cancer and rheumatoid arthritis, making it an attractive therapeutic target.[3][4] PPI-2458 is a potent and irreversible inhibitor of MetAP-2, belonging to the fumagillin class of compounds.[4][5] This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibitory effects of this compound on MetAP-2.
Principle of MetAP-2 Inhibition by this compound
This compound selectively targets and covalently modifies the active site of MetAP-2, leading to its irreversible inactivation.[6] This inhibition disrupts the normal processing of newly synthesized proteins, which can, in turn, affect various cellular processes. One of the key downstream effects of MetAP-2 inhibition is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[7] Phosphorylation of eIF2α is a central mechanism for regulating protein synthesis, and its modulation by MetAP-2 inhibition can lead to cell growth arrest.[7]
Data Presentation
The inhibitory effects of this compound on cell proliferation and MetAP-2 enzyme activity have been quantified in various cell lines. The following tables summarize the key quantitative data.
Table 1: Growth Inhibitory (GI₅₀) Concentrations of this compound in Different Cell Lines
| Cell Line | Description | GI₅₀ (nM) | Reference |
| HFLS-RA | Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis patients | 0.04 | [5] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | [5] |
| SU-DHL-16 | Human B-cell lymphoma | 1.9 | [3] |
Table 2: MetAP-2 Enzyme Inhibition (IC₅₀) by this compound
| Cell Line | IC₅₀ (nM) | Reference |
| HFLS-RA | ~0.04 | [8] |
| HUVEC | ~0.2 | [8] |
| NHDF-Ad | ~0.2 | [5] |
Signaling Pathway
The inhibition of MetAP-2 by this compound initiates a signaling cascade that impacts protein synthesis and cell proliferation. A simplified representation of this pathway is illustrated below.
References
- 1. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of eIF2α in Response to 26S Proteasome Inhibition is Mediated by the Heme-regulated Inhibitor (HRI) Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with PPI-2458
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-2458 is a novel, proprietary small molecule belonging to the fumagillin class of compounds that acts as a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[1] MetAP-2 is a key enzyme involved in protein modification and is crucial for the proliferation of endothelial cells and certain tumor cells. Inhibition of MetAP-2 by this compound has been shown to exert anti-proliferative and anti-angiogenic effects, making it a compound of interest for therapeutic applications in oncology and inflammatory diseases such as rheumatoid arthritis.[1][2][3]
These application notes provide detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on two key cellular processes affected by MetAP-2 inhibition: cell cycle progression and apoptosis.
Mechanism of Action: MetAP-2 Inhibition and Cell Cycle Arrest
This compound covalently binds to and inhibits MetAP-2, leading to a cytostatic effect in sensitive cell lines. This is primarily achieved through the induction of G1 cell cycle arrest. The underlying mechanism involves the activation of the p53 tumor suppressor pathway.[4][5][6] Activation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[4][5][6] p21, in turn, inhibits the activity of cyclin/CDK complexes, primarily Cyclin E-CDK2, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression.
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Angiogenesis Markers Following PPI-2458 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of angiogenesis markers in tissues following treatment with PPI-2458, a novel anti-angiogenic agent. Detailed protocols for the staining of key markers and templates for data presentation are included to facilitate research and development in this area.
Introduction
This compound is a synthetic analog of fumagillin that functions as a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[1][2] This enzyme is crucial for the proliferation of endothelial cells, a fundamental process in angiogenesis, the formation of new blood vessels.[1] By inhibiting MetAP-2, this compound effectively suppresses endothelial cell proliferation and, consequently, angiogenesis.[1][3] This mechanism of action makes this compound a promising therapeutic candidate for diseases characterized by pathological angiogenesis, such as cancer and rheumatoid arthritis.[1][3]
Immunohistochemistry is a powerful technique to visualize and quantify the effects of anti-angiogenic agents like this compound on the tumor microenvironment or other relevant tissues. By staining for specific markers of endothelial cells and angiogenesis, researchers can assess the reduction in microvessel density (MVD) and changes in the expression of pro-angiogenic factors.
Key Angiogenesis Markers
-
CD31 (PECAM-1): A transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and some hematopoietic cells. It is a widely used and reliable marker for identifying blood vessels and quantifying MVD.
-
CD34: A cell surface glycoprotein expressed on hematopoietic progenitor cells and endothelial cells of small blood vessels. It is another common marker for quantifying MVD.[4][5]
-
von Willebrand Factor (vWF): A glycoprotein involved in hemostasis that is synthesized and stored in endothelial cells and megakaryocytes. It serves as a specific marker for endothelial cells.
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels. Assessing VEGF expression can provide insights into the pro-angiogenic signaling status of the tissue.
Data Presentation
Quantitative analysis of IHC staining is crucial for evaluating the efficacy of this compound. The following table provides an illustrative example of how to summarize the quantitative data on microvessel density (MVD) for different angiogenesis markers after treatment.
| Treatment Group | Angiogenesis Marker | Mean Microvessel Density (MVD) ± SD (vessels/mm²) | Percentage Reduction in MVD vs. Vehicle | p-value |
| Vehicle Control | CD31 | 125.4 ± 15.2 | - | - |
| CD34 | 130.1 ± 18.5 | - | - | |
| vWF | 118.9 ± 14.7 | - | - | |
| This compound (10 mg/kg) | CD31 | 85.2 ± 10.8 | 32.0% | <0.01 |
| CD34 | 89.5 ± 12.1 | 31.2% | <0.01 | |
| vWF | 81.3 ± 11.5 | 31.6% | <0.01 | |
| This compound (30 mg/kg) | CD31 | 58.7 ± 8.9 | 53.2% | <0.001 |
| CD34 | 62.3 ± 9.5 | 52.1% | <0.001 | |
| vWF | 55.6 ± 8.1 | 53.2% | <0.001 |
Note: The data presented in this table is for illustrative purposes and represents the expected outcome of this compound treatment based on its known anti-angiogenic activity. Actual results may vary depending on the experimental model and conditions.
Visualizations
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: this compound irreversibly inhibits MetAP-2, disrupting protein synthesis and endothelial cell proliferation, thereby suppressing angiogenesis.
Experimental Workflow for IHC Staining
Caption: A stepwise workflow for performing immunohistochemical staining of angiogenesis markers in tissue sections.
Experimental Protocols
Immunohistochemistry Protocol for CD31, CD34, and vWF in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (anti-CD31, anti-CD34, anti-vWF)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-CD31, anti-CD34, or anti-vWF) to its optimal concentration in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Immunohistochemistry Protocol for VEGF in FFPE Tissues
The protocol for VEGF staining is similar to the one described above, with the primary antibody being anti-VEGF. Optimization of the primary antibody dilution and incubation time may be required.
Quantitative Analysis of Microvessel Density (MVD)
-
Image Acquisition:
-
Scan the entire stained tissue section to identify "hot spots" of neovascularization.
-
Capture images of at least 3-5 hot spots per section at a consistent magnification (e.g., 200x).
-
-
Vessel Counting:
-
Manually or using image analysis software, count the number of stained microvessels within each captured field.
-
A single stained endothelial cell or a cluster of endothelial cells clearly separate from adjacent microvessels is counted as one microvessel.
-
-
Calculation of MVD:
-
Calculate the average number of microvessels per field.
-
Express MVD as the number of vessels per unit area (e.g., vessels/mm²).
-
Conclusion
Immunohistochemistry is an indispensable tool for elucidating the anti-angiogenic effects of this compound. The protocols and guidelines provided in these application notes offer a standardized approach to assess the impact of this compound on key angiogenesis markers. Consistent application of these methods will enable researchers to generate robust and reproducible data, thereby advancing our understanding of this promising therapeutic agent.
References
- 1. Involution of Collagen-Induced Arthritis with an Angiogenesis Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involution of collagen-induced arthritis with an angiogenesis inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiogenesis in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical Expression of VEGF and Microvessel Density (CD 34) in Oral Epithelial Dysplasia and Oral Squamous Cell Carcinoma: Original Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microvessel density and regulators of angiogenesis in malignant and nonmalignant prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Angiogenesis Assays Using PPI-2458: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in oncology and other diseases. PPI-2458 is a potent and irreversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of endothelial cells.[1] As a member of the fumagillin class of compounds, this compound demonstrates significant anti-angiogenic activity by inducing cell cycle arrest in endothelial cells.[2] This document provides detailed application notes and protocols for assessing the anti-angiogenic effects of this compound using common in vitro angiogenesis assays.
Mechanism of Action: MetAP-2 Inhibition
This compound exerts its anti-angiogenic effects by irreversibly binding to and inhibiting MetAP-2. This enzyme is responsible for the removal of the N-terminal methionine from nascent proteins, a critical step in protein maturation and function. Inhibition of MetAP-2 in endothelial cells leads to a cytostatic effect, causing cell cycle arrest in the G1 phase and thereby inhibiting proliferation, a fundamental step in angiogenesis.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and its parent compound, fumagillin, on endothelial cell proliferation.
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | HUVEC | Proliferation | GI50 | 0.2 nM[1] |
| Fumagillin | HUVEC | Proliferation | Inhibition | Significant at 10 nM[3] |
HUVEC: Human Umbilical Vein Endothelial Cells; GI50: Growth Inhibition 50
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols can be adapted for the evaluation of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging, optional)
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C for 10-15 minutes.
-
Pipette 50 µL of thawed BME into each well of the chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (DMSO).
-
Gently add 100 µL of the HUVEC suspension containing the desired concentration of this compound to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation using an inverted microscope.
-
Quantification: Capture images of the tube network. Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of branches.
Spheroid Sprouting Assay
This 3D assay mimics the initiation of angiogenesis, where endothelial cells sprout from a central spheroid into a surrounding matrix.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Methylcellulose
-
Fibrinogen
-
Thrombin
-
This compound stock solution (in DMSO)
-
Non-adherent round-bottom 96-well plates
-
Flat-bottom 96-well plates
Protocol:
-
Spheroid Formation: a. Prepare a solution of HUVECs (e.g., 400 cells/well) in growth medium containing 20% methylcellulose. b. Dispense as hanging drops (20 µL) onto the lid of a petri dish or use non-adherent round-bottom plates. c. Incubate for 24 hours to allow spheroid formation.
-
Embedding Spheroids: a. Prepare a fibrinogen solution (e.g., 2.5 mg/mL in PBS). b. Gently harvest the spheroids and resuspend them in the fibrinogen solution. c. Add thrombin (e.g., 0.5 U/mL) to the spheroid-fibrinogen suspension. d. Quickly dispense the mixture into a flat-bottom 96-well plate.
-
Treatment and Incubation: a. Allow the fibrin gel to polymerize at 37°C for 30-60 minutes. b. Add endothelial cell growth medium containing various concentrations of this compound or vehicle control on top of the gel. c. Incubate for 24-48 hours.
-
Quantification: a. Capture images of the spheroids and their sprouts using an inverted microscope. b. Measure the cumulative length of all sprouts originating from each spheroid and the number of sprouts per spheroid using image analysis software.
Conclusion
This compound is a potent inhibitor of angiogenesis in vitro, primarily through the inhibition of endothelial cell proliferation via MetAP-2. The provided protocols for the endothelial cell tube formation and spheroid sprouting assays offer robust methods to quantify the anti-angiogenic activity of this compound and other MetAP-2 inhibitors. Careful execution of these assays and quantitative analysis of the results will provide valuable insights for researchers in the field of angiogenesis and drug development.
References
Application Notes and Protocols: Pharmacokinetic Analysis of PPI-2458 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available pharmacokinetic data and detailed experimental protocols for the analysis of PPI-2458 in animal models. This compound is a selective and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a molecular target for anti-angiogenic and anti-inflammatory therapies.
Data Presentation: Pharmacokinetic Parameters of this compound
While specific quantitative pharmacokinetic data for this compound in various animal models is not extensively available in the public domain, preclinical studies have reported on its general pharmacokinetic profile.
Oral Bioavailability: In preclinical models, this compound has been shown to have a modest oral bioavailability of approximately 6%.[1] Despite this, it has demonstrated comparable efficacy when administered orally or parenterally in several in vivo models, suggesting that its active metabolites play a significant role in its therapeutic effects.[1]
Pharmacokinetic Parameter Summary:
Due to the limited availability of specific quantitative data in publicly accessible literature, the following tables indicate where data is not currently available.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Oral | Data not available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Intravenous | Data not available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Oral | Data not available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Intravenous | Data not available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Table 3: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Oral | Data not available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
Protocol 1: Oral Gavage Administration for Pharmacokinetic Study in Rats
This protocol outlines the procedure for oral administration of this compound to rats for pharmacokinetic analysis.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female, as required by the study design
-
Weight: 200-250 g
-
Acclimation: Animals should be acclimated to the housing conditions for at least 5 days prior to the experiment.
2. Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (stainless steel, appropriate size for rats, e.g., 18-20 gauge)
-
Syringes
-
Animal balance
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Anesthetic (e.g., isoflurane) for terminal blood collection if required.
3. Procedure:
-
Dose Preparation:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Ensure the formulation is stable for the duration of the experiment.
-
-
Animal Handling and Dosing:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the this compound formulation slowly and steadily.
-
Withdraw the needle gently.
-
Return the animal to its cage and provide access to food 2-4 hours post-dosing.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood can be collected via a cannulated vessel or from a site such as the tail vein.
-
Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma or serum samples for this compound and its metabolites using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Protocol 2: Intravenous Bolus Administration for Pharmacokinetic Study in Mice
This protocol describes the procedure for administering this compound to mice via intravenous bolus injection for pharmacokinetic analysis.
1. Animal Model:
-
Species: CD-1 or C57BL/6 mice
-
Sex: Male or female, as required by the study design
-
Weight: 20-25 g
-
Acclimation: Animals should be acclimated for at least 5 days before the experiment.
2. Materials:
-
This compound
-
Vehicle for formulation (e.g., saline, PEG400/water)
-
Syringes (e.g., insulin syringes) with appropriate needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
-
Blood collection supplies (as in Protocol 1)
3. Procedure:
-
Dose Preparation:
-
Prepare a clear, sterile solution of this compound in the chosen vehicle.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing.
-
Place the mouse in a restrainer to expose the tail.
-
If necessary, use a heat lamp to dilate the lateral tail vein.
-
Administer the this compound solution as a single bolus into the lateral tail vein.
-
Observe the animal for any immediate adverse reactions.
-
-
Blood Sampling:
-
Collect blood samples at appropriate time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).
-
Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.
-
Process and store the samples as described in Protocol 1.
-
-
Sample Analysis:
-
Analyze the plasma or serum samples for this compound and its metabolites using a validated analytical method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using appropriate software.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for a preclinical pharmacokinetic study.
References
Application Notes and Protocols: Preparing PPI-2458 for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-2458 is a novel, irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in angiogenesis and cellular proliferation.[1][2][3][4] As a member of the fumagillin class of compounds, this compound has demonstrated potent anti-proliferative activity against various cell types, including human fibroblast-like synoviocytes from rheumatoid arthritis patients and non-Hodgkin's lymphoma cells.[2][5][6] Its efficacy in preclinical in vivo models has positioned it as a compound of interest for therapeutic development in oncology and inflammatory diseases.[1][3][7]
These application notes provide detailed protocols for the preparation and formulation of this compound for in vivo administration in research settings, based on established methodologies. The aim is to ensure consistent and effective delivery of the compound for animal studies.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C22H36N2O6 | [1][8] |
| Molecular Weight | 424.53 g/mol | [1][4][8] |
| Appearance | Solid | [1] |
| Water Solubility (Predicted) | 0.0439 mg/mL | [1] |
| logP (Predicted) | 2.07 | [1] |
In Vivo Formulation and Administration
Due to its low aqueous solubility, this compound requires a specific formulation for effective in vivo delivery. The most commonly cited vehicle for both oral and intravenous administration is an aqueous solution of hydroxypropyl-β-cyclodextrin (HPCD).
Recommended Vehicle
-
11% (w/v) Hydroxypropyl-β-cyclodextrin (HPCD) in Water for Injection (WFI) [9]
-
14% (w/v) Hydroxypropyl-β-cyclodextrin (HPCD) in Water for Injection (WFI) [10]
The choice between 11% and 14% HPCD may depend on the desired final concentration of this compound and the route of administration.
Reported In Vivo Dosages and Administration Routes
| Animal Model | Route of Administration | Dosage | Vehicle | Source |
| Sprague-Dawley Rats | Intravenous (i.v.) | 6 mg/kg, 60 mg/kg | 14% HPCD | [5][10] |
| Lewis Rats | Oral (p.o.) | 0.25, 1, 5, 50 mg/kg | Not specified | [5] |
| Sprague-Dawley Rats | Oral (p.o.) | Not specified | 11% HPCD | [9] |
| Mice (xenograft model) | Oral (p.o.) | 100 mg/kg | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in 11% HPCD, which can be further diluted as needed.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HPCD)
-
Water for Injection (WFI)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Prepare the 11% HPCD Vehicle:
-
Weigh the required amount of HPCD. For example, to prepare 10 mL of vehicle, weigh 1.1 g of HPCD.
-
In a sterile 15 mL conical tube, add the weighed HPCD.
-
Add WFI to bring the total volume to 10 mL.
-
Vortex thoroughly until the HPCD is completely dissolved. The solution should be clear.
-
-
Prepare the this compound Stock Solution (1 mg/mL):
-
Weigh the required amount of this compound. For example, for a 1 mg/mL stock solution, weigh 10 mg of this compound.
-
Place the weighed this compound into a sterile 15 mL conical tube.
-
Add 10 mL of the prepared 11% HPCD vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 15-30 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to ensure the sterility of the formulation for in vivo use.
-
-
Dosing Preparation:
-
The 1 mg/mL stock solution can be administered directly or diluted with the 11% HPCD vehicle to achieve the desired final concentration for the specific dosage. For example, to achieve a dose of 5 mg/kg for a 200g rat (requiring 1 mg of this compound), you would administer 1 mL of the 1 mg/mL solution.
-
Protocol 2: Preparation of this compound Formulation for Intravenous Administration
This protocol is adapted for the higher concentration of HPCD (14%) reported for intravenous use.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare the 14% HPCD Vehicle:
-
Follow the same procedure as in Protocol 1, but use 1.4 g of HPCD for every 10 mL of WFI.
-
-
Prepare the this compound Solution:
-
Follow the same procedure as in Protocol 1 to dissolve this compound in the 14% HPCD vehicle to the desired final concentration (e.g., to achieve a 6 mg/kg dose).
-
-
Sterile Filtration:
-
Sterile filtration with a 0.22 µm filter is mandatory for intravenous administration.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound functions as an irreversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[2][5] This inhibition disrupts the post-translational modification of certain proteins, leading to an anti-proliferative effect on endothelial cells and specific tumor cells.[1][3][4]
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Administration
The following diagram outlines the general workflow for preparing and administering this compound in an animal study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound | C22H36N2O6 | CID 6918653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inhibitor of methionine aminopeptidase type-2, this compound, ameliorates the pathophysiological disease processes of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Tumor Growth Inhibition with PPI-2458: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPI-2458 is a novel, orally active, and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme implicated in angiogenesis and cell proliferation.[1][2] This document provides detailed application notes and experimental protocols for evaluating the anti-tumor efficacy of this compound. The provided methodologies cover in vitro cell proliferation assays to determine GI50 values and in vivo tumor xenograft models to assess tumor growth inhibition. Additionally, a pharmacodynamic assay to measure MetAP-2 inhibition is described, allowing for the correlation of target engagement with anti-tumor activity. The information presented is intended to guide researchers in the preclinical assessment of this compound and other MetAP-2 inhibitors.
Introduction
Methionine aminopeptidase-2 (MetAP-2) is a metalloprotease that plays a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[2] Its inhibition has been shown to prevent abnormal cell growth and the formation of new blood vessels (angiogenesis), both of which are critical for tumor progression.[2] this compound is a potent and selective inhibitor of MetAP-2, belonging to the fumagillin class of compounds.[1][2] Preclinical studies have demonstrated its significant anti-proliferative and anti-tumor activities in various cancer models, including melanoma and non-Hodgkin's lymphoma.[1][3] This document outlines the key experimental procedures to quantify the inhibitory effects of this compound on tumor growth.
Mechanism of Action: MetAP-2 Inhibition
This compound exerts its anti-tumor effects by irreversibly binding to and inhibiting MetAP-2. This inhibition disrupts downstream signaling pathways that are dependent on proper protein maturation, ultimately leading to a G1 phase cell cycle arrest and the suppression of endothelial and tumor cell proliferation. The anti-angiogenic and direct anti-proliferative activities of this compound are directly correlated with the level of MetAP-2 enzyme inhibition.[1][3]
Caption: this compound inhibits MetAP-2, disrupting protein maturation and downstream tumor growth.
Data Presentation
In Vitro Anti-Proliferative Activity of this compound
The following table summarizes the 50% growth inhibitory concentration (GI50) of this compound in various cell lines.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| B16F10 | Melanoma | 0.2 | [1] |
| SU-DHL-16 | Non-Hodgkin's Lymphoma | 1.9 | [4] |
| HFLS-RA | Rheumatoid Arthritis Synoviocytes | 0.04 | [5][6] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | [5][6][7] |
In Vivo Tumor Growth Inhibition by this compound
The table below presents the in vivo efficacy of orally administered this compound in a mouse xenograft model of non-Hodgkin's lymphoma (SR cell line).
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | MetAP-2 Inhibition in Tumor (%) | Reference |
| 100 | Every other day | 57 | >85 | [3][4] |
Experimental Protocols
In Vitro Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[5]
Objective: To determine the GI50 value of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., B16F10, SU-DHL-16)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
48-well plates
-
[³H]-Thymidine (1 mCi/mL)
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed 8,000 cells per well in a 48-well plate in 500 µL of complete medium.
-
Incubate for 48 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add fresh medium containing the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Refresh the medium with the compound every 48 hours for the duration of the assay (typically 4-7 days).
-
-
[³H]-Thymidine Labeling:
-
For the final 24 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
-
Harvesting and Measurement:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells and harvest the DNA onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Model
This protocol is a standard procedure for evaluating the in vivo efficacy of anti-cancer compounds and is based on descriptions of this compound studies.[3][4]
Objective: To assess the in vivo anti-tumor activity of orally administered this compound.
Materials:
-
Immunocompromised mice (e.g., SCID or athymic nude mice)
-
Human tumor cell line (e.g., SR)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin oral administration of this compound or vehicle according to the desired dosing schedule (e.g., every other day).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays).
-
Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition.
-
Caption: Workflow for in vivo assessment of this compound in a tumor xenograft model.
Pharmacodynamic Assay for MetAP-2 Inhibition
A pharmacodynamic assay is crucial for confirming that this compound is engaging its target in vivo. This assay measures the amount of uninhibited MetAP-2 in tissue samples.[1][3]
Objective: To quantify the level of MetAP-2 inhibition in tumor or tissue samples following this compound treatment.
Principle: This assay typically involves capturing the total MetAP-2 from a sample lysate and then measuring the enzymatic activity of the uninhibited fraction.
General Procedure (to be optimized):
-
Sample Preparation:
-
Homogenize tumor or tissue samples in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
MetAP-2 Capture:
-
Use an anti-MetAP-2 antibody to capture the enzyme from the lysate (e.g., via immunoprecipitation or an ELISA-based format).
-
-
Activity Measurement:
-
Add a fluorogenic or colorimetric MetAP-2 substrate to the captured enzyme.
-
Measure the enzymatic activity over time using a plate reader.
-
-
Data Analysis:
-
Compare the MetAP-2 activity in samples from treated animals to that of vehicle-treated controls to calculate the percentage of MetAP-2 inhibition.
-
Conclusion
This compound is a potent inhibitor of MetAP-2 with demonstrated anti-tumor activity in preclinical models. The protocols outlined in this document provide a framework for the systematic evaluation of this compound and other compounds targeting this pathway. Careful execution of these in vitro and in vivo experiments, coupled with pharmacodynamic assessments, will enable a thorough understanding of the therapeutic potential of MetAP-2 inhibitors in oncology.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Response of Human Fibroblast-Like Synoviocytes (HFLS-RA) to PPI-2458
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction.[1][2][3][4][5] Human fibroblast-like synoviocytes from RA patients (HFLS-RA) are key players in the pathogenesis of RA, contributing to the invasive pannus formation and joint erosion.[6][7][8] PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of certain cell types.[1][2][3][4][5] These application notes provide a summary of the effects of this compound on HFLS-RA and detailed protocols for investigating its mechanism of action.
Data Presentation
Quantitative Effects of this compound on HFLS-RA
The following table summarizes the key quantitative data regarding the potent anti-proliferative effect of this compound on HFLS-RA.
| Parameter | Value | Cell Type | Reference |
| Growth Inhibitory Concentration 50 (GI50) | 0.04 nM | HFLS-RA | [1][2][3][4][5] |
| Maximum Inhibition of Proliferation | >95% at 1 nM | HFLS-RA | [1][2][3][4][5] |
| Effect on Inflammatory Mediator Secretion (IL-6, VEGF) | No inhibition | Activated HFLS-RA | [1][4][5] |
Signaling Pathway
The primary mechanism of action of this compound is the irreversible inhibition of methionine aminopeptidase-2 (MetAP-2).[1][2][4] MetAPs are responsible for cleaving the initiator methionine from nascent polypeptide chains, a critical step for the proper function and stability of many proteins.[1] Inhibition of MetAP-2 by this compound leads to a growth arrest in the late G1 phase of the cell cycle in sensitive cells like HFLS-RA.[2]
Experimental Protocols
HFLS-RA Cell Culture
Objective: To maintain and propagate HFLS-RA for subsequent experiments.
Materials:
-
Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA)
-
DMEM/F-12 (1:1) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved HFLS-RA rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 or 1:4 ratio.
HFLS-RA Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on HFLS-RA.
Materials:
-
HFLS-RA (passage 4-8)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®)
-
Plate reader
Protocol:
-
Harvest HFLS-RA and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 value.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro effects of this compound on HFLS-RA.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Targeting Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Therapeutic Potential: Targeting Fibroblast-like Synoviocytes in Rheumatoid Arthritis [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the Therapeutic Potential: Targeting Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PPI-2458 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-2458 is a potent and irreversible small molecule inhibitor of methionine aminopeptidase-2 (MetAP2), a key enzyme involved in protein modification, cell cycle progression, and angiogenesis.[1][2][3][4] Inhibition of MetAP2 has demonstrated significant anti-proliferative and anti-angiogenic effects in various cancer models, including non-Hodgkin's lymphoma (NHL).[1][5] Preclinical evidence suggests that this compound exhibits synergistic anti-tumor activity when used in combination with standard chemotherapy agents, offering a promising avenue for enhancing therapeutic efficacy in oncology.[1]
These application notes provide a comprehensive overview of the preclinical data for this compound, both as a single agent and in the context of combination therapy. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the evaluation of this compound in combination with other cytotoxic agents.
Data Presentation
Single-Agent Activity of this compound in Non-Hodgkin's Lymphoma (NHL)
While reports indicate synergistic effects of this compound with various chemotherapeutic agents in preclinical NHL models, specific quantitative data from these combination studies are not extensively available in peer-reviewed literature. The following tables summarize the potent single-agent activity of this compound, which provides the foundational rationale for its use in combination regimens.
Table 1: In Vitro Anti-proliferative Activity of this compound in Human NHL Cell Lines
| Cell Line | Histological Subtype | GI₅₀ (nmol/L) |
| SR | Diffuse Large B-Cell Lymphoma | 0.5 |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | 0.2 |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | 1.9 |
| SU-DHL-16 | Diffuse Large B-Cell Lymphoma | 1.9 |
GI₅₀ (Growth Inhibition 50) represents the concentration of this compound required to inhibit cell proliferation by 50%. Data extracted from Cooper et al., Clinical Cancer Research, 2006.[1]
Table 2: In Vivo Anti-tumor Efficacy of Single-Agent Oral this compound in a Human SR NHL Xenograft Model in SCID Mice
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Every Other Day | ~1200 | - |
| This compound | 10 | Every Other Day | ~600 | 50 |
| This compound | 30 | Every Other Day | ~400 | 67 |
| This compound | 100 | Every Other Day | ~200 | 83 |
Data are approximated from graphical representations in Cooper et al., Clinical Cancer Research, 2006.[1]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound. By irreversibly inhibiting MetAP2, this compound prevents the removal of the N-terminal methionine from newly synthesized proteins. This disruption of protein maturation is thought to lead to cell cycle arrest, primarily at the G1 phase, and the inhibition of angiogenesis, ultimately resulting in reduced tumor growth.
Caption: Mechanism of Action of this compound.
Experimental Workflow for In Vitro Combination Studies
This workflow outlines the key steps for assessing the synergistic effects of this compound in combination with a chemotherapeutic agent in vitro.
References
- 1. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving PPI-2458 solubility for in vitro experiments
Welcome to the technical support center for PPI-2458. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Troubleshooting Guide: Improving this compound Solubility
Precipitation of this compound in your cell culture medium can significantly impact experimental outcomes by altering the effective concentration of the inhibitor. This guide provides a systematic approach to identify and resolve these solubility issues.
Problem: You observe a precipitate after adding this compound to your cell culture medium. This may appear as visible particles, cloudiness, or a film at the bottom of the culture vessel.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
For in vitro proliferation assays, this compound has been successfully dissolved in ethanol at a stock concentration of 10 mM.[1][2] Dimethyl sulfoxide (DMSO) is also a common solvent for small molecule inhibitors and can be considered.[3][4][5]
Best Practice:
-
Prepare a concentrated stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent like DMSO or ethanol.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store stock solutions at -20°C or -80°C for long-term stability.
Q2: My this compound precipitates immediately upon addition to the cell culture medium. What is happening?
This phenomenon is often referred to as "solvent shock."[3] It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution like cell culture medium, causing the compound to crash out of solution.
Solution:
-
Use an intermediate dilution step: Instead of adding the concentrated stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of serum-free medium. Then, add this intermediate dilution to your complete, pre-warmed cell culture medium.
-
Slow addition and mixing: Add the this compound stock solution or intermediate dilution dropwise to the cell culture medium while gently vortexing or swirling. This helps to ensure rapid and even dispersion.[3]
Q3: What is the maximum final concentration of solvent (e.g., DMSO) that is safe for my cells?
High concentrations of organic solvents can be toxic to cells.[4] It is crucial to keep the final concentration of the solvent in your cell culture medium as low as possible.
General Guideline:
-
The final concentration of DMSO should typically be kept at or below 0.5% (v/v), and ideally no higher than 0.1%.[3][4]
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your experimental samples to account for any solvent-specific effects on the cells.[6]
Q4: Could components in my cell culture medium be causing the precipitation?
Yes, interactions with media components can lead to precipitation.[3]
Factors to Consider:
-
Temperature: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.[7] Always pre-warm your cell culture medium to 37°C before adding this compound.
-
pH: Ensure your medium is properly buffered (typically pH 7.2-7.4). Significant shifts in pH can alter the solubility of compounds.[3][7]
-
Serum: Proteins in fetal bovine serum (FBS) can sometimes bind to and help solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| Predicted Water Solubility | 0.0439 mg/mL | DrugBank Online |
| In Vitro Stock Solution | 10 mM in Ethanol | PNAS[1][2] |
| GI50 (HFLS-RA cells) | 0.04 nM | PNAS[1][8] |
| GI50 (HUVEC cells) | 0.2 nM | PNAS[1][8] |
| GI50 (NHL cell lines) | 0.2-1.9 nmol/L | PubMed[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous ethanol or DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the appropriate amount of this compound powder. b. Add the required volume of anhydrous ethanol or DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication may aid in solubilization.[4] d. Visually inspect the solution to confirm that no particulate matter is present. e. Aliquot into single-use, sterile tubes and store at -20°C or -80°C.
Protocol 2: In Vitro Cell Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: a. Culture your target cell line to 80-90% confluency. b. Harvest the cells and determine the cell concentration. c. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6][10]
-
Compound Preparation and Treatment: a. Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. It is recommended to perform a broad range of concentrations initially to determine the approximate IC50.[10] b. Use the intermediate dilution method described in the FAQs to avoid precipitation. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.[6][10]
-
Incubation: a. Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[6] For some targeted therapies, longer incubation times may be necessary to observe an effect.[11]
-
Assay and Data Analysis: a. Perform your chosen cell viability/proliferation assay (e.g., MTT, WST-8/CCK-8).[10] b. Measure the absorbance according to the assay manufacturer's instructions. c. Normalize the data to your controls and plot the percent inhibition as a function of the log of the this compound concentration. d. Use a non-linear regression model to calculate the IC50 value.[6]
Signaling Pathway and Experimental Workflow
MetAP-2 Signaling Pathway
This compound is an irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[8] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[12][13][14][15] Inhibition of MetAP-2 can disrupt protein synthesis and affect downstream signaling pathways, such as the eIF2α and ERK pathways, leading to cell cycle arrest and inhibition of proliferation.[12][13]
General Experimental Workflow for In Vitro Assay
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PPI-2458 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to PPI-2458, a novel fumagillin-class inhibitor of methionine aminopeptidase-2 (MetAP-2). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a metalloprotease that plays a crucial role in protein maturation.[1] MetAP-2 catalyzes the removal of the N-terminal methionine from nascent polypeptide chains.[2] Inhibition of MetAP-2 by this compound leads to a cytostatic effect in endothelial cells and a subset of tumor cells, ultimately inhibiting cell proliferation and angiogenesis (the formation of new blood vessels), both of which are critical for tumor growth.[1][2][3]
Q2: How does MetAP-2 inhibition affect cancer cells?
MetAP-2 has two primary functions: the removal of N-terminal methionine from new proteins and the regulation of protein synthesis through the eukaryotic initiation factor 2α (eIF2α).[4] By inhibiting MetAP-2, this compound can induce a G1 cell cycle arrest and suppress the proliferation of cancer cells.[2] The anti-angiogenic effect of this compound is also a key component of its anti-tumor activity, as it restricts the blood supply to the tumor.[3]
Q3: In which types of cancer has this compound shown potential?
Preclinical studies have shown the potent anti-proliferative activity of this compound in non-Hodgkin's lymphoma (NHL) cell lines.[5] It has also been investigated for its therapeutic potential in other cancers where angiogenesis is a critical factor for growth and metastasis.
Q4: What is a known molecular determinant of sensitivity to MetAP-2 inhibitors?
Recent studies using CRISPR genome-wide screens have identified the tumor suppressor protein p53 as a key determinant of sensitivity and resistance to pharmacological MetAP-2 inhibition.[6][7] Cells with wild-type p53 tend to be more sensitive to MetAP-2 inhibitors, while p53-deficient or mutant cells may exhibit resistance.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming potential resistance to this compound in your cancer cell line experiments.
| Problem | Potential Cause | Suggested Troubleshooting Steps |
| Reduced or no efficacy of this compound in a new cancer cell line. | 1. Intrinsic Resistance: The cell line may not be dependent on MetAP-2 for survival and proliferation. 2. p53 Status: The cell line may have a mutated or deficient p53, conferring resistance.[6] | 1. Confirm MetAP-2 Expression: Verify the expression of MetAP-2 in your cell line using Western Blot or qPCR. 2. Assess p53 Status: Determine the p53 status (wild-type, mutant, or null) of your cell line by sequencing or Western Blot. 3. MetAP-2 Activity Assay: Confirm that this compound is inhibiting MetAP-2 activity in your specific cell line using a MetAP-2 enzymatic assay. |
| Development of acquired resistance after initial sensitivity to this compound. | 1. Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for MetAP-2 inhibition and promote survival and angiogenesis. Common pathways include VEGF, FGF, PI3K/Akt, and MAPK/ERK. 2. Emergence of p53 Mutations: Prolonged treatment may select for cells with mutations in the p53 gene.[8][9] | 1. Generate and Characterize Resistant Cell Line: Develop a this compound resistant cell line through continuous exposure to escalating drug concentrations. 2. Pathway Analysis: Use Western Blot to assess the activation status (i.e., phosphorylation levels) of key proteins in the VEGF, FGF, PI3K/Akt, and MAPK/ERK pathways in both the parental and resistant cell lines. 3. Combination Therapy: Based on the activated bypass pathways, consider co-treatment with inhibitors of these pathways (e.g., a VEGFR inhibitor if the VEGF pathway is upregulated). |
| Inconsistent results or high variability between experiments. | 1. Drug Instability: this compound, like other fumagillin analogs, may have limited stability in solution. 2. Cell Culture Conditions: Variations in cell density, passage number, or media components can affect drug response. | 1. Fresh Drug Preparation: Prepare fresh stock solutions of this compound for each experiment. 2. Standardize Protocols: Maintain consistent cell culture practices, including seeding density and passage number. 3. Regular Mycoplasma Testing: Ensure cell lines are free from mycoplasma contamination. |
Data Presentation
Table 1: Reported GI50 Values for this compound in Non-Hodgkin's Lymphoma Cell Lines
| Cell Line | GI50 (nmol/L) |
| SR | 0.2 - 1.9 |
| Other NHL Lines | 0.2 - 1.9 |
| Data extracted from a study on the in vitro and in vivo activity of this compound in NHL.[5] |
Experimental Protocols
1. Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line, which can be adapted for this compound.[10]
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Continuous Exposure with Dose Escalation:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells resume a normal proliferation rate, subculture them and increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat this dose escalation process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
-
Characterization of Resistant Cells:
-
Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Periodically culture the resistant cells in drug-free media for several passages and then re-test the IC50 to assess the stability of the resistant phenotype.
-
Cryopreserve resistant cells at various stages of the selection process.
-
2. MetAP-2 Enzymatic Activity Assay
This protocol is a coupled-enzyme assay to measure MetAP-2 activity.[11][12][13]
-
Materials:
-
Recombinant human MetAP-2
-
MetAP-2 peptide substrate (e.g., Met-Gly-Met-Met)
-
L-amino acid oxidase (L-AAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic HRP substrate (e.g., o-dianisidine)
-
Assay Buffer (e.g., 50 mM HEPES, 100 µM MnCl₂, 100 mM NaCl, pH 7.5)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, recombinant MetAP-2, L-AAO, HRP, and the this compound dilutions (or vehicle control).
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding the MetAP-2 peptide substrate.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for o-dianisidine) over time using a plate reader.
-
The rate of change in absorbance is proportional to the MetAP-2 activity.
-
3. Western Blot for Phosphorylated eIF2α (p-eIF2α)
This protocol allows for the assessment of a downstream target of MetAP-2. MetAP-2 is known to protect eIF2α from inhibitory phosphorylation.[14] Therefore, inhibition of MetAP-2 may lead to an increase in p-eIF2α.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total eIF2α to ensure equal protein loading.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Potential bypass signaling pathways in this compound resistance.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. cusabio.com [cusabio.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. VEGF signaling pathway | Abcam [abcam.com]
- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
Potential off-target effects of PPI-2458 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PPI-2458 in preclinical models. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective, irreversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1][2][3][4] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent protein chains, a critical step in protein maturation and function.[1] By inhibiting MetAP-2, this compound disrupts downstream processes essential for cell proliferation and angiogenesis.[1][5]
Q2: What are the known on-target effects of this compound in preclinical models?
A2: In preclinical studies, this compound demonstrates potent anti-proliferative activity against specific cell types. Notably, it inhibits the proliferation of Human Fibroblast-Like Synoviocytes from rheumatoid arthritis patients (HFLS-RA) and Human Umbilical Vein Endothelial Cells (HUVEC).[2][3] The anti-proliferative effect is directly linked to the inhibition of the MetAP-2 enzyme.[2][3]
Q3: What are the potential off-target effects of this compound observed in preclinical studies?
A3: The primary off-target effect of concern for the fumagillin class of MetAP-2 inhibitors, to which this compound belongs, is neurotoxicity. However, this compound was specifically designed to have an improved central nervous system (CNS) toxicity profile compared to its parent compound, TNP-470.[6] Preclinical studies in rats have shown a significantly lower incidence of seizures with this compound compared to TNP-470 at equivalent doses.[6]
Q4: I am observing unexpected neuronal phenotypes in my animal models treated with this compound. What could be the cause?
A4: While this compound has a significantly improved CNS safety profile, it is essential to consider the dose and duration of treatment. At very high doses, or in sensitive models, CNS effects, although rare, cannot be entirely ruled out. It is recommended to perform a dose-response study to determine the optimal therapeutic window with minimal side effects in your specific model. Comparing your observations to historical data for TNP-470, which has known neurotoxic effects, may also provide context.
Q5: My in vitro cell proliferation assay with this compound is showing inconsistent results. What are the common pitfalls?
A5: Inconsistent results in proliferation assays can arise from several factors. Ensure that the cell seeding density is consistent across all wells. The duration of the assay is also critical; for slower-growing cells like HFLS-RA, a longer incubation period (e.g., 7 days) is necessary to observe significant effects.[2] For HUVEC, a shorter duration (e.g., 4 days) is typically sufficient.[2] Additionally, verify the stability and concentration of your this compound stock solution. As an irreversible inhibitor, its potency can be affected by improper storage or handling.
Troubleshooting Guides
Issue: Unexpected Animal Mortality or Severe Morbidity
-
Potential Cause 1: Overdosing.
-
Troubleshooting Step: Re-verify your dose calculations and dilution preparations. Conduct a pilot dose-range-finding study to establish the maximum tolerated dose (MTD) in your specific animal strain and model.
-
-
Potential Cause 2: Off-target toxicity.
-
Troubleshooting Step: While this compound has an improved safety profile, monitor animals closely for any signs of neurotoxicity (e.g., seizures, ataxia, behavioral changes).[6] If observed, consider reducing the dose or frequency of administration.
-
Issue: Lack of Efficacy in an In Vivo Model
-
Potential Cause 1: Insufficient Drug Exposure.
-
Troubleshooting Step: Analyze plasma or tissue levels of this compound to confirm adequate bioavailability and target engagement. The route and frequency of administration may need to be optimized for your model.
-
-
Potential Cause 2: Model Resistance.
-
Troubleshooting Step: The sensitivity to MetAP-2 inhibition can be cell-type dependent.[7] Confirm the expression and activity of MetAP-2 in your target tissue or cell line. It is possible that the specific pathology of your model is not driven by pathways sensitive to MetAP-2 inhibition.
-
Quantitative Data Summary
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | GI₅₀ (nM) | Maximum Inhibition (%) | Assay Duration (days) |
| HFLS-RA | 0.04 | >95% at 1 nM | 7 |
| HUVEC | 0.2 | >95% at 1 nM | 4 |
Data sourced from Bernier et al. (2004).[2][3]
Table 2: Comparative CNS Toxicity of this compound and TNP-470 in Sprague-Dawley Rats
| Compound | Dose (mg/kg, i.v.) | Treatment Duration (days) | Incidence of Seizures |
| This compound | 6 | 14 | 0% |
| This compound | 60 | 14 | 0% |
| TNP-470 | 6 | 14 | Not Reported |
| TNP-470 | 60 | 14 | 100% |
Data sourced from Bernier et al. (2004).[6]
Experimental Protocols
In Vivo CNS Toxicity Assessment in Rats
Objective: To evaluate the potential for this compound to induce neurotoxicity, specifically seizures, in a rodent model.
Materials:
-
Sprague-Dawley rats
-
This compound
-
TNP-470 (as a positive control)
-
Vehicle control solution
-
Intravenous (i.v.) injection supplies
-
Observation cages
Procedure:
-
Acclimate animals to the housing conditions for at least 5 days prior to the study.
-
Randomly assign animals to treatment groups (n=8 per group, balanced for sex).
-
Prepare fresh formulations of this compound, TNP-470, and vehicle control on each dosing day.
-
Administer the assigned treatment (e.g., this compound at 6 mg/kg and 60 mg/kg, TNP-470 at 60 mg/kg, or vehicle) via i.v. injection daily for 14 consecutive days.[6]
-
Observe each animal daily for clinical signs of toxicity, with a particular focus on the incidence of seizures.[6]
-
Record all observations, including the time of onset and duration of any adverse events.
-
At the end of the 14-day treatment period, animals may be euthanized for further tissue analysis as required.
HUVEC Proliferation Assay
Objective: To determine the in vitro anti-proliferative activity of this compound on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Culture HUVEC in endothelial cell growth medium under standard cell culture conditions (37°C, 5% CO₂).
-
Seed HUVEC into 96-well plates at a density of 8 x 10³ cells per well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 10⁻¹² M to 10⁻⁶ M.[2]
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plates for 4 days.[2]
-
On day 4, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells and determine the GI₅₀ value.
Visualizations
Caption: MetAP-2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo CNS Toxicity Assessment.
Caption: Experimental Workflow for HUVEC Proliferation Assay.
References
- 1. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PPI-2458 Dosage to Minimize Toxicity
Welcome to the technical support center for PPI-2458. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), with a focus on minimizing toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a member of the fumagillin class of compounds and acts as a highly selective and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[1][2] MetAP-2 is a crucial enzyme responsible for the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function. By inhibiting MetAP-2, this compound can suppress cell proliferation and angiogenesis (the formation of new blood vessels), which are key processes in diseases like cancer and rheumatoid arthritis.[1][2]
Q2: What is the main toxicity concern with fumagillin analogs, and how does this compound address this?
A2: A significant limitation for the clinical development of earlier fumagillin analogs, such as TNP-470, was dose-limiting central nervous system (CNS) toxicity, primarily manifesting as seizures.[1] this compound was specifically designed to mitigate this risk. It is more polar than TNP-470, a property intended to reduce its ability to cross the blood-brain barrier.[1] Preclinical studies have demonstrated that this compound has a significantly improved CNS toxicity profile compared to TNP-470.[1]
Q3: What are the known off-target effects or other potential toxicities of this compound?
A3: While the primary focus has been on the improved CNS safety profile, as with any potent biological inhibitor, it is crucial to monitor for other potential toxicities. Preclinical studies with fumagillin and its analogs suggest that high doses may have genotoxic potential.[3] It is also advisable to monitor hematological parameters, as some drugs targeting fundamental cellular processes can affect blood cell counts.[4][5][6][7] Researchers should establish a baseline and monitor for any significant changes in blood parameters during in vivo studies.
Q4: How does the efficacy of this compound relate to its toxicity?
A4: The therapeutic window of this compound depends on achieving sufficient MetAP-2 inhibition for the desired biological effect (e.g., anti-proliferative, anti-angiogenic) at a dose that does not induce significant toxicity. The anti-tumor and anti-inflammatory activities of this compound have been shown to be dose-dependent and directly correlate with the level of MetAP-2 inhibition in the target tissue.[2][8] The goal of dosage optimization is to find the lowest effective dose that maintains a high level of target engagement without causing adverse effects.
Troubleshooting Guides
Issue 1: Unexpected in vitro cytotoxicity in non-target cell lines.
-
Question: I am observing significant cell death in my control cell lines that are not expected to be sensitive to MetAP-2 inhibition. What could be the cause?
-
Answer:
-
High Concentration: The concentration of this compound being used might be too high, leading to off-target effects or general cellular stress. It is recommended to perform a dose-response curve to determine the GI50 (the concentration that inhibits cell growth by 50%) for your specific cell lines.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control to verify this.
-
Cell Line Sensitivity: While many normal cell types are less sensitive to MetAP-2 inhibitors, some may have a higher proliferation rate or other characteristics that make them more susceptible. It is important to characterize the baseline sensitivity of all cell lines used in your experiments.
-
Issue 2: Inconsistent results in in vivo efficacy studies.
-
Question: I am seeing high variability in tumor growth inhibition or inflammatory response in my animal models. How can I improve the consistency of my results?
-
Answer:
-
Drug Formulation and Administration: Ensure that the this compound formulation is homogenous and stable. Verify the accuracy of your dosing administration (e.g., oral gavage, intravenous injection). Inconsistent administration can lead to variable drug exposure.
-
Pharmacokinetics: The bioavailability of this compound can be influenced by factors such as food intake. Consider standardizing the feeding schedule of your animals relative to the time of drug administration.
-
Metabolites: Be aware that this compound is metabolized, and its metabolites also possess MetAP-2 inhibitory activity.[9] The overall in vivo efficacy is a result of the combined activity of the parent compound and its active metabolites. This can contribute to variability if there are differences in metabolism between individual animals.
-
Issue 3: Observing signs of neurotoxicity in animal models at presumed safe doses.
-
Question: Although this compound is reported to have an improved CNS safety profile, I am observing subtle neurological signs (e.g., tremors, lethargy) in some animals. What should I do?
-
Answer:
-
Dose Reduction: The current dose may be at the upper limit of the therapeutic window for the specific animal model and conditions. A dose reduction is the first step to mitigate these effects.
-
Detailed Observation: Implement a more detailed neurobehavioral observation checklist to systematically score any signs of toxicity. This will help in quantifying the effects and determining a clear no-observed-adverse-effect-level (NOAEL).
-
Formulation Excipients: Review the excipients used in your drug formulation. Some vehicles can have their own biological effects or may alter the pharmacokinetics of the drug, potentially increasing CNS exposure.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human Fibroblast-Like Synoviocytes (HFLS-RA) | Proliferation | GI50 | 0.04 nM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | GI50 | 0.2 nM | [1] |
| Non-Hodgkin's Lymphoma (NHL) Cell Lines | Proliferation | GI50 | 0.2 - 1.9 nM | [8][10] |
| SR NHL Cell Line | Proliferation | GI50 | 0.5 nM | [8] |
Table 2: In Vivo CNS Toxicity Comparison of this compound and TNP-470 in Sprague-Dawley Rats
| Compound | Dose (mg/kg, i.v. for 14 days) | Incidence of Seizures | Reference |
| This compound | 6 | 0% | [1] |
| This compound | 60 | 0% | [1] |
| TNP-470 | 6 | 0% | [1] |
| TNP-470 | 60 | 100% | [1] |
Experimental Protocols
MetAP-2 Enzyme Inhibition Assay
This protocol is adapted from a method used to measure MetAP-2 enzyme inhibition after exposure to this compound.
Materials:
-
Recombinant human MetAP-2 enzyme
-
This compound
-
Met-Gly-Pro-AMC (fluorogenic substrate)
-
Dipeptidyl peptidase
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mM CoCl₂
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.
-
In a 96-well plate, add a fixed concentration of recombinant human MetAP-2 to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only).
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate Met-Gly-Pro-AMC and dipeptidyl peptidase to each well.
-
Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at an excitation wavelength of 335 nm and an emission wavelength of 460 nm.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the anti-proliferative effects of this compound on adherent cell lines.
Materials:
-
Target cell lines (e.g., HUVEC, cancer cell lines)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a spectrophotometric plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the GI50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for this compound dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of long-term proton pump inhibitor therapy on complete blood count parameters and selected trace elements: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Penicillin on Hematological and Plasma Biochemical Parameters in Female Wistar Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Hematological changes in the blood of experimental male and female albino rats on exposure to pesticide, dimethoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in PPI-2458 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PPI-2458 in their experiments.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), belonging to the fumagillin class of compounds.[1][2][3] Its mechanism of action involves the covalent modification of the MetAP-2 active site, which leads to the inhibition of the enzyme. This, in turn, prevents the removal of N-terminal methionine from nascent proteins, a critical step in the maturation and function of a subset of proteins. This inhibition of MetAP-2 has been shown to have anti-proliferative and anti-angiogenic effects.
Assay-Specific
-
I am observing high variability in my cell proliferation assay results. What could be the cause? High variability in cell-based assays can stem from several factors:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to not use the outer wells for experimental data or to ensure proper plate sealing and humidification during incubation.
-
Compound precipitation: this compound is soluble in DMSO, but precipitation can occur in aqueous media at higher concentrations. Visually inspect your assay plates for any signs of precipitation.
-
Pipetting errors: Use calibrated pipettes and proper techniques to ensure accurate and consistent dispensing of cells, media, and this compound.
-
-
My in vitro enzymatic assay shows potent inhibition of MetAP-2, but I see weaker or no effect in my cell-based assays. Why is there a discrepancy? This is a common challenge when translating in vitro findings to a cellular context. Several factors can contribute to this:
-
Cell permeability: this compound needs to cross the cell membrane to reach its intracellular target, MetAP-2. Differences in cell permeability between cell lines can affect the intracellular concentration of the inhibitor.
-
Compound metabolism: Cells can metabolize this compound, reducing its effective concentration.
-
Presence of efflux pumps: Some cell lines express efflux pumps that can actively remove this compound from the cell, lowering its intracellular concentration.
-
Off-target effects: In a cellular environment, this compound could have off-target effects that might mask its specific activity on MetAP-2 or induce other cellular responses.[4]
-
Assay conditions: The specific conditions of the cellular assay, such as the presence of serum proteins that can bind to the compound, can influence its activity.
-
-
Are there any known off-target effects of this compound or other fumagillin analogs? The fumagillin class of compounds, including the parent compound and its analog TNP-470, have been associated with neurotoxic effects, which have been a dose-limiting toxicity in clinical trials.[5] While this compound was designed to have an improved safety profile, it is important to be aware of potential off-target effects, especially when interpreting in vivo data.
Troubleshooting Guides
Inconsistent IC50 Values in MetAP-2 Enzymatic Assays
| Potential Cause | Troubleshooting Steps |
| Divalent Cation in Assay Buffer | The inhibitory potency of some MetAP-2 inhibitors is dependent on the divalent cation used in the assay buffer. For example, some inhibitors are more potent when cobalt is used compared to manganese.[6] Ensure you are using the appropriate and consistent divalent cation in your assay buffer as specified in your protocol. |
| Enzyme Activity | Ensure the MetAP-2 enzyme is active and used at a consistent concentration. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. |
| Substrate Concentration | Use a substrate concentration that is appropriate for determining the IC50 value. Typically, a concentration at or below the Km of the enzyme is recommended. |
| Incubation Times | Since this compound is an irreversible inhibitor, pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial. Ensure consistent pre-incubation and reaction times across all experiments. |
| Compound Dilution Series | Prepare fresh serial dilutions of this compound for each experiment to avoid issues with compound stability and concentration accuracy. |
Low Signal or High Background in Cell Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Low Signal | Optimize cell seeding density to ensure a sufficient number of cells for a robust signal. Ensure the assay incubation time is long enough for detectable proliferation. |
| High Background | Use a "no cell" control to determine the background signal from the assay reagents. Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not interfere with the assay at the final concentration used. |
| Assay Reagent Quality | Use fresh, high-quality assay reagents. Some reagents can degrade over time, leading to a decrease in signal or an increase in background. |
| Wavelength Settings | Double-check that the wavelength settings on your plate reader are correct for the specific proliferation assay you are using. |
Experimental Protocols
MetAP-2 Enzyme Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM CoCl2 (or MnCl2, see troubleshooting guide).
-
MetAP-2 Enzyme: Recombinant human MetAP-2 diluted in assay buffer to the desired concentration.
-
Substrate: Met-Gly-Met-Met or Met-Ala-Ser peptide substrate dissolved in water or assay buffer.
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the MetAP-2 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for 30-60 minutes at room temperature.
-
Initiate the reaction by adding the peptide substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the product formation using a suitable method (e.g., colorimetric or fluorescent detection of released methionine).
-
-
Data Analysis:
-
Subtract the background reading (no enzyme control) from all wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., using a tetrazolium-based reagent)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
-
Cell Seeding:
-
Harvest and count cells (e.g., HFLS-RA, HUVEC).
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add the tetrazolium-based reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Mechanism of MetAP-2 inhibition by this compound.
Caption: General experimental workflow for this compound assays.
Caption: Troubleshooting flowchart for inconsistent this compound assay results.
References
- 1. This compound [sobekbio.com]
- 2. This compound|PPI2458 [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of PPI-2458 in different solvent solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PPI-2458 in various solvent solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice for compounds with limited aqueous solubility. While specific long-term stability data in DMSO is not publicly available, it is a standard solvent for this class of compounds. Ethanol has also been used for preparing solutions of this compound and its analogs for in vitro experiments.[1][2] For short-term storage and immediate use in cell-based assays, these organic solvents are appropriate.
Q2: How should I store stock solutions of this compound?
A2: Based on vendor recommendations, stock solutions of this compound should be aliquoted to minimize freeze-thaw cycles, which can lead to degradation. Recommended storage conditions for stock solutions are:
-
-80°C for up to 6 months
-
-20°C for up to 1 month
Always use tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Q3: Is this compound stable in aqueous solutions?
A3: this compound has low predicted water solubility (0.0439 mg/mL)[3]. For in vivo studies, it has been formulated in 11% hydroxypropyl-β-cyclodextrin (HPCD) in water to improve its solubility and stability[1]. For in vitro microsomal studies, this compound was incubated in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for up to 60 minutes, suggesting it has sufficient stability for short-term experiments in aqueous buffers[1]. However, for long-term storage, aqueous solutions are not recommended due to the potential for hydrolysis.
Q4: Are there any known stability issues with compounds related to this compound?
A4: Yes, a related fumagillin analog, TNP-470, possesses a chloroacetamide functional group that is known to be highly labile and prone to degradation[1]. While this compound has a different chemical structure, this suggests that the fumagillin class of compounds may have inherent stability concerns that warrant careful handling and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Prepare working solutions fresh for each experiment from a recently thawed aliquot. 4. Verify the concentration of your stock solution using a suitable analytical method like HPLC-UV. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is low enough to be tolerated by your assay but high enough to maintain solubility. 2. Consider using a formulation aid like hydroxypropyl-β-cyclodextrin (HPCD) for in vivo or certain in vitro applications[1]. 3. Perform a solubility test in your specific buffer system before proceeding with critical experiments. |
| Loss of compound activity over time | Instability of this compound under specific storage conditions. | 1. Adhere strictly to the recommended storage conditions (-80°C for long-term, -20°C for short-term). 2. Protect solutions from light and excessive exposure to air where possible. 3. If you need to store solutions for extended periods under different conditions, it is highly recommended to perform an in-house stability study. |
Stability Data Summary
Quantitative stability data for this compound in various common laboratory solvents is not extensively available in peer-reviewed literature. The following table summarizes qualitative information and recommendations based on available data.
| Solvent/Formulation | Concentration | Storage Temperature | Observed Stability / Recommendation | Reference |
| Solid | N/A | As per supplier | Store in a cool, dry place, protected from light. | General Practice |
| DMSO | Stock Solution | -20°C / -80°C | Recommended for stock solutions. Store for up to 1 month at -20°C or 6 months at -80°C. Aliquot to avoid freeze-thaw cycles. | Vendor Data |
| Ethanol | 1 mg/mL (internal standard) | Not specified | Used for preparation of internal standards and other reagents for immediate use in assays. Suggests short-term stability. | [1][2] |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | 80 µg/mL | 37°C | Stable for at least 60 minutes during in vitro microsomal incubation assays. | [1] |
| 11% HPCD in Water | 0.03 - 0.3 mg/mL | Not specified | Used as a formulation for in vivo (oral) administration, indicating suitability for improving solubility and/or stability in aqueous media for immediate use. | [1] |
Experimental Protocols
Protocol for a Basic Stability Assessment of this compound in a Novel Solvent System
This protocol outlines a general method for researchers to determine the stability of this compound in a specific solvent and storage condition using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the solvent of interest (e.g., DMSO, Ethanol, Acetonitrile) to a final concentration of 1 mg/mL. This will be your stock solution.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with your chosen solvent system (e.g., cell culture medium, phosphate-buffered saline) to a final concentration relevant to your experimental needs (e.g., 10 µM).
-
Dispense aliquots of this solution into multiple, identical, tightly sealed vials (e.g., amber glass HPLC vials) for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time Point Zero (T₀) Analysis:
-
Immediately after preparation, take one vial from each condition for analysis.
-
Analyze the sample by a validated HPLC method (a generic method is described below) to determine the initial peak area of this compound. This will serve as the 100% reference.
-
-
Incubation and Subsequent Time Point Analysis:
-
Store the remaining vials at their designated temperatures.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours; 1 week), retrieve one vial from each storage condition.
-
Allow the sample to return to room temperature before analysis.
-
Analyze the samples by HPLC and record the peak area of this compound.
-
-
Generic HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (to be determined by a UV scan of this compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample using the formula: % Remaining = (Peak Area at Time Tx / Peak Area at Time T₀) * 100
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Recommended workflow for the preparation and storage of this compound solutions.
Caption: Logical guide for troubleshooting inconsistent results with this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected side effects of PPI-2458 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PPI-2458 in in vivo experiments. The information is designed to help identify and address unexpected side effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Thromboembolic Events
Question: We observed an unexpected incidence of thrombosis in our animal models treated with this compound. Is this a known side effect, and how should we monitor for it?
Answer:
While not extensively reported for this compound specifically, a related MetAP-2 inhibitor, beloranib, was associated with an increased risk of venous thromboembolism in clinical trials. Therefore, monitoring for prothrombotic events during in vivo studies with this compound is a critical precautionary measure.
Troubleshooting Guide: Monitoring for Thromboembolic Events
-
Prophylactic Measures: For long-term studies, consider co-administration with a low-molecular-weight heparin (LMWH) or another suitable anticoagulant. The dose of the anticoagulant should be carefully optimized to avoid bleeding complications.
-
Clinical Monitoring: Regularly observe the animals for any signs of thrombosis, such as swelling, discoloration, or loss of function in the limbs. Note any changes in breathing, which could indicate pulmonary embolism.
-
Coagulation Parameter Analysis: At baseline and regular intervals during the study, collect blood samples to monitor key coagulation parameters.
Experimental Protocol: Coagulation Panel
-
Sample Collection: Collect blood via a suitable method (e.g., saphenous vein, tail vein) into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Plasma Preparation: Centrifuge the blood at 2500 x g for 15 minutes to separate the plasma.
-
Analysis: Use an automated coagulation analyzer to measure the following parameters:
-
Prothrombin Time (PT)
-
Activated Partial Thromboplastin Time (aPTT)
-
Thrombin Time (TT)
-
Fibrinogen levels
-
D-dimer levels
-
-
-
Histopathological Examination: At the end of the study, or if an animal is euthanized due to suspected thrombosis, perform a thorough histopathological examination of key organs (e.g., lungs, liver, kidneys, and any clinically affected tissues) to identify any microthrombi or vascular abnormalities.
Experimental Protocol: Histopathology for Thrombus Detection
-
Tissue Collection and Fixation: Perfuse the animal with saline followed by 10% neutral buffered formalin. Collect target organs and fix in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains such as Masson's trichrome to highlight fibrin.
-
Microscopic Examination: Examine the sections under a light microscope for the presence of thrombi in blood vessels.
-
Data Presentation: Coagulation Parameters in Sprague-Dawley Rats
| Parameter | Normal Range (Male) | Normal Range (Female) | Potential Indication of Prothrombotic State |
| PT (s) | 10 - 14 | 10 - 14 | Decreased |
| aPTT (s) | 16 - 24 | 16 - 24 | Decreased |
| Fibrinogen (mg/dL) | 150 - 300 | 150 - 300 | Increased |
| D-dimer (ng/mL) | < 250 | < 250 | Increased |
Note: These are approximate ranges and can vary based on the specific laboratory and analytical methods used. It is recommended to establish baseline values for your specific animal colony.
2. Significant Weight Loss
Question: Our animals treated with this compound are exhibiting significant weight loss that is not attributable to tumor burden or other known experimental factors. What could be the cause and how can we manage it?
Answer:
Weight loss is a known class effect of MetAP-2 inhibitors. This is thought to be due to the role of MetAP-2 in lipid metabolism and energy expenditure. While this is being explored as a therapeutic benefit for obesity, it can be an unwanted side effect in other contexts, such as cancer or arthritis models.
Troubleshooting Guide: Managing Weight Loss
-
Dose-Response Evaluation: If possible, conduct a dose-response study to determine if a lower dose of this compound can achieve the desired therapeutic effect with less impact on body weight.
-
Nutritional Support: Ensure ad libitum access to a high-calorie, palatable diet. Supplementation with nutritional gels or liquids can also be considered.
-
Body Composition Analysis: To understand the nature of the weight loss, consider performing body composition analysis (e.g., using DEXA or MRI) to differentiate between loss of fat mass and lean mass.
-
Metabolic Monitoring: Monitor food and water intake daily. If feasible, consider metabolic cage studies to assess energy expenditure and respiratory exchange ratio.
-
Biochemical Analysis: At regular intervals, analyze plasma samples for markers of nutritional status, such as albumin and prealbumin.
Data Presentation: Monitoring Parameters for Weight Loss
| Parameter | Method | Frequency | Interpretation of Changes |
| Body Weight | Digital Scale | Daily | Consistent decrease of >10% may require intervention. |
| Food Intake | Manual Measurement | Daily | Significant reduction may necessitate nutritional support. |
| Water Intake | Manual Measurement | Daily | Dehydration can exacerbate weight loss. |
| Body Composition | DEXA/MRI | Baseline and end of study | To determine if weight loss is primarily from fat or muscle. |
| Plasma Albumin | Clinical Chemistry Analyzer | Weekly/Bi-weekly | Decreased levels may indicate malnutrition. |
3. Neurotoxicity
Question: Although this compound is reported to have an improved CNS safety profile, we are observing some subtle behavioral changes in our treated animals. How can we quantitatively assess potential neurotoxicity?
Answer:
This compound was designed to have reduced central nervous system (CNS) toxicity compared to its parent compound, TNP-470, which was associated with neurotoxic effects like seizures, dizziness, and ataxia.[1][2][3] However, it is still prudent to monitor for subtle neurobehavioral side effects.
Troubleshooting Guide: Assessing Neurotoxicity
-
Functional Observational Battery (FOB): A systematic clinical examination of the animals can help detect signs of neurotoxicity. This includes observing posture, gait, grooming, and any abnormal behaviors such as circling or tremors.
-
Motor Function Assessment: Utilize standardized tests to quantitatively assess motor coordination and strength.
Experimental Protocol: Rotarod Test
-
Apparatus: Use a standard accelerating rotarod apparatus.
-
Acclimation and Training: Acclimate the animals to the testing room for at least 30 minutes. Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the first treatment.
-
Testing: Place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. Perform 3 trials per animal with a 15-20 minute inter-trial interval.
-
Frequency: Conduct the test at baseline and at regular intervals throughout the study.
-
-
Locomotor Activity Assessment: The open-field test can be used to assess general activity levels and exploratory behavior.
Experimental Protocol: Open-Field Test
-
Apparatus: Use a square or circular arena with video tracking software.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.
-
Testing: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 10-15 minutes).
-
Data Collection: The software will track and record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Frequency: Perform the test at baseline and at regular intervals.
-
Data Presentation: Key Readouts for Neurobehavioral Tests
| Test | Key Parameters | Interpretation of Potential Neurotoxicity |
| Rotarod | Latency to fall (s) | A significant decrease in latency to fall compared to control group. |
| Open-Field | Total distance traveled (cm) | Hypo- or hyperactivity compared to control group. |
| Time in center (%) | Increased or decreased time in the center may indicate changes in anxiety-like behavior. | |
| Rearing frequency | A decrease may indicate reduced exploratory behavior. |
4. Hematological Abnormalities
Question: We have noticed some unexpected changes in the complete blood counts (CBCs) of our animals treated with this compound. Is this a concern?
Answer:
While significant hematological toxicity was not a primary finding in early studies of the parent compound TNP-470, there is some in vitro evidence of bone marrow toxicity and a clinical case of immune thrombocytopenic purpura. Therefore, monitoring hematological parameters is a recommended safety assessment.
Troubleshooting Guide: Monitoring Hematological Parameters
-
Regular Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., weekly or bi-weekly) for a complete blood count (CBC) with differential.
-
Bone Marrow Analysis: If significant and persistent cytopenias are observed, a bone marrow aspirate and biopsy at the end of the study can provide valuable information on hematopoiesis.
Experimental Protocol: Complete Blood Count (CBC)
-
Sample Collection: Collect approximately 100-200 µL of whole blood into EDTA-coated tubes.
-
Analysis: Use an automated hematology analyzer to determine the parameters listed in the table below.
-
Blood Smear: Prepare a peripheral blood smear for manual differential counting and morphological assessment of blood cells, especially if the automated analyzer flags abnormalities.
-
Data Presentation: Key Hematological Parameters to Monitor
| Parameter | Abbreviation | Significance of Alteration |
| White Blood Cell Count | WBC | Leukopenia or leukocytosis can indicate immunosuppression or inflammation. |
| Red Blood Cell Count | RBC | Anemia can indicate bone marrow suppression or hemolysis. |
| Hemoglobin | HGB | A key indicator of anemia. |
| Hematocrit | HCT | A measure of the proportion of red blood cells in the blood. |
| Platelet Count | PLT | Thrombocytopenia (low platelets) can increase bleeding risk. |
| Neutrophils | NEU | Neutropenia can increase the risk of infection. |
| Lymphocytes | LYM | Lymphopenia or lymphocytosis can indicate effects on the immune system. |
Visualizations
Caption: Mechanism of action of this compound and potential unexpected side effects.
Caption: Workflow for monitoring potential thromboembolic events in vivo.
References
- 1. Dynamics of Thrombosis and Hemostasis System Indicators in Rats With Thrombosis of Inferior Vena Cava in Experiment as A Model for Preclinical Studies. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. academic.oup.com [academic.oup.com]
- 3. alliedacademies.org [alliedacademies.org]
Long-term stability of stored PPI-2458 solutions
This technical support center provides guidance on the long-term stability of stored solutions of PPI-2458, a selective and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). As specific long-term stability data for this compound solutions is not extensively published, this guide offers best practices, troubleshooting advice, and protocols to help researchers ensure the integrity and activity of their experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data is not detailed in the provided search results, for many small molecules in a research setting, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For in vivo studies, researchers often need to formulate the compound in a vehicle that may include co-solvents like PEG, propylene glycol, or ethanol, and a final aqueous component such as saline or PBS. It is crucial to determine the solubility of this compound in your chosen solvent system and to be aware that the solvent itself can impact stability.
Q2: What are the general recommended storage conditions for this compound stock solutions?
A2: To minimize degradation, stock solutions of this compound should generally be stored at low temperatures.[1] For short-term storage (days to weeks), refrigeration at 2-8°C may be adequate. For long-term storage (weeks to months), it is advisable to store aliquots in tightly sealed containers at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture and light.[1][2]
Q3: How can I prevent my this compound solution from precipitating during storage?
A3: Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures.[1] To prevent this, ensure the compound is fully dissolved at room temperature before aliquoting and freezing. Storing at a lower concentration can also mitigate precipitation. If precipitation is observed upon thawing, gently warm the solution and vortex to redissolve the compound before use. The addition of a co-solvent might also help maintain solubility.[3]
Q4: Is this compound sensitive to light?
A4: Many chemical compounds are sensitive to light, which can cause photodegradation.[1] While specific data on the photosensitivity of this compound is not available, it is a prudent practice to store solutions in amber vials or to wrap containers in aluminum foil to protect them from light, especially during handling and storage.
Troubleshooting Guide for Stored this compound Solutions
This guide addresses common issues researchers may encounter with stored this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Reduced or No Biological Activity | Chemical degradation of this compound due to improper storage (temperature, light, moisture) or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from solid compound. 2. Verify the integrity of the stored solution using an analytical method like HPLC or LC-MS to check for the presence of the parent compound and any degradation products.[1] 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitate Observed in Solution | Low solubility of this compound in the chosen solvent, especially at low storage temperatures. The solution may be supersaturated. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate. 2. Confirm the concentration has not changed after redissolving. 3. Consider preparing a new stock at a lower concentration or using a different solvent system with improved solubilizing agents.[1][3] |
| Change in Color of the Solution | This may indicate chemical degradation or oxidation of the compound or solvent. | 1. Discard the solution as its integrity is compromised. 2. Prepare a fresh solution using high-purity, anhydrous solvent. 3. Consider storing the solution under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Inconsistent Experimental Results | This could be due to inaccurate concentration from partial precipitation, degradation, or adsorption of the compound to the container surface. | 1. Ensure the solution is homogenous and free of precipitate before use. 2. Perform a concentration check on the stock solution. 3. Consider using low-adsorption microplates or tubes for storage and experiments. |
Experimental Protocol: Long-Term Stability Assessment of this compound
To quantitatively assess the long-term stability of your this compound solution, a systematic study should be performed. This protocol outlines a general approach based on standard pharmaceutical stability testing guidelines.
1. Objective: To determine the stability of a this compound solution over time under defined storage conditions.
2. Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Storage vials (e.g., amber glass vials with screw caps)
-
Environmental chambers or refrigerators/freezers set to desired temperatures
-
HPLC or LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve in the chosen solvent to a precise, known concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple vials for each storage condition and time point to avoid repeated use of the same vial.
-
Store the vials under the selected conditions. Recommended conditions to test include:
-
Long-term: 2-8°C and -20°C
-
Accelerated: 25°C/60% RH and 40°C/75% RH[4]
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined intervals. A typical schedule for a long-term study would be 0, 1, 3, 6, 9, and 12 months.[4]
-
-
Analytical Method:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and detect any degradation products.[4]
-
-
Data Collection:
-
At each time point, analyze the samples from each storage condition.
-
Record the following:
-
Appearance (color, clarity, presence of precipitate).
-
Concentration (potency) of this compound.
-
Purity (presence and relative amount of any degradation products).
-
-
4. Data Analysis:
-
Summarize the data in a table (see template below).
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the shelf-life, which is the time it takes for the concentration to decrease to a certain percentage of its initial value (e.g., 90%).
Data Presentation: Stability Study of this compound
| Storage Condition | Time Point | Appearance | Concentration (% of Initial) | Purity (% Peak Area) | Degradation Products (% Peak Area) |
| -20°C | 0 months | Clear, colorless | 100% | 99.8% | 0.2% |
| 3 months | |||||
| 6 months | |||||
| 12 months | |||||
| 4°C | 0 months | Clear, colorless | 100% | 99.8% | 0.2% |
| 3 months | |||||
| 6 months | |||||
| 12 months | |||||
| 25°C / 60% RH | 0 months | Clear, colorless | 100% | 99.8% | 0.2% |
| 1 month | |||||
| 3 months | |||||
| 6 months |
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound solutions.
Caption: Signaling pathway showing this compound's inhibition of the MetAP-2 enzyme.
References
Mitigating CNS toxicity with PPI-2458 compared to TNP-470
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the methionine aminopeptidase-2 (MetAP-2) inhibitors, PPI-2458 and TNP-470. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and TNP-470?
Both this compound and TNP-470 are part of the fumagillin class of compounds that function as irreversible inhibitors of methionine aminopeptidase-2 (MetAP-2).[1] MetAP-2 is a crucial enzyme responsible for cleaving the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[2][3] By inhibiting MetAP-2, these compounds disrupt downstream cellular processes, including cell cycle progression and angiogenesis (the formation of new blood vessels).[1][3]
Q2: What is the key difference in the toxicity profile between this compound and TNP-470?
The principal difference lies in their Central Nervous System (CNS) toxicity. This compound exhibits a significantly improved CNS safety profile compared to its parent compound, TNP-470.[4] Clinical and preclinical studies have shown that TNP-470 can induce dose-limiting neurotoxicities, including seizures, fatigue, vertigo, ataxia, and loss of concentration.[5] In contrast, preclinical studies with this compound have demonstrated a markedly lower incidence of seizures, even at high doses.[6]
Q3: What are the reported neurotoxic symptoms associated with TNP-470 in clinical trials?
In early clinical trials, the dose-limiting toxicities of TNP-470 were primarily neurotoxic.[5] Symptoms reported in patients include fatigue, vertigo, ataxia, and difficulty with concentration.[5] More severe neurotoxic effects, such as grade III cerebellar neurotoxicity, have been observed at higher doses.[7]
Troubleshooting Guides
Issue 1: Unexpected Seizure Activity Observed in Animal Models
Possible Cause:
-
Compound-related toxicity: TNP-470 is known to induce seizures. The dose administered may be exceeding the maximum tolerated dose (MTD) for CNS toxicity in the specific animal model.
-
Stress-induced seizures: Handling, injection procedures, and other environmental stressors can sometimes induce non-epileptic seizures in rodents.[6]
-
Vehicle effect: The vehicle used to dissolve the compound may have unexpected neurological effects.
Troubleshooting Steps:
-
Verify Compound and Dosage: Double-check the identity of the compound being used (this compound vs. TNP-470) and confirm the accuracy of the dose calculations and administration.
-
Review Dosing Regimen: For TNP-470, consider a dose de-escalation study to determine the MTD for neurotoxicity in your specific model.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress.
-
Control for Vehicle Effects: Administer the vehicle alone to a control group of animals to rule out any vehicle-induced neurological effects.
-
Implement Seizure Monitoring Protocol: Utilize a standardized seizure scoring system (e.g., Racine scale) and consider continuous video or EEG monitoring for more accurate seizure detection and characterization.[8][9]
Issue 2: High Variability in Experimental Results
Possible Cause:
-
Compound Stability: Fumagillin-class compounds can be unstable under certain conditions. Improper storage or handling may lead to degradation and inconsistent activity.
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion between individual animals can contribute to variability.
-
Inconsistent Dosing Technique: Variations in the administration technique (e.g., intravenous, subcutaneous, oral) can affect bioavailability.
Troubleshooting Steps:
-
Check Compound Handling and Storage: Refer to the manufacturer's guidelines for proper storage and handling of this compound and TNP-470. Prepare fresh solutions for each experiment.
-
Standardize Administration: Ensure that the route and technique of administration are consistent across all animals. For oral administration, consider the impact of food intake on absorption.
-
Monitor Pharmacokinetics: If feasible, conduct pharmacokinetic studies to determine the plasma concentrations of the compound in your animal model.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual variability.
Quantitative Data Summary
Table 1: Comparative CNS Toxicity of this compound and TNP-470 in Rats
| Compound | Dose (mg/kg, i.v.) | Duration | Incidence of Seizures | Source |
| This compound | 6 | 14 consecutive days | 0% | [4] |
| 60 | 14 consecutive days | 0% | [4][6] | |
| TNP-470 | 6 | 14 consecutive days | Not Reported | [4] |
| 60 | 14 consecutive days | 100% (beginning after the second dose) | [4][6] |
Table 2: Dose-Limiting Toxicities of TNP-470 in Humans
| Dose Level (mg/m²) | Principal Toxicities | Source |
| 133, 177, 235 | Dizziness, lightheadedness, vertigo, ataxia, decreased concentration and short-term memory, confusion, anxiety, depression | [7] |
| 235 | Grade III cerebellar neurotoxicity (after 6 weeks of treatment) | [7] |
Experimental Protocols
Protocol 1: Assessment of CNS Toxicity in Rodents
Objective: To evaluate and compare the central nervous system toxicity of this compound and TNP-470 in a rodent model.
Materials:
-
This compound
-
TNP-470
-
Appropriate vehicle for solubilization
-
Sprague-Dawley rats (or other appropriate rodent strain)
-
Standard laboratory animal housing and care facilities
-
Video recording equipment or EEG telemetry system
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing facility and handling procedures for at least one week prior to the start of the experiment.
-
Dose Preparation: Prepare fresh solutions of this compound, TNP-470, and the vehicle control on each day of dosing.
-
Dosing: Administer the compounds and vehicle intravenously (or via the desired route) daily for a predetermined period (e.g., 14 consecutive days).
-
Clinical Observations:
-
Observe each animal daily, immediately after dosing and at several time points throughout the day, for any clinical signs of toxicity.
-
Pay close attention to neurological signs such as seizures, tremors, ataxia (incoordination), circling, and changes in grooming behavior.
-
-
Seizure Monitoring and Scoring:
-
Data Recording: Meticulously record all observations, including the time of onset, duration, and severity of any toxic signs for each animal.
-
Necropsy and Histopathology (Optional): At the end of the study, a full necropsy can be performed, with a focus on the brain for any histopathological changes.
Visualizations
Caption: MetAP-2 Signaling Pathway and Inhibition by this compound and TNP-470.
Caption: Experimental Workflow for Assessing CNS Toxicity.
References
- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METAP2 - Wikipedia [en.wikipedia.org]
- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stress convulsions in rodents: within a weight-of-evidence framework for human seizure risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Telemetric EEG and the Rat: A Guide For Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models and detection of spontaneous recurrent seizures in laboratory rodents - PMC [pmc.ncbi.nlm.nih.gov]
CYP3A4 metabolism of PPI-2458 and potential drug interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolism of PPI-2458 by cytochrome P450 3A4 (CYP3A4) and the potential for drug-drug interactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: The primary metabolic pathway for this compound is oxidation, mediated predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1] Reaction phenotyping has identified CYP3A4/5 as the major source of metabolism in humans.[1] In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that these isoforms are responsible for the formation of at least six predominant metabolites.[1]
Q2: Is this compound a proton pump inhibitor (PPI)?
A2: No, this compound is not a proton pump inhibitor. It is a novel, proprietary molecule belonging to the fumagillin class of compounds that specifically and irreversibly inhibits methionine aminopeptidase-2 (MetAP-2).[2] This class of compounds has demonstrated potent anti-proliferative and anti-angiogenic properties.[2]
Q3: What are the major metabolites of this compound?
A3: Six principal metabolites of this compound have been identified, designated as M1 through M6.[1] The formation of the four major single oxidation metabolites (M1-M4) is catalyzed by CYP3A4 and CYP3A5.[1] These metabolites have been shown to retain biological activity, contributing to the overall efficacy of this compound.[1]
Q4: What is the potential for drug-drug interactions with this compound?
A4: Due to its primary metabolism by CYP3A4, this compound has a significant potential for drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme. The metabolism of this compound is efficiently blocked by ketoconazole, a potent CYP3A inhibitor, with an IC50 value of approximately 100 nM.[1] Therefore, co-administration with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin, ritonavir) may lead to increased plasma concentrations of this compound and its active metabolites, potentially increasing the risk of adverse effects. Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's Wort) could decrease the plasma concentrations of this compound, potentially reducing its efficacy.
Troubleshooting Guides
Issue 1: High variability in metabolite formation rates in vitro.
-
Possible Cause 1: Inconsistent Microsome Activity. The metabolic activity of human liver microsomes (HLMs) can vary between lots and donors.
-
Troubleshooting Tip: Always qualify new lots of HLMs with a known CYP3A4 substrate and control inhibitor. Use a pooled HLM preparation from a reputable supplier to average out individual donor variability.
-
-
Possible Cause 2: Substrate or Inhibitor Instability. this compound or other compounds in the assay may be unstable in the incubation buffer.
-
Troubleshooting Tip: Prepare stock solutions fresh and minimize the time they are kept at room temperature. Assess the stability of all critical reagents under the assay conditions.
-
-
Possible Cause 3: Inconsistent Incubation Conditions. Variations in incubation time, temperature, or shaking speed can significantly impact enzyme kinetics.
-
Troubleshooting Tip: Ensure precise and consistent timing for all incubation steps. Use a calibrated, temperature-controlled shaking water bath or incubator.
-
Issue 2: Unexpectedly low or no inhibition of this compound metabolism by a known CYP3A4 inhibitor.
-
Possible Cause 1: Incorrect Inhibitor Concentration. The inhibitor concentration may be too low to elicit a significant effect.
-
Troubleshooting Tip: Verify the concentration of the inhibitor stock solution. Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50.
-
-
Possible Cause 2: Time-Dependent Inhibition. The inhibitor may require pre-incubation with the microsomes and NADPH to exert its inhibitory effect.
-
Troubleshooting Tip: Conduct a pre-incubation experiment where the inhibitor is incubated with microsomes and an NADPH-regenerating system for a period (e.g., 15-30 minutes) before adding this compound.
-
-
Possible Cause 3: Contribution from Other CYP Isoforms. While CYP3A4/5 are the primary metabolizing enzymes, other isoforms may contribute to a lesser extent, and the inhibitor used may not be specific for all contributing enzymes.
-
Troubleshooting Tip: Use specific chemical inhibitors for other major CYP isoforms to assess their potential contribution to this compound metabolism.
-
Quantitative Data
Table 1: Michaelis-Menten Kinetic Parameters for the Formation of this compound Metabolites by Recombinant CYP3A4 and CYP3A5
| Metabolite | Enzyme | K_m_ (μM) | V_max_ (pmol/min/pmol P450) | Intrinsic Clearance (V_max_/K_m_) (μL/min/pmol P450) |
| M1 | CYP3A4 | 18 ± 3 | 1.1 ± 0.1 | 0.061 |
| CYP3A5 | 22 ± 4 | 6.8 ± 0.8 | 0.309 | |
| M2 | CYP3A4 | 19 ± 2 | 2.4 ± 0.2 | 0.126 |
| CYP3A5 | 17 ± 3 | 1.6 ± 0.1 | 0.094 | |
| M3 | CYP3A4 | 21 ± 3 | 3.4 ± 0.3 | 0.162 |
| CYP3A5 | 18 ± 4 | 1.0 ± 0.1 | 0.056 | |
| M4 | CYP3A4 | 17 ± 2 | 4.8 ± 0.3 | 0.282 |
| CYP3A5 | 19 ± 5 | 1.8 ± 0.3 | 0.095 | |
| Data derived from Arico-Muendel et al. (2012). The formation rates of the four major single oxidation metabolites of this compound were fit to the Michaelis-Menten model.[1] |
Table 2: Inhibition of this compound Metabolism
| Inhibitor | Target Enzyme | IC_50_ |
| Ketoconazole | CYP3A | ~100 nM |
| Data derived from Arico-Muendel et al. (2012). The metabolism of this compound in human liver microsomes was efficiently blocked by the potent CYP3A inhibitor ketoconazole.[1] |
Experimental Protocols
Protocol 1: Determination of this compound Metabolic Stability in Human Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the Reaction: Add a pre-warmed NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t_1/2_) and intrinsic clearance (CL_int_) of this compound.
Protocol 2: CYP3A4 Inhibition Assay (IC50 Determination) for this compound
-
Prepare Reagents:
-
Pooled human liver microsomes (final concentration 0.1 mg/mL).
-
CYP3A4 probe substrate (e.g., midazolam at a concentration equal to its K_m_).
-
A range of concentrations of the test inhibitor (e.g., ketoconazole as a positive control).
-
NADPH-regenerating system.
-
100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation Setup: In a 96-well plate, add the buffer, microsomes, and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the CYP3A4 probe substrate to all wells, followed by the NADPH-regenerating system to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes).
-
Quench Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: CYP3A4 metabolism of this compound and potential drug interactions.
Caption: Workflow for determining the IC50 of a CYP3A4 inhibitor on this compound metabolism.
References
Technical Support Center: Optimizing Treatment Schedules for PPI-2458 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PPI-2458 in animal studies. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, irreversible inhibitor of methionine aminopeptidase 2 (MetAP2), a metalloprotease that plays a crucial role in protein synthesis and maturation.[1] By inhibiting MetAP2, this compound can prevent abnormal cell growth and the formation of new blood vessels (angiogenesis), which are essential for tumor development.[2]
Q2: In which animal models has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in rodent models of non-Hodgkin's lymphoma and rheumatoid arthritis.[3][4] In a human non-Hodgkin's lymphoma xenograft model using SR-bearing SCID mice, orally administered this compound significantly inhibited tumor growth.[5][6]
Q3: What is a recommended starting dose and schedule for this compound in a mouse lymphoma model?
A3: Based on published studies, a starting point for oral administration in a mouse xenograft model for non-Hodgkin's lymphoma could be in the range of 10-100 mg/kg, administered every other day.[6] The anti-tumor activity of this compound is dose-dependent and correlates with the level of MetAP-2 enzyme inhibition in the tumor tissue.[2]
Q4: How should this compound be formulated for oral administration in animal studies?
A4: A common formulation for this compound in rodent studies is a solution of 11% hydroxypropyl-β-cyclodextrin (HPCD) in water for injection.[3]
Q5: What is the primary signaling pathway affected by this compound?
A5: this compound's inhibition of MetAP2 primarily affects signaling pathways that regulate protein synthesis and cell survival. Key downstream targets include the eukaryotic initiation factor 2α (eIF2α) and the extracellular signal-regulated kinase (ERK). By preventing the dephosphorylation of eIF2α, this compound can lead to a global reduction in protein synthesis. Additionally, it can modulate the ERK signaling pathway, which is involved in cell proliferation and survival.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent tumor growth inhibition | - Improper drug formulation or storage.- Variability in drug administration.- Animal-to-animal variation in drug metabolism. | - Ensure this compound is fully dissolved in the vehicle (11% HPCD in water) and freshly prepared. Store the stock compound as recommended by the manufacturer.- Use precise oral gavage techniques to ensure accurate dosing.- Increase the number of animals per group to account for biological variability. |
| Vehicle-related toxicity | - High concentration of HPCD.- Contamination of the vehicle. | - While 11% HPCD is reported, consider a lower concentration if vehicle-related adverse effects are observed. Run a vehicle-only control group to assess baseline toxicity.- Use sterile, pyrogen-free water for injection and prepare the formulation under aseptic conditions. |
| Unexpected off-target effects | - Although this compound is a specific MetAP2 inhibitor, high doses may lead to unforeseen effects.- The parent compound class (fumagillin analogs) has been associated with neurotoxicity at high doses. | - Include a comprehensive panel of toxicological assessments in your study design, including monitoring for neurological symptoms.[4][7]- If off-target effects are suspected, consider reducing the dose or frequency of administration. |
| Low oral bioavailability | - this compound has a reported modest oral bioavailability.[3] | - Ensure the formulation is optimized for solubility and stability. The use of cyclodextrins is intended to improve this.- For mechanistic studies requiring precise plasma concentrations, consider including a parenteral administration route (e.g., intravenous) as a comparator. |
Data Presentation
Table 1: In Vitro Potency of this compound in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | GI50 (nmol/L) |
| SR | 0.5 |
| Other NHL Lines | 0.2-1.9 |
Data extracted from studies on the antiproliferative activity of this compound.[5][6]
Table 2: In Vivo MetAP-2 Inhibition in SR NHL Xenograft Model
| Oral Dose of this compound | MetAP-2 Inhibition in Tumor |
| 100 mg/kg | >85% |
Data from a study in SR tumor-bearing mice.[5][6]
Experimental Protocols
1. Non-Hodgkin's Lymphoma (NHL) Xenograft Mouse Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: Human SR NHL cell line.
-
Tumor Implantation: Subcutaneously inject SR cells into the flank of the mice.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Formulation: Prepare this compound in a vehicle of 11% hydroxypropyl-β-cyclodextrin (HPCD) in sterile water for injection.[3]
-
Dosing and Schedule: Administer this compound orally every other day at doses of 10, 30, and 100 mg/kg.[6] A vehicle control group should be included.
-
Monitoring: Measure tumor volume with calipers three times a week. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis, such as measuring the level of MetAP-2 inhibition.
2. MetAP-2 Pharmacodynamic Assay
-
Principle: This assay measures the amount of active (uninhibited) MetAP-2 in tissue lysates.
-
Procedure:
-
Homogenize tumor tissue to prepare a cell lysate.
-
Incubate the lysate with a biotinylated analog of this compound. This analog will bind to any MetAP-2 that is not already inhibited by the administered this compound.
-
Capture the biotinylated MetAP-2 complex on a streptavidin-coated plate.
-
Detect the captured MetAP-2 using a specific anti-MetAP-2 antibody.
-
Quantify the amount of active MetAP-2 by measuring the signal from a secondary antibody conjugated to a reporter enzyme.
-
Mandatory Visualizations
Caption: this compound inhibits MetAP2, affecting key signaling pathways.
Caption: Workflow for a typical this compound in vivo efficacy study.
References
- 1. METAP2 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for predicting sensitivity to PPI-2458
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPI-2458.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, irreversible inhibitor of the enzyme Methionine Aminopeptidase-2 (MetAP-2).[1] It belongs to the fumagillin class of compounds.[1] MetAP-2 is a metalloprotease responsible for removing the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[2] By irreversibly binding to and inhibiting MetAP-2, this compound disrupts these processes, leading to anti-proliferative and anti-angiogenic effects.[1][2]
Q2: What are the potential biomarkers for predicting sensitivity to this compound?
A2: While research is ongoing, several potential biomarkers have been identified:
-
MetAP-2 Expression: High expression of MetAP-2 in tumor tissue is a primary candidate for a predictive biomarker.[3] High MetAP-2 levels have been observed in non-Hodgkin's lymphoma and prostate cancer and are associated with a poorer prognosis in the latter.[3][4]
-
MetAP-1 Expression: Some studies suggest that the expression level of MetAP-1, a related enzyme, could also predict sensitivity to MetAP-2 inhibitors, with higher MetAP-1 levels potentially correlating with increased sensitivity.[2]
-
Pharmacodynamic Biomarker - MetAP-2 Inhibition: The most direct indicator of this compound activity is the inhibition of the MetAP-2 enzyme itself.[1] The degree of MetAP-2 inhibition in target tissues or surrogate tissues (like white blood cells) has been shown to correlate with the anti-tumor activity of this compound.[3][5]
Q3: In which preclinical models has this compound shown efficacy?
A3: this compound has demonstrated significant anti-proliferative and anti-tumor activity in various preclinical models, including:
-
Rheumatoid Arthritis: It potently inhibits the proliferation of human fibroblast-like synoviocytes (HFLS-RA) from rheumatoid arthritis patients and reduces paw swelling in a rat arthritis model.[6]
-
Non-Hodgkin's Lymphoma (NHL): this compound inhibits the growth of several NHL cell lines in vitro and demonstrates anti-tumor activity in NHL xenograft models, which correlates with MetAP-2 inhibition in the tumor tissue.[3]
-
Angiogenesis Models: As a MetAP-2 inhibitor, it effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVEC), a key process in angiogenesis.[6]
Troubleshooting Guides
Problem 1: High variability in cell proliferation assay results when testing this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and viability stain (e.g., trypan blue) before plating. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization of Formazan (MTT assay) | After adding the solubilizing agent, ensure complete dissolution of the formazan crystals by gentle pipetting or shaking the plate on an orbital shaker for at least 15 minutes. |
| Interference from Phenol Red or Serum | If possible, use a phenol red-free medium for the assay. Include appropriate background controls (media only, and media with this compound but no cells). |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating by gentle trituration. |
Problem 2: Low or no detectable MetAP-2 inhibition in the enzymatic assay.
| Possible Cause | Troubleshooting Step |
| Inactive Recombinant MetAP-2 Enzyme | Verify the activity of the recombinant MetAP-2 enzyme with a known substrate and without any inhibitor. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment. Store the stock solution under recommended conditions (typically at -20°C or -80°C, protected from light). |
| Incorrect Assay Buffer Composition | Ensure the assay buffer has the correct pH and contains the necessary co-factors (e.g., MnCl2 or CoCl2) for MetAP-2 activity. |
| Insufficient Incubation Time | Optimize the incubation time of the enzyme with this compound to allow for irreversible binding. |
| Sub-optimal Substrate Concentration | Use a substrate concentration that is appropriate for the enzyme concentration and allows for a linear reaction rate during the measurement period. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Description | GI₅₀ (nM) | Maximum Inhibition |
| HFLS-RA | Human Fibroblast-Like Synoviocytes (Rheumatoid Arthritis) | 0.04 | >95% at 1 nM |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.2 | >95% at 1 nM |
| NHDF-Ad | Normal Human Dermal Fibroblasts - Adult | >1000 | ~25% at 1 µM |
| SR NHL Line | Human Non-Hodgkin's Lymphoma | 0.2 - 1.9 | Not specified |
Data compiled from Bernier et al., 2004 and Cooper et al., 2006.[6]
Table 2: Correlation of MetAP-2 Inhibition with Cell Growth Inhibition
| Cell Line | GI₅₀ (nM) for Proliferation | IC₅₀ (nM) for MetAP-2 Inhibition |
| HFLS-RA | 0.04 | ~0.04 |
| HUVEC | 0.2 | ~0.2 |
| NHDF-Ad | >1000 | ~0.2 |
Data from Bernier et al., 2004, demonstrating a direct correlation between MetAP-2 inhibition and growth inhibition in sensitive cell lines.[1]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol is for assessing the anti-proliferative effect of this compound on HFLS-RA or HUVEC cells.
Materials:
-
HFLS-RA or HUVEC cells
-
Appropriate cell culture medium (e.g., Synoviocyte Growth Medium for HFLS, Endothelial Cell Growth Medium for HUVEC)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed 8 x 10³ cells per well in 100 µL of culture medium into a 96-well plate.[6]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range would be 10⁻¹² M to 10⁻⁶ M.[6] Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired duration (e.g., 4 days for HUVEC, 7 days for HFLS-RA).[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂ until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the GI₅₀ value.
-
Protocol 2: MetAP-2 Enzymatic Activity Assay (Coupled Enzyme Chromogenic Assay)
This protocol is a representative method for measuring MetAP-2 enzyme activity and its inhibition by this compound.
Materials:
-
Recombinant human MetAP-2 enzyme
-
MetAP-2 peptide substrate (e.g., Met-Gly-Met-Met or MGWMDF)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 100 µM MnCl₂, pH 7.5)[3]
-
L-amino acid oxidase (L-AAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic HRP substrate (e.g., TMB or Amplex Red)
-
96-well microtiter plate
-
Microplate reader (absorbance at the appropriate wavelength for the chosen substrate, e.g., 450 nm for TMB)
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mix containing the assay buffer, L-AAO, HRP, and the chromogenic substrate.
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
-
Enzyme Inhibition:
-
In a 96-well plate, add a fixed amount of recombinant MetAP-2 (e.g., 1.5 nM final concentration) to each well.[3]
-
Add the this compound dilutions or vehicle control to the wells containing the enzyme.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the MetAP-2 peptide substrate to each well (e.g., 50 µM final concentration).[3]
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the change in absorbance over time (kinetic mode) at the appropriate wavelength. The rate of color development is proportional to the MetAP-2 activity.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of MetAP-2 inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound on the MetAP-2 pathway.
Caption: Workflow for determining this compound sensitivity.
Caption: Logic for biomarker-based patient stratification.
References
- 1. Redox Regulation of Methionine Aminopeptidase 2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-155 promotes fibroblast-like synoviocyte proliferation and inflammatory cytokine secretion in rheumatoid arthritis by targeting FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory activity of a methionine aminopeptidase-2 inhibitor on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chondrex.com [chondrex.com]
Technical Support Center: Synthesis of PPI-2458 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PPI-2458 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic analog of fumagillin, a natural product produced by the fungus Aspergillus fumigatus. It is a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the post-translational modification of newly synthesized proteins.[1][2][3] By inhibiting MetAP-2, this compound can suppress cell proliferation and angiogenesis (the formation of new blood vessels), making it a compound of interest for the treatment of cancer and inflammatory diseases like rheumatoid arthritis.[1][3][4]
Q2: What is the general synthetic strategy for preparing this compound and its analogs?
The synthesis of this compound and its analogs typically involves a two-step process starting from the natural product fumagillin:
-
Hydrolysis of Fumagillin: The ester side chain of fumagillin is hydrolyzed under basic conditions to yield fumagillol, the core scaffold of these analogs.
-
Carbamate Formation: The hydroxyl group at the C6 position of fumagillol is then coupled with an appropriate amino acid derivative to form a carbamate linkage. For this compound, this involves coupling with an L-valine amide derivative.[5]
Q3: What are the key challenges in the synthesis of the fumagillin core?
The synthesis of the fumagillin core, fumagillol, is a complex undertaking with several challenges:
-
Stereocontrol: Fumagillol has multiple contiguous stereocenters that must be correctly established. This often requires the use of stereoselective reactions such as the Diels-Alder reaction, Sharpless epoxidation, and substrate-controlled reductions.
-
Spiroepoxide Formation: The construction of the strained spiroepoxide ring is a significant synthetic hurdle.
-
Selective Functionalization: The cyclohexane ring contains multiple functional groups that require selective manipulation and the use of appropriate protecting group strategies.
Q4: How stable are fumagillin and its analogs like this compound?
Fumagillin and its analogs are sensitive to both light and heat. The epoxide functionalities in the molecule are susceptible to hydrolysis, particularly under acidic or basic conditions. It is recommended to store these compounds in the dark and at low temperatures to prevent degradation. Photodegradation is a significant factor, and the use of amber vials for storage is advised.
Troubleshooting Guides
Synthesis of Fumagillol from Fumagillin (Hydrolysis)
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of fumagillol | Incomplete hydrolysis of the fumagillin starting material. | - Ensure the use of a sufficient excess of base (e.g., NaOH or KOH).- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. |
| Degradation of fumagillol under harsh basic conditions. | - Use milder basic conditions (e.g., LiOH in THF/water).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor the reaction time. | |
| Presence of multiple byproducts | Epoxide ring-opening or other side reactions. | - Use degassed solvents to minimize oxidation.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Purify the crude product promptly after workup to avoid further degradation. |
| Difficulty in isolating fumagillol | Fumagillol has some water solubility. | - During the aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of fumagillol.- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). |
Synthesis of this compound Analogs (Carbamate Formation)
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of the desired carbamate analog | Inefficient activation of the fumagillol hydroxyl group or the amino acid derivative. | - For activation of fumagillol, consider using reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) to form a reactive intermediate.- For coupling with an amino acid, use standard peptide coupling reagents like DCC/DMAP, HBTU, or HATU. |
| Steric hindrance from bulky amino acid side chains. | - Increase the reaction temperature and/or prolong the reaction time.- Use a less sterically hindered activating agent. | |
| Formation of urea byproduct | Use of carbodiimide-based coupling reagents (e.g., DCC). | - The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents. It can often be removed by filtration of the reaction mixture. |
| Epimerization of the amino acid stereocenter | Use of harsh basic conditions or prolonged reaction times at elevated temperatures. | - Perform the coupling reaction at a lower temperature.- Use a non-nucleophilic base (e.g., DIEA) in minimal excess.- Add racemization-suppressing additives like HOBt or HOAt. |
| Difficulty in purifying the final product | Similar polarity of the product and unreacted starting materials or byproducts. | - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary.- High-performance liquid chromatography (HPLC) is often required to achieve high purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.[6][7][8][9] |
Experimental Protocols
Protocol 1: Synthesis of Fumagillol from Fumagillin
-
Dissolution: Dissolve fumagillin in a suitable solvent mixture such as methanol or a tetrahydrofuran/water mixture.
-
Hydrolysis: Cool the solution in an ice bath and add an aqueous solution of a base (e.g., 1 M NaOH) dropwise.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude fumagillol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound from Fumagillol
-
Activation of Fumagillol (Method A):
-
Dissolve fumagillol in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of triphosgene or a similar activating agent in the same solvent, followed by a non-nucleophilic base like pyridine or 2,6-lutidine.
-
Stir the reaction at 0 °C to form the chloroformate intermediate.
-
-
Coupling with Amino Acid Amide (Method A):
-
In a separate flask, dissolve the desired amino acid amide (e.g., L-valinamide hydrochloride) and a base (e.g., triethylamine or diisopropylethylamine) in an anhydrous solvent.
-
Add this solution to the activated fumagillol intermediate at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
One-Pot Carbamoylation (Method B):
-
Dissolve fumagillol and the amino acid amide in an anhydrous solvent.
-
Add a coupling reagent such as carbonyldiimidazole (CDI) and stir at room temperature until the reaction is complete.
-
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Drying and Concentration: Dry the combined organic layers and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.
Data Presentation
Table 1: Representative Yields for the Synthesis of Fumagillol
| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fumagillin | NaOH | Methanol/Water | 25 | 2 | ~90 | General procedure |
| Fumagillin | LiOH | THF/Water | 0-25 | 4 | >85 | General procedure |
Table 2: HPLC Purification Parameters for Fumagillin Analogs
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |
| Gradient | Typically a linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1 mL/min for analytical scale |
| Detection | UV at 254 nm and/or 335-350 nm |
| Reference | [6][7][8][9] |
Visualizations
Caption: Signaling pathway of MetAP-2 inhibition by this compound.
Caption: Experimental workflow for the synthesis of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Analogues of Fumagillin as Potent, Targeted Inhibitors of Methionine Aminopeptidase-2 - HitGen OpenDEL™ [opendelcommunity.com]
- 6. Separation of Fumagillin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. addi.ehu.es [addi.ehu.es]
- 8. researchgate.net [researchgate.net]
- 9. Trace analysis of fumagillin in honey by liquid chromatography-diode array-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture conditions for optimal PPI-2458 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal cell culture conditions and experimental protocols for utilizing PPI-2458, a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel molecule belonging to the fumagillin class of compounds.[1] It acts as a highly specific and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a key enzyme involved in the processing of newly synthesized proteins.[1][2] By covalently binding to MetAP-2, this compound prevents the removal of the N-terminal methionine from nascent polypeptide chains.[3] This disruption of protein maturation leads to a G1 phase cell cycle arrest, thereby inhibiting cell proliferation.[4] This mechanism underlies its anti-proliferative and anti-angiogenic properties.[1]
Q2: Which cell lines are sensitive to this compound?
A2: this compound has shown potent anti-proliferative activity against a range of cell lines, particularly those of endothelial and certain cancer origins. Notably sensitive cell lines include:
-
Human Umbilical Vein Endothelial Cells (HUVEC): These cells are highly sensitive to this compound, making it a valuable tool for studying angiogenesis.[5][6]
-
Human Fibroblast-like Synoviocytes from Rheumatoid Arthritis patients (HFLS-RA): These cells are exquisitely sensitive to the compound.[5][6]
-
Non-Hodgkin's Lymphoma (NHL) cell lines: Several NHL lines have demonstrated significant growth inhibition in response to this compound.[7]
Q3: What are the expected downstream effects of MetAP-2 inhibition by this compound?
A3: Inhibition of MetAP-2 by this compound triggers a cascade of downstream events, primarily leading to cell cycle arrest. Key molecular changes include the activation of the tumor suppressor protein p53 and the subsequent up-regulation of its downstream target, the cyclin-dependent kinase inhibitor p21.[8] This leads to an arrest of the cell cycle in the G1 phase.
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Sensitive cell line of choice (e.g., HUVEC, HFLS-RA, NHL cell lines)
-
Appropriate complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and resume growth for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 4 to 7 days, depending on the cell line's doubling time.
-
Viability Assessment (MTT Assay):
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells for each condition. For adherent cells, use trypsinization.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate on ice for at least 2 hours or store at -20°C.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.[11]
-
Incubation: Incubate in the dark for at least 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Quantitative Data Summary
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| HFLS-RA | Proliferation | GI50 | 0.04 nM | Potent inhibition | [5][6] |
| HUVEC | Proliferation | GI50 | 0.2 nM | Potent inhibition | [5][6] |
| NHL Cell Lines | Proliferation | GI50 | 0.2-1.9 nmol/L | Potent inhibition | [7] |
Visualizations
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Caption: Workflow for determining the GI50 of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound activity | - Incorrect compound dilution or degradation.- Cell line is not sensitive to MetAP-2 inhibition.- Insufficient incubation time. | - Prepare fresh dilutions of this compound from a new stock.- Confirm the sensitivity of your cell line from literature or by testing a known sensitive line (e.g., HUVEC) in parallel.- Extend the incubation period, ensuring it covers several cell doubling times. |
| High variability between replicates | - Uneven cell seeding.- Edge effects in the multi-well plate.- Inconsistent compound addition. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.- Use a multichannel pipette for consistent liquid handling. |
| Observed cytotoxicity instead of cytostasis | - Off-target effects at high concentrations.- Cell line may be prone to apoptosis upon G1 arrest. | - Perform a dose-response curve to identify the optimal concentration range for cytostatic effects.- Analyze for markers of apoptosis (e.g., Annexin V staining) to confirm the mechanism of cell death. |
| Inconsistent results in angiogenesis assays | - Heterogeneity of primary endothelial cells.- Non-endothelial cells forming tube-like structures.- Variability in Matrigel polymerization. | - Use endothelial cells at a low passage number.- Confirm the endothelial identity of tube-forming cells using specific markers.- Ensure Matrigel is thawed and polymerized according to the manufacturer's protocol.[12] |
References
- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 2. METAP2 - Wikipedia [en.wikipedia.org]
- 3. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Methionine Aminopeptidase-2 (MetAP-2) Inhibitors: PPI-2458 vs. TNP-470
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and toxicity of two prominent MetAP-2 inhibitors, PPI-2458 and TNP-470. Both are synthetic analogues of fumagillin and function by irreversibly inhibiting MetAP-2, a key enzyme involved in angiogenesis and cell proliferation.[1] While TNP-470 was one of the first anti-angiogenic agents to enter clinical trials, its development has been hampered by dose-limiting toxicities.[2] this compound was subsequently developed as a next-generation MetAP-2 inhibitor with a potentially improved safety profile.[3] This document summarizes key experimental data to aid in the evaluation of these two compounds for research and drug development purposes.
Efficacy
Both this compound and TNP-470 have demonstrated potent anti-proliferative and anti-angiogenic activity in a variety of preclinical models.
In Vitro Efficacy
This compound has shown potent growth inhibition in various cancer cell lines, particularly in non-Hodgkin's lymphoma (NHL). In a study by Cooper et al. (2006), this compound inhibited the growth of several germinal center-derived NHL cell lines with GI50 values in the nanomolar range. For TNP-470, studies have reported its cytotoxic effects on a range of human neoplastic cell lines, with IC50 values typically in the micromolar range.
Table 1: In Vitro Efficacy of this compound in Non-Hodgkin's Lymphoma Cell Lines
| Cell Line | GI50 (nmol/L) |
| SR | 0.2 - 1.9 |
| Other NHL lines | 0.2 - 1.9 |
Data from Cooper et al. (2006)
Table 2: In Vitro Efficacy of TNP-470 in Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HL-60 (Leukemia) | 5 - 10 |
| ARH77 (Myeloma) | 5 - 10 |
| U266 (Myeloma) | >10 |
| CH-1 (Ovarian) | 10 - 15 |
| A2780 (Ovarian) | 10 - 15 |
| SKOV3 (Ovarian) | >40 |
| MDA-MB-231 (Breast) | 15 |
| MCF-7 (Breast) | 25 |
Data from Hrabac et al. (1999)
In Vivo Efficacy
Both compounds have demonstrated anti-tumor activity in xenograft models. Orally administered this compound has been shown to significantly inhibit tumor growth in an SR NHL xenograft model, with tumor growth inhibition correlating with the inhibition of MetAP-2 in the tumor tissue. TNP-470 has also been shown to inhibit tumor growth in various xenograft models, including breast cancer and neuroblastoma.
Direct comparative in vivo studies are not available. The following tables summarize the findings from separate studies.
Table 3: In Vivo Efficacy of this compound in a Non-Hodgkin's Lymphoma Xenograft Model
| Animal Model | Treatment | Outcome |
| SR NHL xenograft in mice | Oral this compound (100 mg/kg) | >85% inhibition of tumor MetAP-2 and significant inhibition of tumor growth |
Data from Cooper et al. (2006)
Table 4: In Vivo Efficacy of TNP-470 in a Breast Cancer Xenograft Model
| Animal Model | Treatment | Outcome |
| JYG-A breast cancer xenograft in nude mice | Subcutaneous TNP-470 (50 mg/kg) | 50% reduction in tumor weight |
| MDA-MB-231 breast cancer xenograft in nude mice | Subcutaneous TNP-470 (50 mg/kg) | 49% reduction in tumor weight |
Data from Hori et al. (1997)
Toxicity
A key differentiator between this compound and TNP-470 is their toxicity profile, particularly concerning the central nervous system (CNS).
Preclinical Toxicity
A head-to-head comparative study in Sprague-Dawley rats demonstrated a significantly improved CNS toxicity profile for this compound compared to TNP-470.[4]
Table 5: Comparative CNS Toxicity of this compound and TNP-470 in Rats
| Compound | Dose (mg/kg, i.v. for 14 days) | Incidence of Seizures |
| This compound | 6 | 0% |
| 60 | 0% | |
| TNP-470 | 6 | 0% |
| 60 | 100% |
Data from Bernier et al. (2004)[4]
Clinical Toxicity of TNP-470
Clinical trials with TNP-470 have been limited by its neurotoxicity. The principal dose-limiting toxicities (DLTs) observed in patients were neurotoxic effects, including fatigue, vertigo, ataxia, and loss of concentration.[5]
Mechanism of Action and Signaling Pathway
Both this compound and TNP-470 are irreversible inhibitors of methionine aminopeptidase-2 (MetAP-2). Inhibition of MetAP-2 leads to cell cycle arrest in the G1 phase. This is mediated through the activation of the p53 tumor suppressor pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[6][7][8] This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inhibiting entry into the S phase of the cell cycle.
References
- 1. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting angiogenesis with a conjugate of HPMA copolymer and TNP-470 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel non-Hodgkin lymphoma murine model closer to the standard clinical scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor M8891 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PPI-2458 and Rituximab Efficacy in Non-Hodgkin's Lymphoma Xenograft Models
For Immediate Release
Waltham, MA – In the landscape of non-Hodgkin's lymphoma (NHL) therapeutics, two distinct mechanisms of action are represented by the methionine aminopeptidase-2 (MetAP-2) inhibitor, PPI-2458, and the well-established anti-CD20 monoclonal antibody, rituximab. This guide provides a comparative overview of their preclinical efficacy in NHL xenograft models, offering researchers, scientists, and drug development professionals a side-by-side look at the available experimental data.
Executive Summary
This report details the anti-tumor activity of this compound and rituximab in various NHL xenograft models. While a direct head-to-head comparison in the same experimental setting is not available in the reviewed literature, this guide synthesizes data from independent studies to provide a comprehensive assessment of each compound's performance. This compound demonstrates potent, dose-dependent inhibition of tumor growth in a germinal center-derived NHL xenograft model. Rituximab shows significant tumor growth inhibition and, in some instances, complete tumor eradication in various B-cell lymphoma xenograft models.
Efficacy of this compound in NHL Xenografts
This compound is a novel, orally active inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme highly expressed in germinal center B-cells and germinal center-derived NHL.[1] Inhibition of MetAP-2 by this compound has been shown to have potent antiproliferative effects on NHL cells both in vitro and in vivo.[1][2]
Quantitative Efficacy Data: this compound
| Xenograft Model | Cell Line | Treatment | Dosing Schedule | Outcome | Citation |
| Subcutaneous | SR (Human NHL) | Vehicle (control) | Orally, every other day | - | [3] |
| Subcutaneous | SR (Human NHL) | This compound (10 mg/kg) | Orally, every other day | Significant tumor growth inhibition | [3] |
| Subcutaneous | SR (Human NHL) | This compound (30 mg/kg) | Orally, every other day | Dose-dependent tumor growth inhibition | [3] |
| Subcutaneous | SR (Human NHL) | This compound (100 mg/kg) | Orally, every other day | >85% inhibition of tumor MetAP-2, significant tumor growth inhibition | [1][3] |
Efficacy of Rituximab in NHL Xenografts
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-cells.[4] Its mechanisms of action include antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and induction of apoptosis.[4] Rituximab is a cornerstone of therapy for many B-cell NHL subtypes.
Quantitative Efficacy Data: Rituximab
| Xenograft Model | Cell Line | Treatment | Dosing Schedule | Outcome | Citation |
| Subcutaneous | Ramos (Burkitt's Lymphoma) | Rituximab (200 µ g/mouse ) | Intravenously, every 3 days for 4 doses | Substantial inhibition of tumor growth | [5] |
| Subcutaneous | DoHH-2 (Follicular Lymphoma) | Rituximab (10 mg/kg) | Not specified | 99% tumor growth inhibition | [6] |
| Subcutaneous | Ramos (Burkitt's Lymphoma) | Rituximab (200 µ g/week ) | Intraperitoneally, for 4 weeks | Delayed tumor growth | [7] |
| Patient-Derived Xenograft (PDX) | B-cell Lymphoma | Rituximab (25 mg/kg) | Intraperitoneally, 3 times/week for 1 week | Completely impeded lymphoma growth | [8] |
Experimental Protocols
This compound in SR Xenograft Model
-
Cell Line: The human SR NHL cell line was used.[1]
-
Animal Model: Not explicitly specified in the provided text, but typically immunodeficient mice (e.g., SCID or nude mice) are used for xenograft studies.
-
Tumor Implantation: SR cells were implanted subcutaneously.[1]
-
Treatment: Mice with established tumors were treated orally every other day with this compound at doses of 10, 30, or 100 mg/kg.[3]
-
Endpoint Measurement: Tumor growth was monitored, and at the end of the study, tumors were analyzed for MetAP-2 inhibition.[1][3]
Rituximab in Ramos and DoHH-2 Xenograft Models
-
Cell Lines: Ramos (Burkitt's lymphoma) and DoHH-2 (follicular lymphoma) human cell lines were used.[5][6]
-
Animal Model: SCID mice were used for the Ramos and DoHH-2 xenografts.[5]
-
Tumor Implantation: Cells were injected subcutaneously into the flank of the mice.[5]
-
Treatment:
-
Endpoint Measurement: Tumor volume was measured regularly to assess tumor growth inhibition.[5][6]
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's mechanism of action is the direct inhibition of the MetAP-2 enzyme. This inhibition disrupts normal cellular processes that are dependent on MetAP-2, leading to a cytostatic effect and inhibition of proliferation in sensitive tumor cells.
Figure 1: this compound inhibits MetAP-2, leading to the suppression of cell proliferation.
Rituximab Signaling Pathway
Rituximab binds to the CD20 antigen on B-cells, triggering a cascade of events that lead to cell death. This includes the inhibition of key survival signaling pathways such as the NF-κB pathway, resulting in the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9][10]
Figure 2: Rituximab binding to CD20 inhibits the NF-κB pathway, reducing Bcl-xL and promoting apoptosis.
Experimental Workflow
The general workflow for evaluating the efficacy of these compounds in xenograft models is depicted below.
Figure 3: A generalized workflow for NHL xenograft studies.
Conclusion
Both this compound and rituximab demonstrate significant anti-tumor activity in preclinical NHL xenograft models. This compound, with its oral bioavailability and novel mechanism of action targeting MetAP-2, represents a promising therapeutic strategy. Rituximab remains a potent, clinically validated agent with a well-understood mechanism targeting the B-cell specific CD20 antigen. The data presented in this guide, while not from direct comparative studies, provide a valuable resource for understanding the preclinical efficacy of these two distinct therapeutic agents. Further studies directly comparing these agents in the same NHL xenograft models would be beneficial for a more definitive assessment of their relative efficacy.
References
- 1. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Rituximab: a review of its use in non-Hodgkin's lymphoma and chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Rituximab Treatment Prevents Lymphoma Onset in Gastric Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rituximab (chimeric anti-CD20 monoclonal antibody) inhibits the constitutive nuclear factor-{kappa}B signaling pathway in non-Hodgkin's lymphoma B-cell lines: role in sensitization to chemotherapeutic drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head In Vitro Comparison of MetAP-2 Inhibitors: Fumagillin and TNP-470
A detailed analysis for researchers, scientists, and drug development professionals on the in vitro efficacy of two key Methionine Aminopeptidase-2 (MetAP-2) inhibitors.
This guide provides a comprehensive in vitro comparison of two well-characterized MetAP-2 inhibitors: the natural product Fumagillin and its synthetic analog, TNP-470. Both compounds are known for their potent anti-angiogenic properties, primarily through the inhibition of MetAP-2, a key enzyme in protein modification and endothelial cell proliferation. This document summarizes their comparative inhibitory activities, details the experimental protocols used for their evaluation, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of Fumagillin and its semi-synthetic analog TNP-470 has been evaluated through enzymatic and cell-based assays. TNP-470 was developed to improve upon the potency of Fumagillin. The following table summarizes the half-maximal inhibitory concentrations (IC50) for both compounds against MetAP-2 enzymatic activity and endothelial cell proliferation.
| Inhibitor | Target/Assay | Cell Line | IC50 |
| Fumagillin | MetAP-2 Enzymatic Activity | - | ~1.2 nM |
| TNP-470 | MetAP-2 Enzymatic Activity | - | ~0.6 nM |
| Fumagillin | Endothelial Cell Proliferation | Bovine Aortic Endothelial (BAE) Cells | ~3 pM |
| TNP-470 | Endothelial Cell Proliferation | Bovine Aortic Endothelial (BAE) Cells | ~1 pM |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
MetAP-2 Signaling Pathway
MetAP-2 plays a crucial role in the co-translational processing of nascent proteins by removing the N-terminal methionine. This action is essential for the proper function and maturation of numerous proteins involved in cell proliferation and survival. Inhibition of MetAP-2 disrupts this process, leading to a cascade of downstream effects that ultimately result in the suppression of angiogenesis. One of the key pathways affected is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which is a critical regulator of protein synthesis. MetAP-2 is also known to influence the ERK signaling pathway.
Caption: MetAP-2 Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate MetAP-2 inhibitors are provided below.
MetAP-2 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of compounds on the enzymatic activity of purified MetAP-2.
Materials:
-
Recombinant human MetAP-2 enzyme
-
Methionyl-Prolyl-Glycine (Met-Pro-Gly) or other suitable peptide substrate
-
Leucine aminopeptidase (LAP)
-
Leucine dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2)
-
Test compounds (Fumagillin, TNP-470) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, LAP, LDH, and NADH.
-
Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known MetAP-2 inhibitor).
-
Add the recombinant MetAP-2 enzyme to all wells except for the negative control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Met-Pro-Gly substrate to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the cleavage of the substrate by MetAP-2.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Endothelial Cell Proliferation Assay
This assay measures the cytostatic effect of the inhibitors on the growth of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., BAE cells)
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum for starvation
-
Test compounds (Fumagillin, TNP-470) dissolved in DMSO
-
Cell proliferation reagent (e.g., MTS, WST-1, or BrdU)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.
-
The next day, replace the medium with a basal medium containing a low percentage of serum and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Replace the starvation medium with a complete growth medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentrations and determine the IC50 value.
In Vitro Tube Formation Assay (Angiogenesis Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
Basal medium
-
Basement membrane extract (e.g., Matrigel®)
-
Test compounds (Fumagillin, TNP-470) dissolved in DMSO
-
24-well or 48-well cell culture plates
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled cell culture plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest HUVECs and resuspend them in basal medium containing the test compounds at various concentrations.
-
Seed the HUVEC suspension onto the polymerized matrix at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using an inverted microscope.
-
Capture images of the tube networks in each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the tube formation in the presence of inhibitors to the vehicle control to determine the anti-angiogenic effect.
Experimental Workflow: Tube Formation Assay
The following diagram illustrates the typical workflow for an in vitro tube formation assay.
Caption: In Vitro Tube Formation Assay Workflow.
PPI-2458: A Comparative Analysis of Metalloprotease Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metalloprotease inhibitor PPI-2458, focusing on its cross-reactivity with other metalloproteases. This compound is a potent and highly selective irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), a cobalt-dependent metalloenzyme crucial for protein synthesis and angiogenesis.[1][2][3] Its high degree of selectivity is a key characteristic, distinguishing it from other members of the fumagillin class of compounds, such as TNP-470, by offering an improved toxicity profile.[1][2]
While extensive research highlights the selectivity of this compound for MetAP-2, publicly available literature does not contain specific quantitative data from a broad panel screening against other metalloproteases like matrix metalloproteinases (MMPs) or A Disintegrin and Metalloproteinases (ADAMs). The information consistently emphasizes its potent and selective action against its intended target.
Potency and Selective Inhibition of MetAP-2
This compound demonstrates exceptional potency against MetAP-2 in various cell types. The concentration required to inhibit 50% of the enzyme's activity (IC50) is in the nanomolar range, indicating a strong inhibitory effect. This potent inhibition of MetAP-2 is directly linked to the anti-proliferative effects observed in cells that are sensitive to this compound.
| Cell Line | Target Enzyme | IC50 (nM) |
| Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis patients (HFLS-RA) | MetAP-2 | 0.04 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MetAP-2 | 0.2 |
| Normal Human Dermal Fibroblasts (NHDF-Ad) | MetAP-2 | 0.2 |
Signaling Pathway of MetAP-2 Inhibition
The primary mechanism of action for this compound involves the irreversible inhibition of MetAP-2. This enzyme is responsible for the cleavage of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation and function. By inhibiting MetAP-2, this compound disrupts these downstream processes, ultimately leading to the suppression of cell proliferation and angiogenesis.
Experimental Protocols
While specific cross-reactivity data for this compound is limited, a general methodology for assessing the selectivity of a metalloprotease inhibitor involves screening against a panel of purified enzymes.
General Protocol for Assessing Metalloprotease Inhibitor Selectivity:
-
Enzyme and Substrate Preparation:
-
Obtain a panel of purified recombinant human metalloproteases (e.g., various MMPs, ADAMs, and ADAMTSs).
-
Prepare a corresponding fluorescently quenched peptide substrate for each enzyme that is cleaved in the active site.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the assay buffer, the inhibitor at various concentrations, and the purified enzyme.
-
Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding the specific fluorescent substrate.
-
Monitor the increase in fluorescence over time using a microplate reader. The fluorescence signal is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value for each enzyme by fitting the data to a dose-response curve.
-
A higher IC50 value indicates lower inhibition and thus higher selectivity of the inhibitor for its primary target.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening a compound against a panel of metalloproteases to determine its selectivity profile.
Conclusion
References
A Comparative Analysis of PPI-2458 and Other Fumagillin Derivatives as MetAP-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PPI-2458 with its parent compound, fumagillin, and its predecessor, TNP-470 (also known as AGM-1470). These compounds are all potent, irreversible inhibitors of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for angiogenesis and cell proliferation. This comparison focuses on their mechanism of action, in vitro and in vivo efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: Targeting MetAP-2 to Inhibit Angiogenesis
Fumagillin and its derivatives share a common mechanism of action: the irreversible inhibition of MetAP-2.[1][2] This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.[2] By covalently binding to a histidine residue in the active site of MetAP-2, these compounds effectively block its enzymatic activity.[3]
The inhibition of MetAP-2 disproportionately affects proliferating endothelial cells, leading to cell cycle arrest in the G1 phase.[2] This cytostatic effect is the primary basis for the anti-angiogenic properties of these compounds.[3] The downstream signaling cascade involves the inhibition of retinoblastoma gene product (pRb) phosphorylation and the suppression of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4.[2] Furthermore, studies on TNP-470 have revealed that its anti-angiogenic activity is mediated through the p53 and p21/WAF1 pathways, leading to endothelial cell growth arrest.[4][5][6][7]
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PPI-2458's Anti-proliferative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative activity of PPI-2458, a novel inhibitor of methionine aminopeptidase-2 (MetAP-2), against other relevant compounds. The information is intended to provide researchers, scientists, and drug development professionals with objective data to evaluate the potential of this compound in oncology and other therapeutic areas. This document summarizes key experimental data, details underlying methodologies, and visualizes the relevant biological pathways and workflows.
Introduction to this compound and MetAP-2 Inhibition
This compound is a proprietary small molecule belonging to the fumagillin class of compounds that acts as a potent and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2).[1] MetAP-2 is a metalloprotease responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[2] Inhibition of MetAP-2 has been shown to disrupt angiogenesis and induce cell cycle arrest in proliferating cells, making it a compelling target for anti-cancer therapies.[3][4] this compound has demonstrated significant anti-proliferative activity in various cancer models and has been noted for its improved pharmacokinetic and toxicity profile compared to earlier fumagillin derivatives.[1]
Comparative Anti-proliferative Activity
The anti-proliferative potency of this compound has been evaluated in numerous studies. This section presents available data on this compound and compares it with other MetAP-2 inhibitors, namely its parent compound TNP-470 and another fumagillin analog, CKD-732.
Data Presentation
| Compound | Cell Line | Cancer Type | GI50 (nmol/L) | Source |
| This compound | SR | Non-Hodgkin's Lymphoma | 0.5 | [5] |
| SU-DHL-16 | Non-Hodgkin's Lymphoma | 1.9 | [5] | |
| Other NHL Lines | Non-Hodgkin's Lymphoma | 0.2 - 1.9 | [6] | |
| TNP-470 | HL-60 | Leukemia | 5,000 - 10,000 | [7] |
| ARH77 | Myeloma | 5,000 - 10,000 | [7] | |
| U266 | Myeloma | >10,000 | [7] | |
| CH-1 | Ovarian Cancer | 10,000 - 15,000 | [7] | |
| A2780 | Ovarian Cancer | 10,000 - 15,000 | [7] | |
| MDA-MB-231 | Breast Cancer | 15,000 | [7] | |
| MCF-7 | Breast Cancer | 25,000 | [7] | |
| KPL-1 | Breast Cancer | 35,000,000 (35 µg/ml) | [8] | |
| Glioma Cell Lines | Glioma | 10,000,000 - 30,000,000 (10-30 µg/ml) | [9] |
In Vivo Comparative Data:
While direct in vitro comparative GI50 data is limited, in vivo studies have provided some insights. One study on the anti-tumor effects of CKD-732 in various human tumor xenograft models showed that its activity was comparable to TNP-470 and stronger than fumagillin at the highest doses tested.
Mechanism of Action: MetAP-2 Signaling Pathway
The anti-proliferative effects of this compound and other fumagillin analogs are mediated through the inhibition of MetAP-2, which leads to a cascade of events culminating in cell cycle arrest. The binding of this compound to MetAP-2 is irreversible and results in the inactivation of the enzyme. This prevents the removal of N-terminal methionine from specific protein substrates, leading to the accumulation of unprocessed proteins. This accumulation is thought to trigger a cellular stress response that activates the p53 tumor suppressor pathway. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). p21 binds to and inhibits cyclin/CDK complexes, primarily Cyclin E/CDK2, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for DNA synthesis and cell cycle progression. The net result is a G1 phase cell cycle arrest and a cytostatic, rather than cytotoxic, effect on the cells.[4]
Caption: MetAP-2 inhibition by this compound leads to G1 cell cycle arrest.
Experimental Protocols
This section provides a detailed methodology for a common assay used to assess the anti-proliferative activity of compounds like this compound.
Bromodeoxyuridine (BrdU) Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and comparator compounds
-
BrdU labeling solution (10 mM stock in DMSO, diluted to 10 µM in culture medium)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Anti-BrdU antibody
-
Secondary antibody: Fluorescently labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Phosphate-buffered saline (PBS)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.
-
Fixation: Remove the culture medium and fix the cells with the fixation solution for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization buffer for 10-20 minutes at room temperature.
-
DNA Denaturation: Wash the cells with PBS and then treat with the DNA denaturation solution for 10-30 minutes at room temperature to expose the incorporated BrdU.
-
Neutralization: Remove the denaturation solution and neutralize the cells with the neutralization buffer for 5-10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding with the blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Wash the cells with PBS and acquire data using a fluorescence microplate reader or by imaging with a fluorescence microscope.
-
Data Analysis: The proliferation rate is determined by the fluorescence intensity of the incorporated BrdU. The GI50 value is calculated by plotting the percentage of proliferation inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the BrdU cell proliferation assay.
Conclusion
This compound is a highly potent inhibitor of MetAP-2 with significant anti-proliferative activity against a range of cancer cell lines, particularly those of non-Hodgkin's lymphoma.[5][6] Its mechanism of action, involving the induction of G1 cell cycle arrest through the p53/p21 pathway, is well-characterized. While direct comparative in vitro studies with other MetAP-2 inhibitors like TNP-470 and CKD-732 are limited, the available data suggests that this compound possesses a favorable potency and an improved safety profile, particularly concerning CNS toxicity when compared to TNP-470. Further head-to-head studies would be beneficial to definitively establish the comparative efficacy of this compound. The experimental protocols and pathway information provided in this guide offer a framework for researchers to conduct their own evaluations and further explore the therapeutic potential of this promising compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methionine aminopeptidase 2 and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel methionine aminopeptidase-2 inhibitor, this compound, inhibits non-Hodgkin's lymphoma cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiogenesis inhibitor TNP-470: cytotoxic effects on human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor growth and metastasis by angiogenesis inhibitor TNP-470 on breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-proliferative effects of TNP-470 on human malignant glioma in vivo: potent inhibition of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Overview and Comparative Landscape of PPI-2458 for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PPI-2458, an irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), has demonstrated significant promise in preclinical studies for the treatment of rheumatoid arthritis (RA). Its unique mechanism of action, targeting the proliferation of key cell types involved in RA pathogenesis, suggests a potential role in combination with standard-of-care Disease-Modifying Antirheumatic Drugs (DMARDs). This guide provides a comprehensive overview of the preclinical data for this compound and a comparative analysis with established DMARDs, highlighting its distinct therapeutic approach.
Disclaimer: All data presented for this compound is based on preclinical studies. To date, no clinical trial data for this compound in rheumatoid arthritis, alone or in combination with DMARDs, has been publicly released. The clinical efficacy and safety of this compound in humans have not been established.
Introduction to this compound
This compound is a small molecule that selectively and irreversibly inhibits MetAP-2, an enzyme crucial for the post-translational modification of proteins.[1] In the context of rheumatoid arthritis, the therapeutic rationale for inhibiting MetAP-2 lies in its ability to control the proliferation of human fibroblast-like synoviocytes (HFLS-RA) and endothelial cells, both of which are central to the synovial hyperplasia and angiogenesis characteristic of the disease.[1][2]
Mechanism of Action
The primary mechanism of this compound involves the covalent modification of the active site of MetAP-2, leading to its irreversible inhibition.[3] This enzymatic blockade results in the anti-proliferative effects observed in key cell types implicated in RA pathology. A distinguishing feature of this compound is that it does not directly inhibit the secretion of inflammatory mediators such as IL-6 and VEGF from activated HFLS-RA, setting it apart from many current anti-inflammatory and anti-cytokine therapies.[1][3] This unique mode of action provides a strong rationale for its potential use in combination with conventional and biologic DMARDs that target inflammatory pathways.[4]
Preclinical Efficacy of this compound
In vitro and in vivo preclinical studies have provided the foundational evidence for the potential of this compound in treating rheumatoid arthritis.
In Vitro Studies
This compound has demonstrated potent anti-proliferative activity against human fibroblast-like synoviocytes derived from RA patients (HFLS-RA) and human umbilical vein endothelial cells (HUVEC).[1]
| Cell Line | GI₅₀ (Growth Inhibitory Concentration 50%) | Maximum Inhibition | Reference |
| HFLS-RA | 0.04 nM | >95% at 1 nM | [1] |
| HUVEC | 0.2 nM | >95% at 1 nM | [1] |
Table 1: In Vitro Anti-proliferative Activity of this compound
In Vivo Animal Models
In a rat model of peptidoglycan-polysaccharide (PG-PS)-induced arthritis, orally administered this compound significantly reduced paw swelling and improved the histopathology of tarsal joints, including a notable improvement in bone structure.[2][5] The anti-inflammatory effects were observed when the compound was administered after the onset of chronic disease.[1]
| Animal Model | Key Findings | Reference |
| Rat PG-PS-induced arthritis | - Significant attenuation of paw swelling. - Complete alleviation of ankle swelling. - Improved histopathology of tarsal joints and bone structure. | [1][2][5] |
Table 2: In Vivo Efficacy of this compound in a Rat Arthritis Model
Comparison with Standard-of-Care DMARDs
A direct clinical comparison between this compound and standard-of-care DMARDs is not possible due to the lack of clinical trial data for this compound. However, a comparison of their mechanisms and established clinical efficacy provides a framework for understanding the potential positioning of this compound.
Standard-of-care DMARDs are broadly categorized into conventional synthetic DMARDs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).
| Drug Class | Examples | Mechanism of Action | Established Clinical Efficacy (ACR20 Response Rates) |
| csDMARDs | Methotrexate, Leflunomide, Sulfasalazine, Hydroxychloroquine | Varied; generally interfere with DNA synthesis and have anti-inflammatory and immunomodulatory effects. | Methotrexate: ~60% in DMARD-naïve patients.[6] |
| bDMARDs (TNF inhibitors) | Adalimumab, Etanercept, Infliximab | Neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. | Combination with Methotrexate: ~70% in DMARD-naïve patients.[4] |
| bDMARDs (IL-6 inhibitors) | Tocilizumab, Sarilumab | Block the IL-6 receptor, inhibiting a key inflammatory signaling pathway. | Combination with Methotrexate: Can show significant advantage over methotrexate alone.[4] |
| tsDMARDs (JAK inhibitors) | Tofacitinib, Baricitinib, Upadacitinib | Inhibit Janus kinases, intracellular enzymes that mediate cytokine signaling. | Can be effective as monotherapy or in combination with methotrexate.[7] |
| MetAP-2 Inhibitor | This compound | Inhibits methionine aminopeptidase-2, leading to anti-proliferative effects on synoviocytes and endothelial cells. | N/A (No clinical data available) |
Table 3: Comparison of this compound with Standard-of-Care DMARDs
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of the findings.
In Vitro Cell Proliferation Assay
-
Cell Lines: Human fibroblast-like synoviocytes from RA patients (HFLS-RA), Human Umbilical Vein Endothelial Cells (HUVEC), and Normal Human Dermal Fibroblasts-Adult (NHDF-Ad).
-
Treatment: Cells were incubated with increasing concentrations of this compound.
-
Assay: Cell proliferation was measured using a suitable method, such as the CyQUANT® Cell Proliferation Assay Kit.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI₅₀) was calculated.
In Vivo Peptidoglycan-Polysaccharide (PG-PS)-Induced Arthritis Model
-
Animal Model: Female Lewis rats.
-
Induction of Arthritis: A single intraperitoneal injection of PG-PS.
-
Treatment: Oral administration of this compound or vehicle control, initiated after the onset of chronic disease.
-
Efficacy Endpoints:
-
Measurement of paw swelling (volume).
-
Histopathological analysis of tarsal joints to assess inflammation, cartilage damage, and bone erosion.
-
Future Perspectives and Rationale for Combination Therapy
The distinct anti-proliferative mechanism of this compound, which does not directly target inflammatory cytokine production, presents a compelling case for its use in combination with existing DMARDs.[1][4] By targeting synovial hyperplasia and angiogenesis, this compound could potentially offer a synergistic effect when combined with agents that primarily target inflammatory signaling pathways. This dual-pronged approach could lead to improved clinical outcomes, including reduced joint damage and enhanced rates of remission.
Further investigation through well-designed clinical trials is imperative to ascertain the safety and efficacy of this compound, both as a monotherapy and in combination with standard-of-care DMARDs, for the treatment of rheumatoid arthritis. The preclinical data strongly support the continued development of this novel therapeutic agent.
References
- 1. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of methionine aminopeptidase type-2, this compound, ameliorates the pathophysiological disease processes of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Efficacy and Safety of Mainstream Medications for Patients With cDMARD-Naïve Rheumatoid Arthritis: A Network Meta-Analysis [frontiersin.org]
- 5. ijmscrr.in [ijmscrr.in]
- 6. Methotrexate treatment strategies for rheumatoid arthritis: a scoping review on doses and administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What drugs are in development for Rheumatoid Arthritis? [synapse.patsnap.com]
Validating PPI-2458's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the mechanism of action of PPI-2458, a selective and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). By examining evidence from knockout (KO) and knockdown studies of the MetAP-2 gene, we aim to provide a clear understanding of how these genetic models confirm the on-target effects of this compound and related MetAP-2 inhibitors.
Introduction to this compound and its Target: MetAP-2
This compound is a fumagillin-class compound that specifically and irreversibly inhibits methionine aminopeptidase-2 (MetAP-2).[1][2][3] MetAP-2 is a crucial enzyme responsible for cleaving the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[4] Inhibition of MetAP-2 has been shown to suppress cell proliferation and angiogenesis (the formation of new blood vessels), both of which are critical for tumor growth and the progression of inflammatory diseases like rheumatoid arthritis.[1][3][4] this compound has been investigated for the treatment of non-Hodgkin's lymphoma, solid tumors, and rheumatoid arthritis, demonstrating a more favorable toxicity profile compared to its parent compound, TNP-470.[1][2][3]
Validating the Target: The Power of Knockout Models
To unequivocally validate that the therapeutic effects of a drug are due to its interaction with its intended target, genetic knockout or knockdown models are invaluable tools. By removing or reducing the expression of the target protein (in this case, MetAP-2), researchers can observe if the resulting biological phenotype mimics the effects of the drug. A strong correlation between the genetic knockout phenotype and the pharmacological effects of the inhibitor provides compelling evidence for the drug's on-target mechanism of action.
Comparative Data: MetAP-2 Inhibition vs. Genetic Knockout
The following table summarizes key experimental findings from studies utilizing MetAP-2 inhibitors and MetAP-2 knockout/knockdown models. This direct comparison highlights the phenotypic similarities, thereby validating the on-target activity of this class of inhibitors.
| Biological Process | Effect of MetAP-2 Inhibitors (TNP-470, Fumagillin) | Effect of MetAP-2 Knockout/Knockdown | Supporting Evidence |
| Endothelial Cell Proliferation | Potent inhibition of endothelial cell growth. | Suppression of endothelial cell proliferation.[3] | Studies show that endothelial cells are highly sensitive to MetAP-2 inhibitors, and genetic knockdown of MetAP-2 in these cells recapitulates this anti-proliferative effect.[3] |
| Angiogenesis/Vasculogenesis | Strong anti-angiogenic effects in vivo. | Abnormal vascular development in conditional knockout mice.[3] | Targeted deletion of the MetAP-2 gene in the hemangioblast lineage results in embryonic lethality due to severe vascular defects, confirming the essential role of MetAP-2 in blood vessel formation.[3] |
| Tumor Cell Vasculogenic Mimicry (VM) | Significant suppression of VM in various cancer cell lines. | Attenuation of VM in MetAP-2 knockout cancer cells.[1][4] | In human fibrosarcoma cells (HT1080), both treatment with MetAP-2 inhibitors and CRISPR/Cas9-mediated knockout of MetAP-2 resulted in a marked reduction in their ability to form vessel-like structures.[1][4] |
| Tumor Cell Migration | Decreased cancer cell migration. | Reduced cell migration in MetAP-2 knockout cancer cells.[1] | Wound-healing assays demonstrate that both pharmacological inhibition and genetic deletion of MetAP-2 impair the migratory capacity of HT1080 fibrosarcoma cells.[1] |
| Tumor Growth in vivo | Inhibition of tumor growth in various xenograft models.[5] | Knockdown of MetAP2 suppresses subcutaneous tumor growth in xenograft mice.[6] | The anti-tumor efficacy of MetAP-2 inhibitors in preclinical cancer models aligns with the reduced tumorigenicity observed upon genetic silencing of MetAP-2.[5][6] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the MetAP-2 signaling pathway and the experimental workflow for validating drug mechanism of action using knockout models.
Caption: MetAP-2's role in protein maturation and downstream effects.
Caption: Workflow for comparing genetic knockout with pharmacological inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of MetAP-2 as a therapeutic target.
CRISPR/Cas9-Mediated Knockout of MetAP-2 in HT1080 Cells
-
Objective: To generate a stable MetAP-2 knockout human fibrosarcoma cell line to study the genetic loss-of-function phenotype.
-
Methodology:
-
gRNA Design: A specific guide RNA (gRNA) targeting an exon of the human MetAP-2 gene was designed and cloned into a lentiCRISPRv2 vector co-expressing Cas9 nuclease.
-
Lentiviral Production and Transduction: The lentiCRISPRv2-MetAP2 plasmid was co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles. HT1080 cells were then transduced with the collected virus.
-
Selection and Clonal Isolation: Transduced cells were selected with puromycin. Single-cell clones were isolated by limiting dilution.
-
Validation of Knockout: Successful knockout of the MetAP-2 gene in isolated clones was confirmed by Western blot analysis to verify the absence of the MetAP-2 protein.[1]
-
In Vitro Vasculogenic Mimicry (VM) Assay
-
Objective: To assess the ability of cancer cells to form vessel-like networks in vitro.
-
Methodology:
-
Plate Coating: 96-well plates were coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: MetAP-2 knockout HT1080 cells and control cells were seeded onto the Matrigel-coated plates. For pharmacological studies, wild-type cells were treated with MetAP-2 inhibitors (e.g., fumagillin, TNP-470) prior to or during the assay.
-
Incubation and Imaging: Cells were incubated for several hours to allow for the formation of tube-like structures. The formation of these networks was observed and photographed using a microscope.
-
Quantification: The degree of VM was quantified by counting the number of tubes or measuring the total tube length in multiple fields of view.[1]
-
Wound-Healing (Scratch) Assay for Cell Migration
-
Objective: To evaluate the migratory capacity of cells in a two-dimensional space.
-
Methodology:
-
Cell Monolayer: MetAP-2 knockout and control HT1080 cells were grown to confluence in culture plates.
-
Creating the "Wound": A sterile pipette tip was used to create a linear scratch in the cell monolayer.
-
Treatment and Imaging: The medium was replaced (with or without MetAP-2 inhibitors for pharmacological arms). The "wound" area was imaged at time zero and at subsequent time points (e.g., 6, 12 hours).
-
Analysis: The rate of cell migration was determined by measuring the closure of the scratch area over time.[1]
-
Conditional Knockout Mouse Model of MetAP-2
-
Objective: To study the in vivo role of MetAP-2 in a tissue-specific manner, bypassing the embryonic lethality of a full knockout.
-
Methodology:
-
Generation of Floxed Allele: A targeting vector was constructed to flank a critical exon of the MetAP-2 gene with loxP sites ("floxed"). This vector was introduced into embryonic stem (ES) cells.
-
Generation of Chimeric Mice: Successfully targeted ES cells were injected into blastocysts to generate chimeric mice.
-
Breeding Strategy: Chimeric mice were bred to establish a line of mice carrying the floxed MetAP-2 allele. These mice were then crossed with a strain expressing Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active in the hemangioblast lineage).
-
Phenotypic Analysis: The resulting offspring, with tissue-specific deletion of MetAP-2, were analyzed for developmental and physiological abnormalities, particularly in the targeted tissue (e.g., vascular development).[3]
-
Conclusion
References
- 1. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pnas.org [pnas.org]
- 4. Methionine aminopeptidase‑2 is a pivotal regulator of vasculogenic mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression Changes Induced by the MetAP-2 Inhibitor PPI-2458 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by PPI-2458, a potent, orally active, and irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2). Due to the limited availability of public gene expression data specifically for this compound, this guide draws comparisons with the well-studied, structurally related MetAP-2 inhibitor TNP-470 and other compounds in its class to infer the molecular mechanisms of action.
Introduction to this compound and MetAP-2 Inhibition
This compound belongs to the fumagillin class of molecules that target and inhibit MetAP-2, an enzyme crucial for the post-translational modification of proteins.[1] Inhibition of MetAP-2 has been shown to prevent abnormal cell growth and the formation of new blood vessels (angiogenesis), which are key processes in diseases like cancer and rheumatoid arthritis.[1][2] Preclinical studies have indicated that this compound exhibits potent pharmacological activity with an improved toxicity profile compared to earlier fumagillin derivatives.[1] It has been investigated for the treatment of non-Hodgkin's lymphoma and rheumatoid arthritis.[2]
The anti-proliferative effects of MetAP-2 inhibitors are primarily mediated through cell cycle arrest. This guide will delve into the known gene expression changes that underpin this mechanism, drawing on data from related MetAP-2 inhibitors to provide a comprehensive overview.
Comparative Gene Expression Data
While specific microarray or RNA-sequencing data for this compound is not publicly available, studies on the closely related MetAP-2 inhibitor, TNP-470, and other inhibitors like the compound BL6, provide insights into the expected gene expression alterations.
The primary mechanism of action for this class of drugs is the induction of cell cycle arrest, which is reflected in the upregulation of key tumor suppressor genes and the downregulation of genes involved in cell proliferation.
| Gene | Compound | Cell Type | Change in Expression | Method | Reference |
| p53 | TNP-470 | Endothelial Cells | Upregulation | Western Blot | [3][4] |
| p21 (CDKN1A) | TNP-470 | Endothelial Cells | Upregulation | Western Blot, RT-PCR | [3][4] |
| MetAP2 | BL6 | 3T3-L1 Adipocytes | Downregulation | qRT-PCR | |
| FAS | BL6 | 3T3-L1 Adipocytes | Downregulation | qRT-PCR | |
| SREBP1 | BL6 | 3T3-L1 Adipocytes | Downregulation | qRT-PCR | |
| C/EBPα | BL6 | 3T3-L1 Adipocytes | Downregulation | qRT-PCR | |
| Adiponectin | BL6 | 3T3-L1 Adipocytes | Downregulation | qRT-PCR |
Signaling Pathway of MetAP-2 Inhibition
The inhibition of MetAP-2 by compounds like this compound and TNP-470 triggers a signaling cascade that leads to cell cycle arrest, primarily in the G1 phase. This is achieved through the activation of the p53 tumor suppressor pathway. The diagram below illustrates this proposed mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of MetAP-2 inhibitors.
Cell Proliferation Assay
This assay is used to determine the effect of a compound on the growth of a cell population.
Methodology:
-
Cell Seeding: Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well in complete medium and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the MetAP-2 inhibitor (e.g., this compound, TNP-470) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of inhibition. The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated from the dose-response curve.
Gene Expression Analysis by RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the changes in the expression levels of specific genes.
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with the MetAP-2 inhibitor or vehicle control for a specified time (e.g., 24 hours). Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): The qPCR is performed in a real-time PCR system using a SYBR Green-based detection method. Gene-specific primers for the target genes (e.g., p53, p21) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
In the absence of direct, publicly available gene expression datasets for this compound, this guide provides a comparative framework based on the known molecular effects of the broader class of MetAP-2 inhibitors. The available evidence strongly suggests that this compound, like its analog TNP-470, exerts its anti-proliferative effects through the upregulation of the p53/p21 signaling pathway, leading to G1 cell cycle arrest. Further studies involving transcriptomic and proteomic analyses of cells treated with this compound are warranted to provide a more detailed and direct comparison of its effects on global gene and protein expression. The experimental protocols provided herein offer a standardized approach for conducting such comparative studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of PPI-2458 with other cancer therapies
For Immediate Release
A comprehensive review of preclinical data reveals the significant synergistic potential of PPI-2458, a novel methionine aminopeptidase-2 (MetAP-2) inhibitor, when used in combination with standard chemotherapeutic agents for the treatment of non-Hodgkin's lymphoma (NHL). This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of this compound's performance, both as a monotherapy and in combination, supported by available experimental data.
This compound, a proprietary molecule from the fumagillin class, targets the MetAP-2 enzyme, leading to the inhibition of both abnormal cell growth and the formation of new blood vessels (angiogenesis), crucial processes for tumor development.[1] Preclinical in vivo models have demonstrated that the anti-tumor activity of this compound is dose-dependent and directly correlates with the inhibition of the MetAP-2 enzyme in tumor tissue.[1]
Synergistic Effects with Chemotherapy in Non-Hodgkin's Lymphoma
A key finding from preclinical studies is the synergistic activity of this compound with several chemotherapeutic agents routinely used in the treatment of NHL.[1] While specific quantitative data on the synergistic effects with individual agents from peer-reviewed publications are limited in the public domain, the consistent reporting of this synergy in preclinical models underscores the potential of this compound to enhance existing treatment regimens.
The mechanism of action of this compound, targeting both tumor cell proliferation and angiogenesis, provides a strong rationale for its use in combination therapy. By inhibiting MetAP-2, this compound can create a tumor microenvironment that is more susceptible to the cytotoxic effects of traditional chemotherapy.
In Vitro and In Vivo Efficacy of this compound Monotherapy
Preclinical studies have established the potent anti-proliferative activity of this compound against various NHL cell lines.
| Cell Line | GI₅₀ (nmol/L) | Reference |
| SR (Human NHL) | 0.5 | [2] |
| Several NHL lines | 0.2-1.9 | [2] |
In vivo studies using xenograft models of human NHL in mice have further demonstrated the significant anti-tumor activity of orally administered this compound. A notable study showed that this compound significantly inhibited SR tumor growth, which correlated with a greater than 85% inhibition of MetAP-2 in the tumor at a dose of 100 mg/kg.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its synergistic effects.
Experimental Protocols
While specific protocols for the synergistic studies with this compound are not publicly detailed, a general methodology based on published preclinical studies for similar compounds is provided below.
In Vitro Anti-Proliferative Assay
-
Cell Culture: Human non-Hodgkin's lymphoma (NHL) cell lines (e.g., SR, SU-DHL-16) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound, a selected chemotherapeutic agent, or a combination of both.
-
Incubation: Cells are incubated for a period of 4 to 6 days.
-
Assessment of Proliferation: Cell proliferation is measured using standard methods such as the MTT assay or by direct cell counting.
-
Data Analysis: The concentration-response curves for each treatment are determined, and the GI₅₀ (the concentration that causes 50% growth inhibition) is calculated. Synergism, additivity, or antagonism is determined using methods like the combination index (CI) analysis.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human NHL cells (e.g., SR) are implanted subcutaneously into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent. This compound is typically administered orally.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as measuring the level of MetAP-2 inhibition.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects and to assess the synergistic interaction between this compound and the chemotherapeutic agent.
Conclusion
The available preclinical evidence strongly suggests that this compound, through its unique mechanism of inhibiting MetAP-2, holds significant promise as a combination therapy partner in the treatment of non-Hodgkin's lymphoma. Its ability to target both tumor cell proliferation and angiogenesis provides a multi-pronged attack that can enhance the efficacy of standard chemotherapeutic agents. Further clinical investigation is warranted to fully elucidate the synergistic potential and optimal combination regimens of this compound in a clinical setting.
References
Independent Validation of PPI-2458 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on PPI-2458, a novel methionine aminopeptidase-2 (MetAP-2) inhibitor, with established alternative therapies for rheumatoid arthritis and non-Hodgkin's lymphoma. The information is compiled from publicly available preclinical and clinical data to support independent validation and further research.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound and its comparators. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between the cited sources.
Table 1: In Vitro Efficacy in Rheumatoid Arthritis Models
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA) | Proliferation Assay | GI₅₀ | 0.04 nM | [1][2] |
| This compound | Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | GI₅₀ | 0.2 nM | [1][2] |
| Methotrexate | Human Synovial Fibroblasts | Proliferation Assay | IC₅₀ | 0.37 µM | [3] |
Table 2: In Vivo Efficacy in a Rat Model of Rheumatoid Arthritis
| Compound | Animal Model | Dosing | Key Finding | Citation |
| This compound | Peptidoglycan-polysaccharide (PG-PS)-induced arthritis in rats | Therapeutic administration after disease onset | Significantly attenuated paw swelling | [1][2] |
| Methotrexate | Adjuvant-induced arthritis in rats | 150-600 µg/kg/week (oral) | Statistically significant suppression of paw inflammation | [4] |
Table 3: In Vitro Efficacy in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Various NHL cell lines | Proliferation Assay | GI₅₀ | 0.2-1.9 nmol/L | |
| Rituximab | Raji, Daudi (NHL cell lines) | Cell Cycle Analysis | Apoptosis Induction | Increased subG1 phase, indicating apoptosis | [5] |
Table 4: In Vivo Efficacy in a Non-Hodgkin's Lymphoma (NHL) Xenograft Model
| Compound | Animal Model | Dosing | Key Finding | Citation |
| This compound | NHL xenograft in mice | Dose-dependent | Inhibition of tumor growth correlated with MetAP-2 inhibition | [6] |
| Rituximab | Ramos lymphoma xenografts in SCID mice | 200 µg, Q3D x 4 (IV) | Substantially inhibited lymphoma growth | [7] |
Table 5: Comparative Toxicity Profile
| Compound | Key Toxicity Findings | Citation |
| This compound | Significantly improved CNS toxicity profile (lower incidence of seizures) compared to its parental compound, TNP-470.[1][8] | [1][8] |
| Methotrexate | Common side effects include gastrointestinal intolerance, nausea, stomatitis, and diarrhea. Can cause mild leukopenia, thrombocytopenia, and elevated transaminase levels.[9][10] | [9][10] |
| Rituximab | Infusion-related reactions are common. Grade 3 or 4 adverse reactions can include neutropenia, leukopenia, anemia, thrombocytopenia, and infections.[11] | [11] |
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
This protocol is a generalized representation based on standard methods. Specific parameters may have varied in the original studies.
-
Cell Culture: Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA) or Non-Hodgkin's Lymphoma (NHL) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (this compound, methotrexate, or rituximab) is prepared and added to the wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the control, and the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition) is calculated using a dose-response curve.
Peptidoglycan-Polysaccharide (PG-PS)-Induced Arthritis in Rats (General Protocol)
This protocol is a generalized representation based on established models.
-
Animals: Lewis rats are commonly used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intraperitoneal injection of peptidoglycan-polysaccharide (PG-PS) from Streptococcus pyogenes.
-
Treatment: Once arthritis is established (typically 10-14 days post-induction), animals are randomized into treatment groups. This compound or methotrexate is administered orally or via another appropriate route at specified doses and schedules. A control group receives the vehicle.
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring paw volume (plethysmometry) and clinical scoring of joint inflammation.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
Non-Hodgkin's Lymphoma (NHL) Xenograft Mouse Model (General Protocol)
This protocol is a generalized representation based on standard practices.
-
Animals: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human NHL cell lines (e.g., Ramos, Daudi) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers for subcutaneous models. For disseminated models, disease progression is monitored by bioluminescence imaging or clinical signs.
-
Treatment: Once tumors are established, mice are randomized into treatment groups. This compound or rituximab is administered at specified doses and schedules. A control group receives the vehicle.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or delay. Overall survival may also be assessed. At the end of the study, tumors are excised and weighed.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Arthritis Model
Caption: Workflow of the rat arthritis model.
Logical Relationship of this compound's Therapeutic Potential
Caption: Therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate inhibits proliferation but not interleukin 1 stimulated secretory activities of cultured human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the effect of low dose methotrexate on rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhanced pro-apoptotic activity of rituximab through IBTK silencing in non-Hodgkin lymphoma B-cells [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Complete eradication of human B-cell lymphoma xenografts using rituximab in combination with the immunocytokine L19-IL2 | Blood | American Society of Hematology [ashpublications.org]
- 8. A methionine aminopeptidase-2 inhibitor, this compound, for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term prospective trial of low-dose methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RITUXAN® (rituximab) Single-Arm Clinical Trial Results For NHL [rituxan-hcp.com]
A Comparative Guide to the Immunomodulatory Effects of PPI-2458 and Other Key Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug PPI-2458 and established immunomodulators—methotrexate, fingolimod, and rituximab. The comparison focuses on their mechanisms of action and their respective effects on various immune cell subsets. Due to the early stage of this compound's development, direct comparative studies on its broad immunophenotyping effects are not yet available. Therefore, this guide presents a combination of established experimental data for methotrexate, fingolimod, and rituximab, and inferred effects for this compound based on its known mechanism of action.
Executive Summary
This compound is an irreversible inhibitor of methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the proliferation of certain cell types. This mechanism suggests a more targeted anti-proliferative effect compared to the broader immunomodulatory actions of methotrexate, the lymphocyte trafficking inhibition of fingolimod, or the B-cell depleting action of rituximab. While data on this compound's impact on a wide array of immune cells is still emerging, its known effects on germinal center B-cells and endothelial cells point towards a potential role in modulating humoral immunity and inflammation at sites of neovascularization.
Comparative Analysis of Effects on Immune Cell Subsets
The following table summarizes the known and inferred effects of this compound, methotrexate, fingolimod, and rituximab on major immune cell populations. The effects of this compound are largely inferred from its mechanism of action and require experimental validation.
| Immune Cell Subset | This compound (Inferred/Observed) | Methotrexate (Observed) | Fingolimod (Observed) | Rituximab (Observed) |
| T-Lymphocytes | ||||
| Total T-Cells | Likely minimal direct effect on non-proliferating T-cells. May inhibit proliferation of activated T-cells. | Reduction in total T-lymphocyte count.[1] | Significant reduction in circulating T-cells, particularly naïve and central memory T-cells.[2][3] | No direct effect on T-cell numbers.[4] |
| CD4+ Helper T-Cells | May inhibit proliferation of activated Th1 and Th17 subsets. | No significant change in overall CD4+ T-cell counts in some studies.[5] Other studies show a decrease in Th1 cells. | Profound reduction in circulating CD4+ T-cells. | No significant change in CD4+ T-cell numbers.[4] |
| CD8+ Cytotoxic T-Cells | May inhibit proliferation of activated cytotoxic T-cells. | Significant decline in CD8+ IFNγ+ (Tc1) cells.[6] | Relative increase in the proportion of circulating CD8+ T-cells due to sequestration of other lymphocytes. | No direct effect. |
| Regulatory T-Cells (Tregs) | Unknown. | Does not appear to negatively impact Treg function or numbers.[7] | Increased frequency of circulating Tregs.[2] | No direct effect. |
| B-Lymphocytes | ||||
| Total B-Cells | Potent anti-proliferative activity on germinal center-derived B-cell lymphoma lines.[1] Reduction in germinal center size and number in vivo.[1][8] | Pronounced reduction in B-lymphocytes.[1] | Significant reduction in circulating B-cells.[9][10] | Profound depletion of circulating CD20+ B-cells.[4][11] |
| Naïve B-Cells | May inhibit proliferation. | Decrease in transitional B-cells.[12][13] | Increased proportion of naïve B-cells among the remaining circulating B-cells.[10] | Depletion. |
| Memory B-Cells | May inhibit proliferation of memory B-cells within germinal centers. | No significant effect on memory B-cells in some studies. | Reduced proportion of memory B-cells.[10] | Depletion of both unswitched and switched memory B-cells.[14][15] |
| Plasmablasts/Plasma Cells | Unknown. | Increased percentage of plasma cells among circulating B-cells.[16] | Does not deplete CD20-negative plasma cells.[11] | |
| Myeloid Cells | ||||
| Monocytes/Macrophages | Unknown. | May induce differentiation of monocytic tumor cells. | Inhibits reactivity of human monocytes.[9] | No direct effect. |
| Dendritic Cells | Unknown. | No clear data. | Reduced pro-inflammatory capabilities of antigen-presenting cells. | No direct effect. |
| Neutrophils | Unknown. | No significant direct effect on numbers. | No significant change in numbers. | No direct effect. |
| Other | ||||
| Natural Killer (NK) Cells | Unknown. | Unaffected by treatment.[1] | No significant change in numbers.[17] | Involved in ADCC mechanism of rituximab. |
| Endothelial Cells | Potent anti-proliferative activity. | No direct immunomodulatory effect. | No direct immunomodulatory effect. | No direct immunomodulatory effect. |
| Fibroblast-like Synoviocytes (FLS) | Potent anti-proliferative activity on HFLS-RA. | No direct immunomodulatory effect. | No direct immunomodulatory effect. | No direct immunomodulatory effect. |
Signaling Pathways and Mechanisms of Action
The distinct effects of these immunomodulators on immune cell subsets are a direct consequence of their unique mechanisms of action and the signaling pathways they target.
This compound
This compound irreversibly inhibits methionine aminopeptidase-2 (MetAP-2). This enzyme is critical for post-translational protein modification and is highly expressed in proliferating cells, including activated lymphocytes, endothelial cells, and certain tumor cells. Inhibition of MetAP-2 is thought to interfere with cell cycle progression and induce a cytostatic effect.
Mechanism of Action of this compound.
Methotrexate
Methotrexate's primary anti-inflammatory mechanism is believed to be the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of intracellular AICAR and subsequent release of adenosine. Extracellular adenosine, acting through its receptors on immune cells, has potent anti-inflammatory effects.[17]
Anti-inflammatory Pathway of Methotrexate.
Fingolimod
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its active metabolite, fingolimod-phosphate, binds to S1P receptors on lymphocytes, leading to their internalization and degradation. This functional antagonism prevents lymphocytes, particularly naïve and central memory T-cells, from egressing from lymph nodes, thereby reducing their numbers in the peripheral circulation and sites of inflammation.[8][9]
Mechanism of Action of Fingolimod.
Rituximab
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen expressed on the surface of pre-B and mature B-lymphocytes. Upon binding to CD20, rituximab mediates B-cell depletion through three primary mechanisms: complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and induction of apoptosis.[10][16]
Mechanisms of B-Cell Depletion by Rituximab.
Experimental Protocols
Direct comparative studies of this compound with other immunomodulators using comprehensive immunophenotyping are not yet published. However, a standardized experimental workflow for such a comparison would typically involve the following steps.
Experimental Workflow: Comprehensive Immunophenotyping by Flow Cytometry
Workflow for Immunophenotyping.
1. Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Whole blood is collected from subjects treated with the respective immunomodulators.
-
PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cells are washed and resuspended in an appropriate buffer.
2. Cell Staining for Flow Cytometry:
-
A comprehensive antibody panel is designed to identify various immune cell subsets (e.g., T-cells, B-cells, NK cells, monocytes, dendritic cells) and their activation/memory status.
-
Cells are incubated with a viability dye to exclude dead cells from the analysis.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are stained with a cocktail of fluorescently-labeled monoclonal antibodies against cell surface markers.
-
For intracellular markers (e.g., transcription factors like FoxP3 for Tregs, or cytokines), cells are fixed and permeabilized before staining with specific antibodies.
3. Data Acquisition and Analysis:
-
Stained cells are acquired on a multi-color flow cytometer.
-
Data is analyzed using specialized software (e.g., FlowJo, FCS Express).
-
A sequential gating strategy is applied to identify different immune cell populations based on their marker expression.
-
The frequency and absolute counts of each cell subset are determined and compared between treatment groups.
Representative Antibody Panel for Comprehensive Immunophenotyping:
| Marker | Cell Type Association |
| CD45 | Pan-leukocyte |
| CD3 | T-cells |
| CD4 | Helper T-cells |
| CD8 | Cytotoxic T-cells |
| CD45RA | Naïve T-cells |
| CCR7 | Naïve/Central Memory T-cells |
| CD19 | B-cells |
| CD27 | Memory B-cells |
| IgD | Naïve/Memory B-cell differentiation |
| CD38 | Plasmablasts, Activated cells |
| CD56 | NK cells |
| CD14 | Monocytes |
| CD16 | Monocytes, Neutrophils, NK cells |
| HLA-DR | Antigen Presenting Cells, Activated T-cells |
| CD11c | Dendritic cells, Monocytes |
| CD123 | Plasmacytoid Dendritic Cells |
| FoxP3 | Regulatory T-cells (intracellular) |
Conclusion
This compound presents a novel mechanism of action with the potential for a more targeted immunomodulatory effect compared to broadly acting agents. Its anti-proliferative action on specific cell types, such as germinal center B-cells and endothelial cells, suggests a unique profile that may be beneficial in diseases characterized by localized inflammation, pathological angiogenesis, and aberrant B-cell proliferation. Further preclinical and clinical studies involving comprehensive immunophenotyping are essential to fully elucidate the immunomodulatory effects of this compound and to accurately position it within the landscape of existing immunomodulators. The experimental framework outlined in this guide provides a roadmap for such future investigations.
References
- 1. Human Naive/Memory T Cell Panel [bdbiosciences.com]
- 2. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Human Naive/Memory T Cell Panel [bdbiosciences.com]
- 7. Flow Cytometric Analysis of Myeloid Cells in Human Blood, Bronchoalveolar Lavage, and Lung Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memory T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Human B-cell subset identification and changes in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a standardized and validated flow cytometry approach for monitoring of innate myeloid immune cells in human blood [frontiersin.org]
- 12. Multiparameter Analysis of Human B Lymphocytes Identifies Heterogeneous CD19+CD21lo Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human B Cell Panel 10–color | Thermo Fisher Scientific - US [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PPI-2458
For researchers, scientists, and drug development professionals handling the investigational drug PPI-2458, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides step-by-step guidance for the safe handling and disposal of this compound, ensuring compliance with safety regulations.
Hazard and Safety Summary
This compound is classified as an acute oral toxicant (Category 4) and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to avoid release into the environment[1]. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed[1]. |
| Acute aquatic toxicity | Category 1 | Very toxic to aquatic life[1]. |
| Chronic aquatic toxicity | Category 1 | Very toxic to aquatic life with long lasting effects[1]. |
Personal Protective Equipment (PPE) and Handling
Before proceeding with disposal, ensure appropriate personal protective equipment is worn. This includes, but is not limited to, protective gloves, clothing, and eye/face protection. Handle the compound in a well-ventilated area to avoid inhalation of dust or aerosols[1].
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1]. The following steps provide a general procedure that aligns with standard practices for investigational drugs.
-
Consult Institutional Guidelines: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding investigational or hazardous chemical waste[2].
-
Segregate Waste: Do not mix this compound with non-hazardous waste. It should be segregated as chemical waste.
-
Container Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound" and any other identifiers required by your institution.
-
Collection of Spillage: In the event of a spill, collect the spillage to prevent environmental release[1].
-
Approved Waste Disposal: Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company. Your EHS department will typically coordinate this[2].
-
Record Keeping: Maintain records of the disposal, including the date, quantity, and method of disposal, in accordance with institutional and regulatory requirements[2].
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
First Aid Measures
In case of accidental exposure, follow these first aid measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1].
-
Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician[1].
-
Inhalation: Immediately relocate yourself or the casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[1].
References
Personal protective equipment for handling PPI-2458
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of PPI-2458, a potent, irreversible methionine aminopeptidase-2 (MetAP-2) inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its potent biological activity as an irreversible enzyme inhibitor, it should be handled with care as a cytotoxic compound. The following PPE is mandatory when handling this compound.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Powder-free nitrile, neoprene, or latex gloves compliant with ASTM D-6978-(05)-13[2]. Double gloving is recommended. | To prevent skin contact and absorption[2]. Vinyl gloves are not recommended[2]. |
| Body Protection | Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure[2][3]. | To protect skin and clothing from contamination[2]. |
| Eye & Face Protection | Safety goggles with side shields. A full face shield should be worn over goggles when there is a splash hazard[3]. | To protect against splashes, aerosols, and dust. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or N100 respirator should be used when handling the powder form or if aerosol generation is possible[2][3]. | To prevent inhalation of the compound. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.
-
Handling:
-
Avoid inhalation, and contact with eyes and skin[1].
-
All handling of this compound, especially the powder form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure[1].
-
Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Wash hands thoroughly after handling[1].
-
-
Storage:
Emergency Procedures and Disposal
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1]. |
Spill and Disposal Plan
-
Spills: In case of a spill, wear appropriate PPE, including respiratory protection. Collect the spilled material and place it in a sealed container for disposal. Avoid generating dust.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment[1].
Experimental Protocols
The following is a representative protocol for an in vitro cell proliferation assay, based on methodologies described in published research.
Detailed Protocol: In Vitro Cell Proliferation Assay
Objective: To determine the growth inhibitory concentration 50 (GI50) of this compound on human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA).
Materials:
-
HFLS-RA cells
-
Cell culture medium and supplements
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., resazurin-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HFLS-RA cells in 96-well plates at a density of 8 x 10³ cells per well in the appropriate culture medium[2].
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, with final concentrations ranging from 10⁻¹² M to 10⁻⁶ M[2]. Include a vehicle control (e.g., DMSO).
-
Incubation with Compound: Incubate the cells with this compound for 7 days[2].
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Proliferation Assay
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
